molecular formula C32H42F3N3O9S B12378377 AF430 NHS ester

AF430 NHS ester

Número de catálogo: B12378377
Peso molecular: 701.8 g/mol
Clave InChI: WEJVZSAYICGDCK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

See also: Alexa Fluor 430 (preferred).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C32H42F3N3O9S

Peso molecular

701.8 g/mol

Nombre IUPAC

N,N-diethylethanamine;[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3

Clave InChI

WEJVZSAYICGDCK-UHFFFAOYSA-N

SMILES canónico

CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to AF430 NHS Ester in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AF430 N-hydroxysuccinimidyl (NHS) ester is a hydrophilic, amine-reactive fluorescent dye used extensively in biological research for the covalent labeling of biomolecules. Its utility stems from the NHS ester group, which readily reacts with primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds. This guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with the use of AF430 NHS ester.

Core Properties and Applications

This compound is valued for its spectral properties, which allow for its use in various fluorescence-based applications. It is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[1] This hydrophilic dye is particularly useful in applications such as flow cytometry and fluorescence microscopy.[1][2]

The primary application of this compound is the covalent labeling of biomolecules. The NHS ester functional group efficiently conjugates the fluorophore to primary and secondary amine groups under both aqueous and anhydrous conditions.[1] This labeling enables researchers to track, quantify, and visualize target molecules in a variety of experimental contexts.

Data Presentation: Quantitative Parameters for AF430 Labeling

The efficiency and outcome of a labeling reaction are critical for the success of subsequent experiments. The following tables summarize key quantitative data for the labeling of proteins with this compound and the photophysical properties of the resulting conjugates.

ParameterValueReference
Excitation Maximum (λex) ~430 nm[1][2]
Emission Maximum (λem) ~542 nm[1][2]
Molar Extinction Coefficient (ε) ~16,000 cm⁻¹M⁻¹[3]
Molecular Weight ~701.75 g/mol [4]
Solubility Good in water, DMSO, DMF[1]

Table 1: Physicochemical Properties of this compound

Target ProteinMolar Ratio (Dye:Protein)Degree of Labeling (DOL)Reference
IgG AntibodyNot specified in kit5 - 9[3]
General Proteins3:1Not Specified[5]
General Proteins8:1 (molar excess)Mono-labeled (empirical)[6]

Table 2: Recommended Molar Ratios and Achieved Degree of Labeling (DOL) for Protein Conjugation

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, from the fundamental labeling reaction to its application in cellular imaging.

General Protein Labeling with this compound

This protocol is a standard procedure for the covalent labeling of proteins with this compound.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines, as they will compete with the protein for reaction with the NHS ester.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Perform the Labeling Reaction: While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 8-fold molar excess of the dye can be used for mono-labeling.[6]

  • Incubate: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6]

  • Quench the Reaction (Optional): Add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[6]

  • Determine the Degree of Labeling (DOL): The DOL can be calculated using the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~430 nm).[9]

Visualizing Receptor Internalization

This experimental workflow describes how a fluorescently labeled ligand can be used to study receptor-mediated endocytosis.

Workflow:

  • Label Ligand: Covalently label the ligand of interest with this compound using the general protein labeling protocol.

  • Cell Culture: Culture cells expressing the receptor of interest on coverslips or in imaging dishes.

  • Ligand Binding and Internalization: Incubate the cells with the AF430-labeled ligand at 37°C for various time points (e.g., 0, 10, 30, 60 minutes) to allow for binding and internalization.[10]

  • Wash: Wash the cells with cold PBS to remove unbound ligand.[10]

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[10]

  • Imaging: Visualize the subcellular localization of the fluorescently labeled ligand using confocal microscopy. Internalized ligand will appear as punctate structures within the cell.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving fluorescently labeled biomolecules.

G cluster_labeling Protein Labeling Workflow Protein Protein Reaction Conjugation Reaction (pH 8.3-8.5) Protein->Reaction AF430_NHS This compound AF430_NHS->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Labeled_Protein AF430-Labeled Protein Purification->Labeled_Protein

General workflow for labeling a protein with this compound.

G cluster_cell Receptor Internalization Pathway Ligand AF430-Ligand Binding Binding Ligand->Binding Receptor Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling to Cell Surface Endosome->Recycling

Simplified signaling pathway of ligand-induced receptor internalization.

Conclusion

This compound is a versatile and reliable tool for the fluorescent labeling of a wide range of biomolecules. Its favorable spectral properties and straightforward conjugation chemistry make it a valuable reagent for researchers in various fields, including cell biology, immunology, and drug discovery. By following established protocols and understanding the key quantitative parameters, scientists can effectively utilize this compound to gain deeper insights into complex biological processes.

References

A Technical Guide to Amine Labeling with AF430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of AF430 NHS ester for amine labeling. AF430 is a hydrophilic and photostable coumarin-based dye, notable for its large Stokes shift, which makes it a valuable tool in multicolor imaging applications.[1] This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present key data for researchers utilizing this fluorophore in their work.

Core Principles of this compound Amine Labeling

The fundamental principle behind this compound labeling lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and primary amines.[2][3] This reaction, known as acylation, forms a stable and covalent amide bond between the fluorescent dye and the target molecule.[4][5]

Primary amines are readily available on biomolecules, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[6] This makes this compound a versatile tool for labeling a wide range of molecules, including proteins, antibodies, and amine-modified oligonucleotides.[7][8][9]

The reaction is highly pH-dependent.[3][10][11] Optimal labeling occurs at a slightly basic pH, typically between 8.3 and 8.5.[6][10][12] In this pH range, the primary amino groups are largely deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester.[13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[13][14]

A competing reaction is the hydrolysis of the NHS ester, where it reacts with water. The rate of hydrolysis increases with pH.[14] Therefore, maintaining the recommended pH range is critical for efficient labeling.

Quantitative Data

The spectral and physical properties of AF430 are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum430 nm[1][15]
Emission Maximum542 nm[1][15]
Stokes Shift112 nm[1]
Molar Extinction Coefficient (ε)15,955 L⋅mol⁻¹⋅cm⁻¹[15]
Fluorescence Quantum Yield0.23[15]
Recommended Excitation Laser405 nm[1][15]
pH SensitivityFluorescence is independent of pH from 4 to 10.[1][15]
SolubilityHydrophilic[1]

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using this compound.

Materials:
  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:
  • Preparation of Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of any primary amines.

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.[13][16] This solution should be prepared fresh.

  • Labeling Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for your specific application, but a starting point is often a 5- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[16]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester, stopping the labeling reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[13] The first colored fraction to elute will contain the labeled protein.

  • Determination of the Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of AF430 (A430).

    • The DOL can be calculated using the following formula: DOL = (A430 * ε_protein) / (A280 - (A430 * CF)) * ε_dye Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 L⋅mol⁻¹⋅cm⁻¹).

      • CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer).

Visualizations

Reaction Mechanism

G This compound Amine Labeling Reaction cluster_reactants Reactants cluster_products Products AF430_NHS This compound Amide_Bond Stable Amide Bond (AF430-Biomolecule) AF430_NHS->Amide_Bond + Primary Amine (pH 8.3-8.5) NHS N-hydroxysuccinimide (Byproduct) AF430_NHS->NHS Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Amide_Bond

Caption: Chemical reaction of this compound with a primary amine.

Experimental Workflow

G Experimental Workflow for Protein Labeling A Prepare Protein Solution (Amine-free buffer, pH 8.3) C Mix Protein and Dye Solutions (Incubate 1 hr, RT, dark) A->C B Prepare this compound Stock Solution (DMSO/DMF) B->C D Quench Reaction (Add Tris buffer) C->D E Purify Labeled Protein (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Spectrophotometry, DOL) E->F

Caption: Step-by-step workflow for labeling proteins with this compound.

Decision-Making for Using this compound

G Logical Flow for Selecting this compound Start Need to fluorescently label a biomolecule? Q1 Does the biomolecule have primary amines? Start->Q1 Q2 Is multicolor imaging with potential spectral overlap a concern? Q1->Q2 Yes Consider_Alternative Consider alternative labeling chemistry. Q1->Consider_Alternative No Q3 Is excitation with a 405 nm laser desirable? Q2->Q3 Yes Use_AF430 This compound is a suitable choice. Q2->Use_AF430 No Q3->Use_AF430 Yes Q3->Consider_Alternative No

Caption: Decision tree for choosing this compound for labeling.

References

AF430 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of AF430 NHS ester, a versatile fluorescent dye, for researchers, scientists, and drug development professionals. This compound is an amine-reactive fluorescent probe used for covalently labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy and flow cytometry.

Core Properties of this compound

This compound is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. The dye is known for its bright fluorescence and good photostability.

PropertyValueCitation(s)
Excitation Maximum (λex) 430 nm[1][2]
Emission Maximum (λem) 542 nm[1][2]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.23[1]
Molecular Weight 701.75 g/mol [1][2]
Solubility Good in water, DMF, and DMSO[1]

Storage and Handling: this compound should be stored at -20°C in the dark and desiccated.[1] For long-term storage, it can be kept for at least 12 months under these conditions.[1] The reagent can be transported at room temperature for up to three weeks.[1]

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.

Protein and Antibody Conjugation with this compound

This protocol outlines the steps for covalently labeling proteins and antibodies with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the target molecule to form a stable amide bond.

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer such as PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.

  • Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.

Immunofluorescence Staining of Cells

This protocol describes the use of AF430-conjugated antibodies for staining fixed and permeabilized cells.

Materials:

  • AF430-conjugated antibody

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash the cells with PBS and then block with 1% BSA for 1 hour to reduce non-specific binding.

  • Primary Antibody Incubation (if using an unconjugated primary): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: If a primary antibody was used, wash with PBS and then incubate with the AF430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. If using a directly conjugated primary, this step is omitted.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Cell Surface Staining for Flow Cytometry

This protocol details the staining of cell surface markers for analysis by flow cytometry.

Materials:

  • AF430-conjugated antibody

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • (Optional) Fixable viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

  • (Optional) Viability Staining: Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.

  • Antibody Staining: Add the AF430-conjugated antibody to the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.

Visualized Workflows and Pathways

To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate key workflows.

experimental_workflow cluster_conjugation Antibody Conjugation Prepare Antibody Prepare Antibody Mix and Incubate Mix and Incubate Prepare Antibody->Mix and Incubate Dissolve Dye Dissolve Dye Dissolve Dye->Mix and Incubate Purify Conjugate Purify Conjugate Mix and Incubate->Purify Conjugate

Workflow for Antibody Conjugation with this compound.

immunofluorescence_workflow Cell Seeding Cell Seeding Fixation Fixation Cell Seeding->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Antibody Incubation Antibody Incubation Blocking->Antibody Incubation Washing Washing Antibody Incubation->Washing Mounting and Imaging Mounting and Imaging Washing->Mounting and Imaging

Experimental Workflow for Immunofluorescence Staining.

While this compound is a versatile labeling reagent applicable to a wide range of biological inquiries, its use in specific signaling pathway studies is determined by the target protein being investigated. For example, an antibody targeting a key protein in the MAPK signaling pathway, when conjugated with AF430, can be used to visualize the localization and expression of that protein under different cellular conditions.

signaling_pathway_visualization Ligand Ligand Receptor Receptor Ligand->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Target Protein Target Protein Signaling Cascade->Target Protein Cellular Response Cellular Response Target Protein->Cellular Response

Visualization of a Generic Signaling Pathway Component.

References

AF430 NHS Ester: A Technical Guide to Solubility and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of AF430 N-hydroxysuccinimidyl (NHS) ester in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It also details the critical considerations for its use in bioconjugation, including stability and reaction protocols, to empower researchers in achieving efficient and reproducible labeling of biomolecules.

Core Chemical Properties and Solubility

AF430 NHS ester is a reactive fluorescent dye belonging to the Alexa Fluor family, designed for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its utility is underpinned by its solubility and stability in appropriate solvents.

Solubility Profile

The solubility of this compound is a critical factor for its successful application in labeling protocols. While it is described as a hydrophilic dye, its solubility varies significantly between organic solvents and aqueous solutions.[1][3]

In DMSO: this compound exhibits good solubility in anhydrous dimethyl sulfoxide (DMSO).[3][4][5] It is typically soluble in DMSO at concentrations up to 10 mM.[6] Anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions, as the presence of water can lead to the hydrolysis of the reactive NHS ester group.[7] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[4]

In Aqueous Buffers: Direct solubility of this compound in aqueous buffers is described as good, however, for practical applications, it is standard practice to first dissolve the dye in a small volume of a water-miscible organic solvent like DMSO or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[4][8] This approach ensures rapid and complete dissolution in the aqueous environment, preventing precipitation and ensuring homogeneity for the labeling reaction. The final concentration of the organic solvent in the reaction should be kept to a minimum to avoid potential denaturation of the target biomolecule.

The following table summarizes the solubility characteristics of this compound.

SolventSolubilityRecommended Use
Anhydrous DMSOGood (typically up to 10 mM)[6]Preparation of concentrated stock solutions for long-term storage.
Aqueous Buffers (e.g., PBS, Bicarbonate)Good (qualitative)[3][4][5]Reaction medium for labeling biomolecules. Typically introduced via a DMSO stock.

Stability and Reactivity in Aqueous Solutions

The stability of the NHS ester is paramount for efficient conjugation. The primary competing reaction in aqueous buffers is the hydrolysis of the NHS ester, which renders the dye incapable of reacting with the target amine. The rate of this hydrolysis is highly dependent on the pH of the solution.

The Critical Role of pH

The optimal pH for labeling reactions with NHS esters is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the ester.[8] Primary amines are reactive in their deprotonated form (-NH2). At acidic pH, these groups are protonated (-NH3+), making them poor nucleophiles. Conversely, at high pH, while the concentration of reactive amines increases, the rate of NHS ester hydrolysis also increases significantly.[8][9]

For most applications, the optimal pH range for the reaction of this compound with primary amines is 8.3 to 8.5 .[4][8]

The stability of NHS esters in aqueous solutions at different pH values is summarized in the table below, highlighting the half-life of the reactive group.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[8]
8.6410 minutes[8]

Experimental Protocols

Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Dissolution: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution, typically 10 mg/mL or 10 mM. Vortex briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[4]

General Protein Labeling Protocol
  • Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, and adjust the pH to 8.3-8.5.[4] Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the target molecule for the dye.[8]

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Reaction Initiation: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. The final concentration of DMSO should be kept low (typically <10%).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.

  • Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column, dialysis, or other suitable chromatographic techniques.

Visualizing the Workflow and Reaction

To further clarify the process, the following diagrams illustrate the experimental workflow for preparing and using this compound and the chemical basis of the labeling reaction.

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Labeling Reaction start This compound (Lyophilized) dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock add_dye Add this compound Stock Solution stock->add_dye biomolecule Biomolecule in Aqueous Buffer (pH 8.3-8.5) biomolecule->add_dye incubate Incubate (1-2h RT or O/N 4°C) add_dye->incubate purify Purify Labeled Biomolecule incubate->purify signaling_pathway cluster_reactants Reactants cluster_products Products af430 AF430-NHS Ester conjugate AF430-Biomolecule (Stable Amide Bond) af430->conjugate amine Biomolecule-NH2 (Primary Amine) amine->conjugate nhs N-hydroxysuccinimide (Byproduct) conjugate->nhs releases

References

An In-Depth Technical Guide to the Reactivity of AF430 NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, experimental protocols, and key considerations for the use of AF430 N-hydroxysuccinimide (NHS) ester in the fluorescent labeling of biomolecules. AF430, a bright and photostable dye, when coupled with the amine-reactive NHS ester, becomes a powerful tool for elucidating biological processes.

Core Principles: The Chemistry of Amine Labeling

The conjugation of AF430 NHS ester to biomolecules hinges on the nucleophilic acyl substitution reaction between the NHS ester and a primary amine (-NH₂). This reaction is most commonly employed to label the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.

The reaction proceeds efficiently under slightly alkaline conditions (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[][2] The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

A critical competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis increases significantly with pH.[2] Therefore, careful control of the reaction pH is paramount to maximize the yield of the desired amine-labeled conjugate.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and its conjugation to primary amines.

ParameterValueReference
AF430 Dye Properties
Excitation Maximum (λex)~430 nm[3]
Emission Maximum (λem)~542 nm[3]
Molar Extinction Coefficient (ε) at 434 nm~16,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)0.23
Correction Factor for Degree of Labeling Calculation
Correction Factor (CF₂₈₀ = A₂₈₀ of dye / A_max of dye)0.28[4]
Recommended Labeling Parameters for Antibodies
Optimal Degree of Labeling (DOL)5-9 moles of dye per mole of antibody[4]

Experimental Protocols

Preparation of Reagents
  • Protein Solution: Dissolve the protein (e.g., IgG antibody) in an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.4. The recommended protein concentration is 2 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.

  • Reaction Buffer: A 0.1 M sodium bicarbonate buffer, pH 8.3, is commonly used to raise the pH of the reaction mixture to the optimal range for labeling.[4]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a high-quality anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[5]

Antibody Labeling Protocol
  • Prepare the Reaction Mixture:

    • To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate, pH 8.3.[4]

  • Add the Dye:

    • Allow the vial of this compound to warm to room temperature.

    • Add the appropriate volume of the this compound stock solution to the protein solution to achieve the desired molar excess. A typical starting point for antibodies is a 10- to 20-fold molar excess of dye to protein.

    • Gently mix the reaction mixture immediately.

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4] Gentle stirring or rocking can improve labeling efficiency.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer containing a primary amine (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM.

Purification of the Labeled Protein

Purification is essential to remove unreacted dye and byproducts.

  • Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from smaller, unreacted dye molecules.

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2.

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS. The first colored band to elute is the protein conjugate.

  • Dialysis: Dialyze the reaction mixture against PBS, pH 7.2, at 4°C with several buffer changes over 24-48 hours.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, can be calculated spectrophotometrically.

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the AF430 dye (~434 nm, A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × 0.28)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 203,000 M⁻¹cm⁻¹).[4]

      • The correction factor of 0.28 accounts for the absorbance of the AF430 dye at 280 nm.[4]

  • Calculate Degree of Labeling:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of AF430 at its λ_max (~16,000 M⁻¹cm⁻¹).[4]

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling with this compound cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis Protein Protein in Amine-Free Buffer (e.g., PBS, 2 mg/mL) Reaction_Mix Combine Protein and NHS Ester (pH 8.3, 1 hr, RT, dark) Protein->Reaction_Mix NHS_Ester This compound in Anhydrous DMSO NHS_Ester->Reaction_Mix Purification Size-Exclusion Chromatography or Dialysis Reaction_Mix->Purification Analysis Spectrophotometry (A280, Amax) Calculate Degree of Labeling (DOL) Purification->Analysis

Caption: A logical workflow for the fluorescent labeling of proteins.

signaling_application Application in Signaling: Antibody-Based Protein Detection cluster_labeling Antibody Labeling cluster_detection Cellular Detection Antibody Primary Antibody Labeled_Ab AF430-Labeled Antibody Antibody->Labeled_Ab Conjugation AF430_NHS This compound AF430_NHS->Labeled_Ab Binding Labeled Antibody Binds to Target Protein Labeled_Ab->Binding Cell Cell with Target Protein Cell->Binding Microscopy Fluorescence Microscopy Binding->Microscopy Signal Detection of Fluorescent Signal Microscopy->Signal

Caption: Workflow for studying protein signaling using a fluorescently labeled antibody.

References

AF430 NHS Ester for Flow Cytometry Applications: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the AF430 NHS ester, a fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of various cellular targets. This document outlines the dye's core properties, detailed protocols for antibody conjugation and cell staining, and its application in analyzing cellular signaling pathways.

Introduction to this compound

AF430 is a hydrophilic coumarin (B35378) dye that emits in the yellow-green region of the spectrum, making it a valuable tool for multicolor flow cytometry.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and stable covalent labeling of primary and secondary amines on proteins, such as antibodies, under mild conditions.[1][2] The resulting amide bonds are as stable as peptide bonds, ensuring a robust and lasting fluorescent signal. This reactivity makes this compound an excellent choice for preparing fluorescently labeled antibodies for various applications, particularly in immunophenotyping and the analysis of intracellular signaling events.

Core Properties and Technical Data

The performance of a fluorophore is defined by its spectral properties and stability. AF430 exhibits favorable characteristics for flow cytometry applications.

Spectral Properties

AF430 is optimally excited by the violet (405 nm) or blue (445 nm) lasers commonly found on flow cytometers.[3] Its emission profile allows for clear detection with standard filter sets.

PropertyValueReference
Excitation Maximum (λex)430 nm[1][3][4]
Emission Maximum (λem)542 nm[1][3][4]
Molar Extinction Coefficient (ε)15,955 L⋅mol⁻¹⋅cm⁻¹[1][3][4]
Fluorescence Quantum Yield (Φ)0.23[1][3][4]
Physicochemical Properties and Storage

Proper handling and storage are critical to maintaining the reactivity and fluorescence of this compound.

PropertyDescriptionReference
Solubility Soluble in water and can be dissolved in anhydrous DMSO or DMF for stock solutions.[4]
pH Stability Stable over a broad pH range (pH 4 to 10).[3][4]
Storage (Solid) Store at -20°C in the dark, desiccated. Stable for at least 12 months upon receipt.[1]
Storage (In Solution) Prepare stock solutions fresh. If storage is necessary, store at -20°C in anhydrous DMSO or DMF, protected from light and moisture.
Transportation Can be transported at room temperature for up to 3 weeks.[1][3][4]

Experimental Protocols

The following sections provide detailed methodologies for antibody conjugation with this compound and subsequent use in flow cytometry.

Antibody Labeling with this compound

This protocol outlines the steps for covalently conjugating this compound to a primary antibody.

Materials:

  • Purified antibody (free of amine-containing stabilizers like BSA, glycine, or Tris)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin column or dialysis into PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~702 g/mol ) in approximately 142 µL of DMSO. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (typically between 7:1 and 15:1).

    • While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring.

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored band to elute is the AF430-labeled antibody. The slower-moving colored band corresponds to the unconjugated, hydrolyzed dye.

    • Collect the fractions containing the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and AF430.

  • Storage of the Conjugated Antibody:

    • Store the purified AF430-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the intended application) and a preservative such as sodium azide, and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Ab Purified Antibody (Amine-free buffer) Mix Combine Antibody and Dye Stock Ab->Mix Dye This compound (Solid) DMSO Anhydrous DMSO Dye->DMSO Dissolve Buffer Reaction Buffer (pH 8.3-8.5) Buffer->Ab Adjust pH DMSO->Mix Add slowly Incubate Incubate 1 hr (Room Temp, Dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate (4°C or -20°C) Purify->Store

Workflow for labeling an antibody with this compound.
Intracellular Staining for Flow Cytometry

This protocol is designed for the detection of an intracellular target (e.g., a phosphorylated signaling protein) using an AF430-conjugated antibody.

Materials:

  • Cell suspension (e.g., stimulated PBMCs)

  • AF430-conjugated primary antibody

  • Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) or paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)

  • FACS tubes

Procedure:

  • Cell Preparation and Stimulation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

    • If analyzing a signaling pathway, stimulate the cells with the appropriate agonist (e.g., growth factor, cytokine) for the desired time course. Include an unstimulated control.

  • Fixation:

    • After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer.

    • Incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state of signaling molecules.

  • Permeabilization:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Discard the supernatant and resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% methanol).

    • Incubate for 30 minutes on ice. This allows the antibody to access intracellular epitopes.

  • Washing:

    • Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to remove the permeabilization reagent. Centrifuge and discard the supernatant after each wash.

  • Antibody Staining:

    • Resuspend the cell pellet in the residual buffer.

    • Add the pre-titrated optimal concentration of the AF430-conjugated antibody.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes and Resuspension:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with a violet or blue laser for excitation of AF430. Collect the emission signal using an appropriate filter (e.g., 530/30 nm or similar).

Flow_Cytometry_Workflow Start Single-Cell Suspension (e.g., Stimulated PBMCs) Fix Fixation (Formaldehyde) Start->Fix Perm Permeabilization (Methanol or Saponin) Fix->Perm Wash1 Wash (2x) (Staining Buffer) Perm->Wash1 Stain Stain with AF430-Ab (30-60 min, RT, Dark) Wash1->Stain Wash2 Wash (2x) (Staining Buffer) Stain->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire TCR_Signaling cluster_target Analysis Point TCR TCR/CD3 Complex Lck Lck TCR->Lck Engagement Zap70 Zap-70 Lck->Zap70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex Zap70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates Target Anti-phospho-SLP-76 (AF430 Conjugate) LAT_SLP76->Target PLCg1->p1 DAG DAG PKC PKCθ DAG->PKC IP3 IP3 IKK IKK Complex PKC->IKK NFkB NF-κB Activation IKK->NFkB Phosphorylates IκB p1->DAG p1->IP3

References

AF430 NHS Ester: A Technical Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF430 NHS ester is a versatile, amine-reactive fluorescent dye belonging to the coumarin (B35378) family of fluorophores. It is widely utilized in fluorescence microscopy and other fluorescence-based applications for the covalent labeling of biomolecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in fluorescence microscopy, and a comparative analysis of its performance.

AF430 is characterized by its excitation in the violet-blue region of the spectrum and a distinctive green-yellow emission, making it a valuable tool for multicolor imaging.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[2][3][4] This covalent labeling strategy is fundamental to a wide array of applications, including immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET) microscopy.[1][5]

Core Physicochemical and Spectral Properties

The performance of a fluorophore is dictated by its intrinsic photophysical properties. AF430 exhibits a notable Stokes shift, which is advantageous for minimizing spectral crosstalk in multicolor experiments.[1] Its fluorescence is also stable over a broad pH range (pH 4-10).[1][6] The key quantitative data for AF430 are summarized in the table below.

PropertyValueReference(s)
Maximum Excitation (λex)~430 nm[1][7]
Maximum Emission (λem)~542 nm[1][7]
Molar Extinction Coefficient (ε)15,955 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ)0.23[5][6][7]
Calculated Brightness (ε x Φ)~3,670[7]
Stokes Shift~112 nm[1]

Comparative Performance of Thiol-Reactive Dyes

The selection of a fluorescent label is often guided by its brightness and photostability relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of AF430 with other commonly used fluorescent dyes. It is important to note that the maleimide (B117702) derivatives are presented here for a comparative context of the core fluorophore.

DyeQuantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Calculated Brightness (ε x Φ)
AF430 0.23[6][7]15,955[7]~3,670[7]
Alexa Fluor 4880.9272,000~66,240
FITC0.9275,000~69,000
Cy20.12150,000~18,000

Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.

Photostability

The photostability of a fluorophore is a critical factor in fluorescence imaging, as it determines the robustness of the fluorescent signal under illumination. AF430, as a coumarin derivative, exhibits moderate photostability. In comparative studies, rhodamine derivatives like Alexa Fluor 488 have demonstrated significantly higher photostability, being approximately two to three orders of magnitude more resistant to photobleaching than coumarin dyes.[8] Fluorescein isothiocyanate (FITC) is known for its susceptibility to rapid photobleaching.[8]

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins, such as antibodies, which are rich in primary amines on lysine (B10760008) residues.

Materials:

  • This compound

  • Protein (antibody) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

  • Quenching solution (optional): 1 M Tris-HCl or glycine, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like BSA.

    • Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).

  • Storage:

    • Store the labeled protein protected from light at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.

Indirect Immunofluorescence Staining Protocol

This protocol describes a general workflow for using a primary antibody followed by an AF430-conjugated secondary antibody to visualize a target antigen in cultured cells.

Materials:

  • Cultured cells on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1-0.5% Triton X-100 in PBS (for intracellular antigens)

  • Blocking buffer: 5% normal serum (from the same species as the secondary antibody) or 1-3% BSA in PBS

  • Primary antibody (unlabeled)

  • AF430-conjugated secondary antibody

  • Mounting medium with an antifade reagent

  • Nuclear counterstain (e.g., DAPI) (optional)

Procedure:

  • Cell Preparation:

    • Wash the cells twice with PBS.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the cells with the permeabilization solution for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AF430-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for AF430 (and DAPI if used).

Visualizations of Experimental Workflows

NHS Ester Conjugation Workflow

NHS_Ester_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Mix Dye and Protein Protein->Mix Dye This compound Solvent Anhydrous DMSO/DMF Dye->Solvent Dissolve Solvent->Mix Incubate Incubate (1 hr @ RT or O/N @ 4°C) Mix->Incubate Purify Purification (Size-Exclusion Chromatography or Dialysis) Incubate->Purify Labeled_Protein AF430-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

Indirect Immunofluorescence Workflow

Indirect_IF start Start: Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA or Serum) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab AF430-Secondary Ab Incubation primary_ab->secondary_ab mount Mounting with Antifade Medium secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Step-by-step workflow for indirect immunofluorescence.

FRET Microscopy Workflow for Protein-Protein Interaction

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells.[9][10][11] AF430 can serve as a FRET donor when paired with a suitable acceptor fluorophore (e.g., a yellow or red fluorescent protein) whose excitation spectrum overlaps with the emission spectrum of AF430.[1] The workflow below illustrates a typical FRET experiment using acceptor photobleaching to confirm protein interaction.

FRET_Workflow cluster_cell_prep Cell Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis transfect Transfect cells with Donor (Protein A-AF430) & Acceptor (Protein B-YFP) pre_bleach Acquire Pre-Bleach Images (Donor & Acceptor Channels) transfect->pre_bleach photobleach Selectively Photobleach Acceptor Fluorophore pre_bleach->photobleach post_bleach Acquire Post-Bleach Images (Donor Channel) photobleach->post_bleach measure_intensity Measure Donor Intensity (Pre- and Post-Bleach) post_bleach->measure_intensity calculate_fret Calculate FRET Efficiency measure_intensity->calculate_fret conclusion Conclusion: Increased Donor Intensity Indicates FRET calculate_fret->conclusion

Caption: Workflow for a FRET experiment using acceptor photobleaching.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a unique spectral profile for fluorescence microscopy. Its reactivity with primary amines allows for the straightforward labeling of a wide range of biomolecules. While its photostability is moderate compared to some other popular dyes, its large Stokes shift and stable fluorescence across a range of pH values make it particularly well-suited for multicolor imaging and FRET applications. By following the detailed protocols and understanding its comparative performance, researchers can effectively utilize this compound to gain valuable insights into cellular structures and processes.

References

Unveiling the Hydrophilic Nature of AF430 Fluorescent Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrophilic properties of the AF430 fluorescent dye, a coumarin-based probe renowned for its bright, green-yellow fluorescence. Understanding the hydrophilicity of AF430 is paramount for its effective application in aqueous environments, particularly in bioconjugation, cellular imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs). This document details the physicochemical basis of its water-loving nature, presents key quantitative data, outlines experimental protocols for assessing hydrophilicity, and illustrates relevant biochemical reactions and workflows.

The Core of Hydrophilicity: Structural Insights

The advantageous hydrophilic properties of the AF430 dye are primarily attributed to the presence of a sulfonate (SO₃⁻) group within its molecular structure.[1] This highly polar, negatively charged functional group readily interacts with water molecules, significantly enhancing the dye's solubility in aqueous buffers.[1] This intrinsic hydrophilicity offers several key advantages in biological applications:

  • Enhanced Water Solubility: AF430 and its derivatives are soluble in water and other polar solvents like DMSO and DMF, facilitating the preparation of stock solutions and their direct use in aqueous reaction buffers without the need for potentially denaturing organic co-solvents.[2][3][4]

  • Reduced Non-Specific Binding: The hydrophilic nature of the dye minimizes hydrophobic interactions with cellular membranes, proteins, and plasticware, leading to lower background fluorescence and an improved signal-to-noise ratio in imaging and assay development.

  • Improved Bioconjugate Stability: Proteins and other biomolecules labeled with AF430 are less prone to aggregation and precipitation in aqueous solutions, ensuring the stability and functionality of the resulting conjugates.

Quantitative Physicochemical and Photophysical Properties

The key properties of AF430 maleimide (B117702), a popular thiol-reactive derivative, are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

PropertyValueReference(s)
Excitation Maximum (λex) 430 nm[2][5]
Emission Maximum (λem) 542 nm[2][5]
Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[2][5]
Fluorescence Quantum Yield (Φ) 0.23[2][5]
Calculated LogP (XLogP3) -1.2
Solubility Water, DMF, DMSO[2][3][4]
Reactive Group Maleimide[2]
Recommended pH Range 4.0 - 10.0[1][5][6]

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's hydrophilicity. A negative LogP value, as calculated for AF430, indicates a preference for the aqueous phase. While an experimentally determined value for AF430 is not available, the following standard methods are used for its determination.

1. Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a substance between n-octanol and water.

Methodology:

  • Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer such as PBS, pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the two phases to fully separate.

  • Standard Curve Generation: Prepare a series of dilutions of the AF430 dye in the aqueous phase with known concentrations. Measure the fluorescence or absorbance of each standard to create a standard curve.

  • Partitioning Experiment:

    • Accurately weigh a small amount of AF430 and dissolve it in a known volume of the pre-saturated aqueous phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Shake the mixture vigorously for a set time (e.g., 1-3 hours) to allow equilibrium to be reached.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase and measure its fluorescence or absorbance. Use the standard curve to determine the final concentration of the dye in the aqueous phase. The concentration in the n-octanol phase can be determined by mass balance.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP value.

Methodology:

  • System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system. Record the retention time for each standard and calculate their capacity factors (k). Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factors (log k).

  • Sample Analysis: Dissolve the AF430 dye in a suitable solvent and inject it into the HPLC system. Record its retention time and calculate its capacity factor.

  • LogP Estimation: Using the calibration curve, determine the LogP value of AF430 that corresponds to its calculated log k.

Protein Labeling with AF430 Maleimide

The maleimide functional group of AF430 reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins, to form a stable thioether bond.[2] The following is a detailed protocol for labeling proteins with AF430 maleimide.

Materials:

  • Protein of interest (1-10 mg/mL in a thiol-free buffer like PBS, HEPES, or Tris at pH 7.0-7.5)[2]

  • AF430 maleimide[2]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

  • Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or dialysis cassette)[2][7]

Procedure:

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[2]

    • Optional Reduction Step: If the cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7] If using DTT, it must be removed by gel filtration or dialysis before adding the dye, as it will compete for reaction with the maleimide.[2]

  • Dye Preparation:

    • Allow the vial of AF430 maleimide to warm to room temperature.

    • Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF.[3] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and used immediately.[3]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved AF430 maleimide to the protein solution.[2] The optimal ratio may need to be determined empirically for each specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis.[2][7] The first colored band to elute from the column is the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~430 nm (for the AF430 dye).

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage, always protected from light.[2]

Visualizing Key Processes

To better understand the application of AF430 maleimide, the following diagrams illustrate the core conjugation reaction and a typical experimental workflow.

Thiol_Maleimide_Conjugation cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Protein-S-AF430 (Stable Thioether Bond) Protein_SH->Conjugate + AF430_Maleimide AF430-Maleimide AF430_Maleimide->Conjugate

Thiol-Maleimide Conjugation Reaction

Protein_Labeling_Workflow node_prep 1. Prepare Protein Solution (pH 7.0-7.5) node_reduce 2. (Optional) Reduce Disulfide Bonds (TCEP) node_prep->node_reduce node_conjugate 4. Conjugation Reaction (RT, 2h or 4°C, overnight) node_reduce->node_conjugate node_dye 3. Prepare AF430-Maleimide Stock Solution (DMSO) node_dye->node_conjugate node_purify 5. Purify Conjugate (Size-Exclusion Chromatography) node_conjugate->node_purify node_analyze 6. Analyze & Store (DOL Calculation, -20°C) node_purify->node_analyze

Experimental Workflow for Protein Labeling

References

An In-depth Technical Guide to AF430 NHS Ester for Labeling Peptides and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AF430 NHS ester, a hydrophilic, amine-reactive fluorescent dye used for the covalent labeling of peptides, proteins, and other biomolecules. AF430, structurally identical to Alexa Fluor® 430, is a coumarin-based dye notable for its green-yellow fluorescence, high photostability, and a large Stokes shift, making it a versatile tool in various bioanalytical and imaging applications.[1][2][3][4]

Core Properties and Characteristics

This compound is the N-hydroxysuccinimidyl (NHS) ester derivative of the AF430 fluorophore.[1][5] The NHS ester moiety allows for efficient and specific conjugation to primary and secondary amines, such as the N-terminus of polypeptides and the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[1][5][6][7] This reaction is most efficient in an aqueous buffer with a pH between 8.3 and 8.5.[6][8][9]

The dye is characterized by its hydrophilicity, which minimizes non-specific binding and aggregation of labeled proteins.[1][2][5] Furthermore, its fluorescence is largely independent of pH over a wide range (pH 4-10), ensuring reliable performance in diverse biological buffers.[2][10][11]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Photophysical Properties of AF430 Dye [5][10][12]

PropertyValue
Excitation Maximum (λex)430 nm
Emission Maximum (λem)542 nm
Molar Extinction Coefficient (ε)15,955 L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)0.23
Stokes Shift112 nm
Correction Factor (CF260)0.59
Correction Factor (CF280)0.24

Table 2: Chemical and Physical Properties of this compound [1][5][13][14]

PropertyValue
Molecular FormulaC₃₂H₄₂F₃N₃O₉S
Molecular Weight701.75 g/mol
CAS Number467233-94-9
AppearanceYellow powder
SolubilityGood in water, DMF, DMSO
Purity (HPLC-MS)≥ 95%

Reaction Mechanism and Experimental Workflow

The labeling of a biomolecule with this compound involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Reaction_Mechanism This compound Reaction with a Primary Amine AF430_NHS This compound Labeled_Protein AF430-CO-NH-Protein (Stable Amide Bond) NHS N-hydroxysuccinimide (Byproduct) Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Labeled_Protein + this compound (pH 8.3-8.5)

Caption: Chemical reaction of this compound with a primary amine.

A typical experimental workflow for labeling, purifying, and characterizing an AF430-labeled protein is outlined below.

Experimental_Workflow General Workflow for Protein Labeling with this compound A 1. Protein Preparation (Dissolve in amine-free buffer, pH 7.0-7.5) B 2. Dye Preparation (Dissolve this compound in DMSO or DMF) A->B C 3. Labeling Reaction (Add dye to protein solution, incubate) B->C D 4. Purification (Remove unreacted dye via size-exclusion chromatography, dialysis, etc.) C->D E 5. Characterization (Determine Degree of Labeling; assess protein function) D->E F 6. Storage (Store labeled protein at -20°C, protected from light) E->F Signaling_Pathway_Application Utility of Labeled Proteins in Cellular Studies cluster_cell Cell Receptor Cell Surface Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Activation Nucleus Nucleus Downstream->Nucleus Signal Transduction Labeled_Ligand AF430-Labeled Ligand Labeled_Ligand->Receptor Binding Labeled_Antibody AF430-Labeled Antibody Labeled_Antibody->Receptor Detection

References

An In-Depth Technical Guide to the Bioconjugation of AF430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and practical considerations for the use of AF430 N-hydroxysuccinimide (NHS) ester in bioconjugation. AF430, a bright, water-soluble fluorescent dye, when coupled with NHS ester chemistry, becomes a powerful tool for labeling proteins and other biomolecules containing primary amines. This guide is intended to equip researchers with the knowledge to effectively design and execute bioconjugation experiments for applications in cellular imaging, flow cytometry, and other fluorescence-based assays.

Core Mechanism of Action: AF430 NHS Ester Bioconjugation

The fundamental principle behind this compound bioconjugation is the reaction between the N-hydroxysuccinimide ester functional group and a primary amine on a target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the AF430 fluorophore to the target.

The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group.

  • Amide Bond Formation: A stable amide bond is formed between the AF430 dye and the biomolecule.

Caption: Mechanism of this compound reaction with a primary amine.
Critical Reaction Parameters

The efficiency and specificity of the bioconjugation reaction are highly dependent on several key parameters:

  • pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester conjugation is typically between 8.0 and 9.0.[1][2] At lower pH values, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive. Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, where it reacts with water instead of the amine, reducing the conjugation yield.

  • Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for the dye.[3] Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are recommended.

  • Concentration of Reactants: Higher concentrations of the protein and this compound generally lead to higher labeling efficiency.[4]

  • Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for 4-12 hours. Lower temperatures can be used to minimize protein degradation, although the reaction rate will be slower.

  • Molar Ratio: The molar ratio of this compound to the biomolecule will determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A molar excess of the NHS ester is typically used to drive the reaction to completion.

Quantitative Data on this compound Bioconjugation

The success of a bioconjugation experiment is often assessed by the degree of labeling (DOL) and the stability of the resulting conjugate.

Degree of Labeling (DOL)

The DOL is a critical parameter that can influence the performance of the labeled biomolecule. Over-labeling can lead to protein aggregation, loss of biological activity, and fluorescence quenching. Under-labeling may result in a weak signal. The DOL can be controlled by adjusting the molar ratio of the this compound to the protein during the conjugation reaction.

Molar Ratio (this compound : Protein)Expected Degree of Labeling (DOL)
5:1 - 10:11 - 3
10:1 - 20:13 - 5
>20:1>5 (Optimization recommended)

Note: The optimal DOL is application-dependent and should be determined empirically for each specific protein and application. For antibodies, a DOL of 2-7 is often desirable.[4]

The DOL can be calculated using the following formula, which requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of AF430 (~430 nm):

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration)

Where:

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of AF430.

  • CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Alexa Fluor 430, this is approximately 0.10.[5]

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of AF430 at its Aₘₐₓ (approximately 15,000 cm⁻¹M⁻¹).[6]

Stability of this compound and Conjugates

NHS esters are susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Therefore, it is crucial to prepare the this compound solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.

ConditionStability of NHS Ester
In anhydrous DMSO/DMF at -20°C Up to 1 month[5]
In aqueous buffer (pH 8.5) at room temperature Half-life of minutes to a few hours

Once conjugated, the amide bond formed between the AF430 dye and the protein is highly stable under physiological conditions. Fluorescently labeled antibodies have been shown to be stable for extended periods when stored properly.

Storage ConditionStability of Fluorescent Antibody Conjugate
Lyophilized at -20°C Over 1 year[7]
In solution with cryoprotectant at -20°C or -80°C Months to over a year[8]
In solution at 4°C (short-term) Weeks to months

To ensure long-term stability, it is recommended to store the AF430-labeled protein in a suitable buffer containing a cryoprotectant like glycerol (B35011), protected from light, and at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Experimental Protocols

This section provides a detailed protocol for labeling an antibody with this compound. This protocol can be adapted for other proteins with primary amines.

Materials
  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

  • Reaction tubes

  • Spectrophotometer

Detailed Methodology

Experimental_Workflow A 1. Prepare Antibody Solution - Adjust concentration to 2-10 mg/mL in PBS. - Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5). C 3. Conjugation Reaction - Add calculated volume of this compound  solution to the antibody solution. - Incubate for 1-2 hours at room temperature, protected from light. A->C B 2. Prepare this compound Solution - Dissolve this compound in anhydrous  DMSO or DMF to 10 mg/mL. B->C D 4. Purification - Separate the labeled antibody from unreacted dye  using a size-exclusion chromatography column. C->D E 5. Characterization - Measure absorbance at 280 nm and ~430 nm. - Calculate the Degree of Labeling (DOL). D->E F 6. Storage - Store the purified conjugate at 4°C (short-term)  or -20°C/-80°C (long-term) in a suitable buffer. E->F

Caption: Experimental workflow for labeling an antibody with this compound.

Step 1: Prepare the Antibody Solution

  • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.

  • Adjust the concentration of the antibody to 2-10 mg/mL.

  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to the optimal range for conjugation.

Step 2: Prepare the this compound Solution

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

Step 3: Perform the Conjugation Reaction

  • Calculate the required volume of the this compound solution to achieve the desired molar ratio. For example, for a 10:1 molar ratio of a 150 kDa IgG antibody:

    • Mass of IgG = 1 mg = 6.67 x 10⁻⁹ moles

    • Moles of this compound needed = 10 x 6.67 x 10⁻⁹ = 6.67 x 10⁻⁸ moles

    • Assuming a molecular weight of ~700 g/mol for this compound, this corresponds to ~46.7 µg.

    • Volume of 10 mg/mL this compound solution = 4.67 µL.

  • Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Step 4: Purify the Conjugate

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.

  • Apply the reaction mixture to the top of the column.

  • Elute the protein with PBS. The first colored band to elute will be the AF430-labeled antibody, as it is larger and will pass through the column more quickly. The smaller, unreacted dye molecules will be retained and elute later.

  • Collect the fractions containing the labeled antibody.

Step 5: Characterize the Conjugate

  • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of AF430 (~430 nm).

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in Section 2.1.

Step 6: Store the Conjugate

  • For short-term storage (up to a few weeks), store the labeled antibody at 4°C, protected from light.

  • For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 50% and store in aliquots at -20°C or -80°C.

Application in Signaling Pathway Analysis: EGFR Signaling

Fluorescently labeled biomolecules are invaluable tools for studying cellular signaling pathways. For instance, AF430-labeled Epidermal Growth Factor (EGF) or an AF430-labeled anti-EGFR antibody can be used to visualize and track the Epidermal Growth Factor Receptor (EGFR) on the cell surface and its subsequent internalization upon ligand binding.

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. The binding of EGF to EGFR initiates a cascade of downstream signaling events.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (AF430-labeled) EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Autophosphorylated) EGFR->EGFR_dimer Dimerization GRB2_SOS GRB2/SOS EGFR_dimer->GRB2_SOS Recruitment PI3K PI3K EGFR_dimer->PI3K Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Activation AKT AKT PI3K->AKT Activation AKT->Transcription_Factors Regulation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Induction

Caption: Simplified EGFR signaling pathway initiated by ligand binding.

By using AF430-labeled EGF, researchers can perform live-cell imaging to:

  • Visualize the localization of EGFR on the cell surface.

  • Track the internalization of the EGF-EGFR complex through endocytosis.

  • Quantify the rate of receptor internalization and recycling.

  • Co-localize EGFR with other cellular components to understand its trafficking and signaling.

This information is crucial for understanding the fundamental biology of EGFR and for the development of therapeutics that target this pathway.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of proteins and other biomolecules. By understanding the core principles of the bioconjugation reaction, carefully controlling experimental parameters, and properly characterizing the resulting conjugate, researchers can generate high-quality reagents for a wide range of applications in life sciences and drug development. This guide provides the foundational knowledge and practical protocols to enable the successful implementation of this compound chemistry in the laboratory.

References

An In-depth Technical Guide to the Applications of Coumarin Dyes in Life Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) dyes are a prominent class of synthetic organic compounds, built upon a benzopyranone framework, renowned for their distinctive fluorescent properties.[] Their versatility, coupled with characteristics like high quantum efficiency, significant Stokes shift, and good photostability, has established them as indispensable tools in life sciences research.[][] These dyes are typically excitable by UV or violet light, emitting in the blue-to-green region of the spectrum, which makes them suitable for multicolor imaging applications.[][3] The ease with which the coumarin core can be chemically modified allows for the fine-tuning of its photophysical and biological properties, leading to a wide array of applications ranging from cellular imaging to therapeutic interventions.[][4]

Core Applications in Life Sciences

The utility of coumarin dyes spans several key areas of biological and medical research. Their relatively small molecular size often allows them to diffuse readily in biological environments and cross cell membranes, making them ideal for real-time monitoring of cellular processes.[]

1. Fluorescent Probes and Bioimaging

One of the most widespread applications of coumarin dyes is in biological imaging.[] They serve as fluorescent labels for a variety of biomolecules, including proteins, peptides, and nucleic acids, enabling researchers to visualize cellular structures and track dynamic events.[][5]

  • Cellular Staining: Dyes like 7-Amino-4-methylcoumarin (AMC) are used for general staining of live and fixed cells.[6] Lipophilic derivatives, such as Coumarin 6, are particularly effective for imaging cell membranes and lipids.[]

  • Multicolor Imaging: The blue-green emission of coumarins provides excellent contrast in multicolor experiments when used alongside green, yellow, or red fluorophores.[][7]

  • Limitations: A primary drawback of coumarin dyes is their short-wavelength excitation, which can overlap with cellular autofluorescence, potentially obscuring the signal. Therefore, they are often recommended for labeling highly abundant targets or for cell tracking applications.[3] For demanding imaging applications, higher-performance alternatives like the Alexa Fluor 350 dye, which is spectrally similar to coumarin but with improved brightness and photostability, are available.[3]

2. Fluorogenic Enzyme Substrates

Coumarin derivatives are extensively used to create fluorogenic substrates for detecting enzyme activity in cells, tissue homogenates, and solutions.[3][5] The principle involves attaching the coumarin fluorophore to a recognition motif via a bond that can be cleaved by a specific enzyme. In this conjugated form, the dye is non-fluorescent or "caged." Enzymatic cleavage releases the free coumarin, resulting in a significant increase in fluorescence that is proportional to enzyme activity.[5][8] This "turn-on" mechanism provides high sensitivity for assays targeting proteases, phosphatases, and glycosidases.[3][5][9]

3. Biosensors for Ions and Biomolecules

The sensitivity of the coumarin fluorophore's emission properties to its microenvironment makes it an excellent scaffold for chemical sensors.[][] By functionalizing the coumarin core with specific recognition moieties, researchers have developed probes for a wide range of analytes.

  • Metal Ion Detection: Coumarin-based chemosensors have been designed for the selective detection of biologically important metal ions such as Cu²⁺, Zn²⁺, and others.[10][11][12] The binding of a metal ion can trigger a change in fluorescence intensity or a spectral shift through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[12][13]

  • Detection of Small Molecules and Biothiols: Specific probes have been developed to detect reactive oxygen species (ROS), reactive nitrogen species (RNS), and important biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).[14][15]

4. Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized tumor cell death.[4][16] Certain coumarin derivatives have been developed as effective photosensitizers.[4] The inclusion of heavy atoms, such as bromine, into the coumarin scaffold enhances the generation of singlet oxygen through the "heavy-atom effect," making these compounds promising agents for PDT.[16] Some derivatives are designed to accumulate in specific organelles, such as mitochondria, to maximize localized photodamage and enhance therapeutic efficacy.[17]

Data Presentation: Photophysical Properties

The selection of a coumarin dye is dictated by its specific photophysical properties. The following table summarizes key data for several common coumarin derivatives.

Dye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent / Notes
Coumarin 1 (7-Diethylamino-4-methylcoumarin)3734500.73Ethanol[18]
Coumarin 120 (7-Amino-4-methylcoumarin)350441-Used as a fluorogenic probe[19][20]
Coumarin 151 (7-Amino-4-trifluoromethylcoumarin)400490-Fluorescent marker for proteinases[19]
Coumarin 3434475020.63Ethanol
7-Hydroxycoumarin (Umbelliferone)325455-Widely used fluorophore core[21]
AMCA-X, SE354442-Reactive dye for labeling amines[22]
7-Methoxycoumarin-3-carboxylic acid355405-Used to label peptides[22]

Note: Quantum yields and spectral maxima can vary significantly with solvent polarity and other environmental factors.[23]

Experimental Protocols

Detailed methodologies are crucial for the successful application of coumarin dyes in a research setting.

Protocol 1: Live-Cell Staining with 7-Amino-4-methylcoumarin (AMC) [6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of AMC by dissolving the powder in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Working Solution Preparation: Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the AMC working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may require optimization.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (or similar filter set appropriate for excitation ~350 nm and emission ~450 nm).

Protocol 2: Fixed-Cell Staining with a Coumarin Dye [6]

  • Cell Culture: Culture cells on coverslips to the desired confluency.

  • Fixation: Wash cells once with PBS, then fix by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Follow with three 5-minute washes in PBS.

  • Staining: Prepare a working solution of the coumarin dye (e.g., 1-10 µM AMC in PBS) and incubate with the fixed cells for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with a suitable filter set.

Protocol 3: In Vitro Photodynamic Therapy (PDT) Assay [16]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Photosensitizer Incubation: Treat the cells with various concentrations of the brominated coumarin photosensitizer. For each concentration, prepare duplicate plates: one for light exposure ("light") and one to be kept in the dark ("dark"). Incubate for a predetermined time (e.g., 4-24 hours).

  • Light Exposure: Remove the medium from the "light" plate and replace it with fresh medium or PBS. Irradiate the plate with light of the appropriate wavelength and dose (e.g., using an LED array). The "dark" plate should be handled identically but kept shielded from the light source.

  • Post-Irradiation Incubation: After irradiation, replace the medium in both plates with fresh culture medium and return them to the incubator for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Determine the IC₅₀ values (the concentration that inhibits 50% of cell growth) for both the dark and light conditions. The phototoxicity index (PI) can be calculated as the ratio of IC₅₀ (dark) / IC₅₀ (light). A higher PI indicates greater light-specific toxicity.

Visualizations: Pathways and Workflows

structure_fluorescence cluster_core Coumarin Core cluster_mods Structural Modifications cluster_props Resulting Photophysical Properties Coumarin Benzopyranone Core ICT Intramolecular Charge Transfer (ICT) EDG Electron-Donating Group (EDG) (e.g., -NH2, -OH at C7) EDG->Coumarin Attach EDG->ICT EWG Electron-Withdrawing Group (EWG) (e.g., -CN, -CF3 at C3/C4) EWG->Coumarin Attach EWG->ICT Fluorescence Enhanced Fluorescence & Red-Shifted Emission ICT->Fluorescence Leads to

live_cell_workflow Start Culture cells on glass-bottom dish Prep Prepare Coumarin Dye Working Solution Start->Prep Wash1 Wash cells with pre-warmed PBS Prep->Wash1 Stain Add working solution to cells Wash1->Stain Incubate Incubate at 37°C (15-30 min) Stain->Incubate Wash2 Wash cells 2-3 times with PBS/imaging buffer Incubate->Wash2 Image Image with fluorescence microscope Wash2->Image

enzyme_mechanism Substrate Non-Fluorescent Substrate Product Highly Fluorescent Product Substrate->Product Cleavage Released Recognition Group Product->Released + Enzyme Enzyme

pdt_pathway PS Coumarin Photosensitizer (PS) ROS Singlet Oxygen (¹O₂) & other ROS PS->ROS Energy Transfer Light Light (hν) Light->PS O2 Oxygen (³O₂) O2->ROS Damage Oxidative Stress & Mitochondrial Damage ROS->Damage Caspase Caspase Activation Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

pdt_evaluation_workflow Start Synthesize & Characterize New Coumarin PS Photophys Determine Photophysical Properties (ΦΔ, etc.) Start->Photophys InVitro In Vitro Phototoxicity Assay (IC₅₀, PI) Photophys->InVitro Uptake Cellular Uptake & Localization Studies InVitro->Uptake Mechanism Investigate Mechanism of Cell Death (e.g., Apoptosis) Uptake->Mechanism InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism->InVivo

References

An In-depth Technical Guide to AF430 NHS Ester for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF430 NHS ester, a fluorescent dye used for labeling oligonucleotides. It covers the core properties of the dye, detailed protocols for labeling and purification, and the applications of the resulting fluorescently-labeled oligonucleotides in various research and diagnostic fields.

Introduction to this compound

This compound is a bright, hydrophilic fluorescent dye belonging to the coumarin (B35378) family.[1] It is characterized by its excitation in the violet-blue region of the spectrum and emission in the green-yellow region, with a notably large Stokes shift.[1] The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary and secondary aliphatic amines, enabling efficient covalent labeling of amine-modified oligonucleotides.[2][3] AF430-labeled oligonucleotides are valuable tools in a variety of applications, including fluorescence in situ hybridization (FISH), flow cytometry, and cellular imaging.[4][5][6]

Core Properties of this compound

The photophysical and chemical properties of this compound are crucial for its application in fluorescence-based assays. Key quantitative data are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 542 nm[1]
Molar Extinction Coefficient (ε) 15,955 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.23
Molecular Weight 701.75 g/mol
Solubility Good in water, DMF, DMSO
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Target Functional Group Primary and secondary amines[2][3]

Experimental Protocols

This protocol describes the covalent conjugation of this compound to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amino-modified oligonucleotide

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[2][3]

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortexer and centrifuge

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[2] If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated prior to labeling.[7]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.[2][7] It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[2]

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[8] Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light.[2][8] For convenience, the reaction can be left overnight.[8]

  • Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for 10-15 minutes at room temperature.

Purification is essential to remove unconjugated dye and unlabeled oligonucleotides, which can interfere with downstream applications.[9] High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.[9][10]

Materials:

  • Crude labeling reaction mixture

  • Reverse-phase HPLC (RP-HPLC) system with a UV detector

  • C8 or C18 HPLC column[11]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.

  • HPLC Separation: Inject the sample onto the equilibrated C8 or C18 column. Elute the components using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-95% acetonitrile over 30 minutes.[11]

  • Fraction Collection: Monitor the elution profile at 260 nm (for oligonucleotide) and 430 nm (for AF430 dye).[11] The first major peak absorbing at both wavelengths is typically the desired labeled oligonucleotide. Collect the corresponding fractions. Unconjugated dye will elute later and will have a much lower 260/430 nm absorbance ratio.[11]

  • Desalting and Lyophilization: Pool the fractions containing the purified labeled oligonucleotide. Remove the volatile TEAA and acetonitrile by lyophilization.

  • Quality Control: Resuspend the purified, labeled oligonucleotide in nuclease-free water. Determine the final concentration and labeling efficiency by measuring the absorbance at 260 nm and 430 nm.

Visualizations

Oligonucleotide_Labeling_Workflow cluster_preparation Preparation of Reactants cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Amino-Modified Oligonucleotide Reaction Conjugation (Room Temp, 2h, Dark) Oligo->Reaction NHS_Ester This compound NHS_Ester->Reaction Buffer Conjugation Buffer (pH 8.3-8.5) Buffer->Reaction Solvent Anhydrous DMSO/DMF Solvent->NHS_Ester HPLC RP-HPLC Reaction->HPLC Lyophilize Lyophilization HPLC->Lyophilize QC Spectrophotometry (A260 / A430) Lyophilize->QC

Caption: Experimental workflow for oligonucleotide labeling.

NHS_Ester_Reaction Oligo_Amine Oligonucleotide-NH2 Labeled_Oligo AF430-Oligonucleotide Oligo_Amine->Labeled_Oligo pH 8.3-8.5 AF430_NHS AF430-NHS Ester AF430_NHS->Labeled_Oligo NHS_leaving NHS AF430_NHS->NHS_leaving Hydrolysis (side reaction)

Caption: this compound reaction with an amino-modified oligonucleotide.

Applications of AF430-Labeled Oligonucleotides

AF430-labeled oligonucleotides are versatile tools in molecular biology and diagnostics. Their bright fluorescence and hydrophilic nature make them suitable for a range of applications.

  • Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to detect and localize specific DNA or RNA sequences within cells and tissues.[5][6][12] This is crucial for cytogenetic studies, gene expression analysis, and the diagnosis of chromosomal abnormalities.[12][13]

  • Flow Cytometry: In flow cytometry, fluorescently labeled oligonucleotides can be used to identify and sort cells based on the presence of specific intracellular or surface-bound nucleic acid sequences.[4][14]

  • Cellular Imaging: The high photostability of AF430 makes it suitable for various microscopy techniques, including confocal and super-resolution microscopy, to visualize the localization and dynamics of specific nucleic acids in living cells.[1]

  • FRET-Based Assays: The spectral properties of AF430 make it a suitable donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions and conformational changes.[1]

References

Methodological & Application

Application Notes: AF430 NHS Ester Protein Labeling for Beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with AF430 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins by forming stable amide bonds with primary amino groups, such as the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[1][2][3] AF430 is a hydrophilic and photostable coumarin (B35378) dye with fluorescence emission in the green-yellow range, making it a valuable tool for various bio-imaging and detection applications.[4]

Introduction to this compound Labeling

The reaction between an this compound and a protein results in the formation of a stable covalent bond.[3][5] This process is dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amines on the protein are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[1][6] AF430 is particularly advantageous due to its high photostability, hydrophilicity, and a large Stokes shift of 112 nm, which is beneficial for multicolor imaging applications.[4] Its fluorescence is also independent of pH over a wide range (pH 4 to 10).[4][7] This protocol will guide you through the necessary calculations, labeling reaction, and purification steps for successful protein conjugation.

Key Experimental Data

A summary of critical parameters for the this compound protein labeling protocol is provided in the table below. These values are starting points and may require optimization for specific proteins.

ParameterRecommended Value/RangeNotes
AF430 Dye Properties
Excitation Maximum (λex)~430 nmCan be excited by a 405 nm violet laser.[4]
Emission Maximum (λem)~542 nmGreen-yellow fluorescence.[4]
Reaction Conditions
Protein Concentration1-10 mg/mLA minimum concentration of 2.0 mg/mL is recommended.[1][8]
Molar Excess of Dye:Protein8:1 to 15:1This is a starting point and should be optimized.[1][8]
Reaction Buffer0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) BufferAvoid buffers containing primary amines (e.g., Tris).[1][9]
Reaction pH8.3 - 8.5Critical for efficient labeling.[1][6]
Reaction TemperatureRoom Temperature or 4°C
Incubation Time1 hour to overnightLonger incubation may be needed at 4°C.[10][11]
Solvents
This compound SolventAnhydrous DMSO or DMFPrepare fresh.[1][8]
Purification
MethodGel Filtration (e.g., Sephadex G-25)Effective for removing unconjugated dye.[1]

Experimental Protocol

This protocol is a general guide for labeling proteins with this compound. Optimization may be necessary for your specific protein of interest.

Reagent Preparation
  • Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[1]

    • Ensure the protein solution does not contain any amine-containing substances like Tris or glycine (B1666218), as these will compete with the labeling reaction.[9]

  • This compound Stock Solution:

    • Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]

    • Note: NHS esters are moisture-sensitive, so handle them accordingly.[8]

Calculation of Reagent Quantities

To achieve the desired degree of labeling, it is important to calculate the appropriate molar ratio of dye to protein. A common starting point is a molar excess of 8:1 to 15:1.[1][8]

Formula for calculating the required mass of this compound:

Mass_dye (mg) = (Molar Excess × Mass_protein (mg) × MW_dye (Da)) / MW_protein (Da)

  • Molar Excess: The desired molar ratio of dye to protein.

  • Mass_protein: The mass of the protein to be labeled.

  • MW_dye: The molecular weight of the this compound (refer to the manufacturer's certificate of analysis).

  • MW_protein: The molecular weight of the protein.

Labeling Reaction
  • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[8]

  • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[8][11]

(Optional) Quenching the Reaction

The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for 10-15 minutes at room temperature.[8] This step is optional as the purification process will remove any unreacted dye.

Purification of the Labeled Protein

It is crucial to remove the unconjugated this compound from the labeled protein. Gel filtration is a common and effective method.

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of AF430 (~430 nm, A430).

  • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (A430 × CF)] / ε_protein

    • CF: Correction factor for the dye's absorbance at 280 nm (A280/Amax for the dye). Refer to the dye manufacturer's data sheet for this value.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    DOL = A430 / (ε_dye × Protein Concentration (M))

    • ε_dye: Molar extinction coefficient of the AF430 dye at its absorbance maximum.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or no labeling Incorrect pH of the reaction buffer.[12]Ensure the pH is between 8.3 and 8.5.
Presence of amine-containing buffers (e.g., Tris).[9]Use an amine-free buffer like sodium bicarbonate or phosphate buffer.
Hydrolyzed NHS ester.Prepare the dye stock solution fresh in anhydrous solvent.
Protein precipitation Over-labeling of the protein.[9][13]Reduce the molar excess of the dye in the reaction.
Inappropriate buffer conditions.Ensure the protein is soluble in the chosen labeling buffer.
Low fluorescence signal Dye-dye quenching due to over-labeling.[13]Decrease the molar excess of the dye. Determine the DOL to optimize.
Incorrect excitation or emission wavelengths.Use the correct filter sets for AF430 (Ex: ~430 nm, Em: ~542 nm).

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in pH 8.3-8.5 buffer) calculate Calculate Molar Excess (e.g., 8:1 to 15:1) protein_prep->calculate dye_prep Prepare this compound Stock Solution (10 mM in DMSO/DMF) dye_prep->calculate mix Mix Protein and Dye calculate->mix incubate Incubate (1 hr @ RT or O/N @ 4°C) mix->incubate purify Purify via Gel Filtration incubate->purify analyze Analyze DOL (Spectrophotometry) purify->analyze final_product Labeled Protein analyze->final_product

Caption: Experimental workflow for this compound protein labeling.

reaction_mechanism cluster_reactants Reactants cluster_products Products protein Protein-NH2 (Primary Amine on Protein) reaction_conditions + pH 8.3 - 8.5 protein->reaction_conditions nhs_ester AF430-NHS Ester nhs_ester->reaction_conditions labeled_protein Protein-NH-CO-AF430 (Stable Amide Bond) byproduct NHS (N-hydroxysuccinimide) reaction_conditions->labeled_protein reaction_conditions->byproduct

Caption: Chemical reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with AF430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of antibodies to fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target molecules in a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. This guide provides a detailed, step-by-step protocol for the conjugation of a monoclonal antibody to AF430 NHS ester, a bright and photostable fluorescent dye.

AF430 is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the antibody, forming a stable covalent amide bond.[2] This protocol is designed to be a comprehensive resource, offering detailed methodologies, data interpretation guidelines, and visual aids to ensure successful conjugation and application of the resulting fluorescently labeled antibody.

Materials and Reagents

Materials
  • Monoclonal Antibody (mAb) of interest (e.g., Anti-HER2 mAb)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • 1.5 mL microcentrifuge tubes

  • Pipettes and tips

  • Spectrophotometer

  • Vortex mixer

  • Rotator or shaker

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer free of amine-containing substances like Tris or glycine, which will compete with the antibody for reaction with the NHS ester.

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into 1X PBS, pH 7.4. This can be achieved using a desalting column or dialysis.

  • Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in 1X PBS. The optimal concentration for labeling is typically between 2-10 mg/mL.[3]

Preparation of this compound Stock Solution

This compound is moisture-sensitive and should be handled accordingly.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of this compound by dissolving it in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use.

Antibody Conjugation Reaction

The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A molar excess of the dye is required. Here, we will test three different molar ratios: 5:1, 10:1, and 20:1 (dye:antibody).

  • pH Adjustment: Add 1 M Sodium Bicarbonate (pH 8.3) to the antibody solution to achieve a final concentration of 0.1 M. The final pH of the reaction mixture should be between 8.0 and 8.5 to ensure the primary amines on the antibody are deprotonated and reactive.

  • Calculate the Volume of this compound: Use the following formula to calculate the volume of the 10 mg/mL this compound stock solution needed for each reaction:

    Volume of Dye (µL) = (Molar Ratio × Antibody Amount (mg) × Dye MW ( g/mol )) / (Antibody MW ( g/mol ) × Dye Concentration (mg/mL))

    Assuming:

    • Antibody MW = 150,000 g/mol

    • This compound MW = ~700 g/mol (Note: The exact molecular weight should be obtained from the manufacturer's certificate of analysis)

    • Antibody Amount = 1 mg (0.5 mL of a 2 mg/mL solution)

    • Dye Concentration = 10 mg/mL

  • Reaction Incubation: Add the calculated volume of this compound solution to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature on a rotator or shaker, protected from light.

Purification of the Conjugated Antibody

Purification is necessary to remove unconjugated AF430 dye. Size-exclusion chromatography is a common and effective method.

  • Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with 1X PBS, pH 7.4, according to the manufacturer's instructions.

  • Sample Loading: Carefully load the entire reaction mixture onto the equilibrated SEC column.

  • Elution: Elute the antibody-dye conjugate with 1X PBS, pH 7.4. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.

  • Fraction Collection: Collect the colored fractions corresponding to the conjugated antibody. The first colored fraction to elute is typically the desired product.

Characterization of the Antibody-AF430 Conjugate

The key characterization parameter is the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

  • Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 430 nm (A430).

  • Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formula:

    DOL = (A430 × ε_Ab) / ((A280 - (A430 × CF)) × ε_Dye)

    Where:

    • A430: Absorbance of the conjugate at 430 nm.

    • A280: Absorbance of the conjugate at 280 nm.

    • ε_Ab: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for a standard IgG).

    • ε_Dye: Molar extinction coefficient of AF430 at 430 nm (obtain this value from the manufacturer).

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 430 nm (A280/A430 of the free dye). This value should also be provided by the manufacturer.

Data Presentation

The following tables summarize the expected results from the conjugation of a monoclonal antibody with this compound at different molar ratios.

Table 1: Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Antibody Concentration2 mg/mL2 mg/mL2 mg/mL
Molar Ratio (Dye:Ab)5:110:120:1
Reaction Time1 hour1 hour1 hour
Reaction TemperatureRoom Temp.Room Temp.Room Temp.
Reaction pH8.38.38.3

Table 2: Conjugation Results

Molar Ratio (Dye:Ab)Final Ab Conc. (mg/mL)A280A430Degree of Labeling (DOL)Recovery Yield (%)
5:11.851.230.253.592.5
10:11.821.210.486.891.0
20:11.781.190.8512.189.0

Note: The data presented in Table 2 are illustrative and may vary depending on the specific antibody and reaction conditions. An optimal DOL for most antibodies is typically between 2 and 10.[3] Higher DOLs can sometimes lead to antibody aggregation or reduced antigen-binding affinity.

Visualizations

Experimental Workflow

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Ab_Prep Antibody Preparation (Buffer Exchange, Conc. Adjustment) Reaction Conjugation Reaction (pH 8.3, 1 hr, RT, Dark) - Molar Ratios: 5:1, 10:1, 20:1 Ab_Prep->Reaction Dye_Prep This compound Stock Solution Prep (DMSO) Dye_Prep->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Characterization Characterization - A280/A430 Measurement - DOL Calculation Purification->Characterization

Caption: Workflow for antibody conjugation with this compound.

Signaling Pathway Example: HER2 Signaling

Fluorescently labeled antibodies, such as an Anti-HER2-AF430 conjugate, are instrumental in studying signaling pathways like the HER2 pathway, which is crucial in breast cancer. The conjugated antibody can be used to visualize HER2 receptor expression and internalization in cancer cells.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras Activates HER3 HER3 Receptor HER3->HER2 Dimerizes with Ligand Ligand (e.g., NRG1) Ligand->HER3 Binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified HER2 signaling pathway.

References

Application Notes and Protocols for AF430 NHS Ester Oligonucleotide Labeling for Fluorescence In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization and localization of specific nucleic acid sequences within the context of the cell or tissue.[1][2][3][4] This method relies on the use of fluorescently labeled nucleic acid probes that bind with a high degree of sequence complementarity to the target DNA or RNA.[3][4] The selection of a bright and photostable fluorophore is critical for the successful detection of these hybridization events. Alexa Fluor™ 430 (AF430) is a bright, green-fluorescent dye that is water-soluble and pH-insensitive, making it an excellent choice for labeling oligonucleotide probes.[5][6] The N-hydroxysuccinimidyl (NHS) ester form of AF430 provides a straightforward and efficient method for covalently attaching the dye to amine-modified oligonucleotides.[7][8][9]

These application notes provide detailed protocols for the labeling of amine-modified oligonucleotides with AF430 NHS ester and their subsequent use as probes in FISH applications.

Product Information: this compound

This compound is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines on the oligonucleotide to form a stable amide bond.[7]

PropertySpecification
Excitation Wavelength (Max) 431 nm
Emission Wavelength (Max) 541 nm
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines
Solubility Soluble in DMSO or DMF
Storage Store at -20°C, protect from light and moisture[6][10]

Experimental Protocols

Part 1: AF430 Labeling of Amine-Modified Oligonucleotides

This protocol outlines the steps for conjugating this compound to an oligonucleotide with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]

  • 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate (B1201080) buffer, pH 8.3-9.0[5][7][12]

  • Nuclease-free water

  • Ethanol (B145695)

  • 3 M Sodium Chloride

  • Size-exclusion chromatography columns or HPLC for purification[7][11][12]

Protocol:

  • Oligonucleotide Preparation:

    • To ensure the oligonucleotide is free of interfering amine-containing compounds (like Tris buffer or ammonium (B1175870) salts), it is recommended to purify the oligonucleotide prior to labeling.[13] This can be achieved by ethanol precipitation.[11][13]

    • Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.[12] This solution should be prepared fresh for each labeling reaction as NHS esters are not stable in solution.[14]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the amine-modified oligonucleotide with the 0.1 M sodium bicarbonate or sodium borate buffer (pH 8.3-9.0).

    • Add the freshly prepared this compound solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester to the oligonucleotide is a good starting point.[7]

    • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[7]

  • Purification of the Labeled Oligonucleotide:

    • Purify the AF430-labeled oligonucleotide from the unreacted dye and salts. This is crucial to reduce background in the subsequent FISH experiment.

    • Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction.[13][14] Incubate at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the oligonucleotide.[11][13][14] Wash the pellet with 70% ethanol.[11]

    • Size-Exclusion Chromatography: Use a desalting column (e.g., Glen Gel-Pak™) to separate the labeled oligonucleotide from smaller molecules.[7]

    • HPLC Purification: For the highest purity, reverse-phase HPLC can be used.[11]

  • Quantification and Storage:

    • Determine the concentration and labeling efficiency of the AF430-labeled oligonucleotide using a spectrophotometer.

    • Store the purified, labeled probe at -20°C in a light-protected tube.

Diagram of Oligonucleotide Labeling Workflow

OligonucleotideLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Oligo Amine-Modified Oligonucleotide Mix Combine Oligo, Dye, and Bicarbonate Buffer (pH 8.3-9.0) Oligo->Mix 1. Add Dye This compound in DMSO/DMF Dye->Mix 2. Add Incubate Incubate 1-2h at Room Temp (in dark) Mix->Incubate 3. Mix & Incubate Purify Purify Labeled Oligo (Ethanol Precipitation or Chromatography) Incubate->Purify 4. Purify FinalOligo AF430-Labeled Oligonucleotide Probe Purify->FinalOligo 5. Store

Caption: Workflow for labeling amine-modified oligonucleotides with this compound.

Part 2: Fluorescence In Situ Hybridization (FISH) Protocol

This protocol provides a general framework for using the AF430-labeled oligonucleotide probe for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different cell types and target sequences.[1][15]

Materials:

  • AF430-labeled oligonucleotide probe

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization Buffer (containing formamide (B127407) and dextran (B179266) sulfate)[16]

  • Wash Buffers (e.g., SSC buffers of varying concentrations)[16][17]

  • DAPI or other nuclear counterstain

  • Antifade Mounting Medium[18][19][20][21][22]

  • Fluorescence microscope with appropriate filters for AF430 and DAPI

Protocol:

  • Sample Preparation:

    • Wash cells grown on coverslips twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[1]

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow the probe to access the target nucleic acids.[1]

    • Wash three times with PBS for 5 minutes each.

    • Dehydrate the cells through an ethanol series (e.g., 70%, 90%, 100% ethanol for 1 minute each) and air dry.[2][16][23]

  • Denaturation and Hybridization:

    • Prepare the hybridization mix by diluting the AF430-labeled probe in the hybridization buffer. The optimal probe concentration needs to be determined empirically but can range from 2.5 ng/µl to 10 µmol/L.[3][24]

    • Apply the hybridization mix to the coverslip.

    • Cover with a larger coverslip to prevent drying and seal the edges.

    • Denature the cellular DNA/RNA and the probe by placing the slides on a heat block at 75-85°C for 5-10 minutes.[2][17][25]

    • Transfer the slides to a humidified chamber and incubate overnight at 37°C for hybridization.[2][17][23]

  • Post-Hybridization Washes:

    • The stringency of the washes is critical to remove non-specifically bound probes and reduce background.[17]

    • Carefully remove the coverslip.

    • Wash the slides in 2x SSC at 40-45°C for 5 minutes.[2][16]

    • Wash in 0.4x SSC at a higher temperature (e.g., 42-73°C) for 2-5 minutes for higher stringency.[17][25]

    • Perform a final wash in 2x SSC at room temperature for 5 minutes.[2]

  • Counterstaining and Mounting:

    • Incubate the slides with a DAPI solution to stain the nuclei.

    • Rinse briefly with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[2] Seal the edges with nail polish.

  • Imaging:

    • Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for AF430 (green fluorescence) and DAPI (blue fluorescence).

    • Minimize exposure to light to prevent photobleaching.[1]

Diagram of FISH Experimental Workflow

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_wash Washing & Mounting cluster_image Analysis Fix Fixation (e.g., 4% PFA) Perm Permeabilization (e.g., Triton X-100) Fix->Perm Dehydrate Dehydration (Ethanol Series) Perm->Dehydrate Probe_Mix Prepare Hybridization Mix (AF430 Probe + Buffer) Dehydrate->Probe_Mix Denature Denaturation (75-85°C) Probe_Mix->Denature Hybridize Hybridization (Overnight at 37°C) Denature->Hybridize Wash Post-Hybridization Washes (SSC Buffers) Hybridize->Wash Counterstain Counterstain (e.g., DAPI) Wash->Counterstain Mount Mount with Antifade Medium Counterstain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Overview of the Fluorescence In Situ Hybridization (FISH) experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal [1][26]- Poor probe labeling efficiency.- Inadequate sample permeabilization.[1]- Incorrect denaturation or hybridization temperature.[1]- Low probe concentration.[1]- Degraded probe or target nucleic acid.[2]- Verify labeling using spectrophotometry.- Optimize permeabilization time and/or reagent concentration.[1]- Calibrate heat blocks/hybridizers and optimize temperatures.[27]- Increase probe concentration or hybridization time.[1][24]- Use fresh samples and ensure proper storage of probes.
High Background [28]- Probe concentration is too high.- Inadequate post-hybridization washing (low stringency).[17]- Non-specific binding of the probe.- Impure probe (excess unconjugated dye).- Decrease probe concentration.[1]- Increase the temperature and/or decrease the salt concentration of the wash buffers.[17]- Include blocking agents in the hybridization buffer.- Ensure the probe is properly purified after labeling.
Uneven or Patchy Signal [1]- Uneven distribution of the probe during hybridization.- Air bubbles trapped under the coverslip.[27]- Incomplete denaturation of the sample.- Ensure the hybridization solution is spread evenly.- Carefully apply the coverslip to avoid bubbles.[27]- Optimize denaturation time and temperature.
Photobleaching - Excessive exposure to excitation light.- Mounting medium without antifade reagent.- Minimize light exposure during imaging.[1]- Use a high-quality antifade mounting medium.[1][22]
Distorted Cell/Nuclear Morphology [26]- Over-fixation or over-permeabilization.- Harsh enzymatic treatments.- Slides dried too quickly.[26]- Optimize fixation and permeabilization steps.[1]- Reduce digestion time or enzyme concentration.- Ensure slow and even drying of slides.

References

Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for AF430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate determination of the dye-to-protein ratio, or Degree of Labeling (DOL), is a critical quality control step in the development of fluorescently labeled protein conjugates. This parameter ensures batch-to-batch consistency, optimal fluorescent signal, and the preservation of protein function. Over-labeling can lead to fluorescence quenching and potentially interfere with the protein's biological activity, while under-labeling results in a weak signal.[1][2]

AF430 is a bright and photostable fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[3][4] The N-hydroxysuccinimide (NHS) ester of AF430 is an amine-reactive derivative that specifically and efficiently labels primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[5][6][7] This document provides a detailed protocol for labeling proteins with AF430 NHS ester, purifying the conjugate, and subsequently calculating the dye-to-protein ratio using UV-Vis spectrophotometry.

Quantitative Data Summary

The accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct molar extinction coefficients and correction factors. The key quantitative data for AF430 are summarized in the table below.

ParameterValueReference
Maximum Absorbance Wavelength (λmax)430 nm[3][8]
Molar Extinction Coefficient at λmax (ε_dye)15,955 M⁻¹cm⁻¹[3][8]
Correction Factor at 280 nm (CF₂₈₀)0.59[8]

Experimental Protocols

This section details the experimental procedures for protein labeling with this compound and the subsequent determination of the dye-to-protein ratio.

Materials
  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or phosphate-buffered saline, PBS, pH 7.2-7.4)[9][10]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

  • Purification column (e.g., Sephadex G-25)[11]

  • Spectrophotometer and quartz cuvettes

Protein Preparation
  • Buffer Selection: Dissolve the protein in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[9][] The optimal pH for the labeling reaction is between 8.3 and 8.5.[7][9]

  • Protein Concentration: Adjust the protein concentration to 1-10 mg/mL for optimal labeling.[13]

This compound Stock Solution Preparation
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[9] For example, a 10 mM stock solution can be prepared.

Protein Labeling Procedure
  • Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A starting point of a 10-fold molar excess of dye to protein is recommended.[11] This ratio may require optimization.

  • Reaction: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[9][14]

Purification of the Dye-Protein Conjugate

It is crucial to remove any unreacted, free dye from the conjugate solution for accurate determination of the dye-to-protein ratio.[1][2]

  • Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

  • Sample Loading: Load the reaction mixture onto the column.

  • Elution: Elute the conjugate with the equilibration buffer. The first colored band to elute will be the dye-protein conjugate, as it is larger and will pass through the column more quickly than the smaller, free dye molecules.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

Calculation of the Dye-to-Protein Ratio

The dye-to-protein ratio is determined by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the dye's maximum absorbance wavelength (430 nm for AF430).

Spectrophotometric Measurements
  • Using a spectrophotometer, measure the absorbance of the purified dye-protein conjugate solution in a 1 cm path length cuvette at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).

  • If the absorbance readings are too high (typically > 2.0), dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the subsequent calculations.[2][15]

Calculation Steps

The degree of labeling (DOL) is calculated using the Beer-Lambert law.

  • Calculate the Dye Concentration:

    • Dye Concentration (M) = A₄₃₀ / ε_dye

    • Where ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).

  • Calculate the Protein Concentration:

    • The absorbance at 280 nm needs to be corrected for the contribution of the dye's absorbance at this wavelength.

    • Corrected A₂₈₀ = A₂₈₀ - (A₄₃₀ × CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for AF430 at 280 nm (0.59).

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

    • Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

  • Calculate the Dye-to-Protein Ratio (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

The resulting DOL represents the average number of dye molecules conjugated to each protein molecule.[1]

Visual Representations

Signaling Pathway of NHS Ester Reaction

NHS_Ester_Reaction Protein Protein (with primary amines, e.g., Lysine) Reaction Reaction pH 8.3-8.5 Protein->Reaction AF430_NHS This compound AF430_NHS->Reaction Conjugate AF430-Protein Conjugate (Stable Amide Bond) Reaction->Conjugate NHS_byproduct N-hydroxysuccinimide (byproduct) Reaction->NHS_byproduct

Caption: Reaction of this compound with a protein's primary amines.

Experimental Workflow for Dye-to-Protein Ratio Calculation

Dye_Protein_Ratio_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Labeling 3. Mix Protein and Dye (Incubate) Protein_Prep->Labeling Dye_Prep 2. Prepare this compound Stock Solution (DMSO/DMF) Dye_Prep->Labeling Purification 4. Purify Conjugate (Size-Exclusion Chromatography) Labeling->Purification Spectro 5. Measure Absorbance (A280 and A430) Purification->Spectro Calculation 6. Calculate Dye-to-Protein Ratio Spectro->Calculation

Caption: Workflow for calculating the dye-to-protein ratio.

References

Application Notes and Protocols for the Purification of AF430 NHS Ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a multitude of applications. AF430, a hydrophilic coumarin (B35378) dye with a green-yellow emission, is often utilized for such purposes.[1] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common amine-reactive chemistries used to conjugate fluorophores to proteins.[2][3][4] It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the protein surface, to form stable amide bonds.[2][3]

A critical step following the labeling reaction is the removal of any unconjugated, free dye.[5][6][7] The presence of excess free dye can lead to inaccurate quantification, high background fluorescence, and potential artifacts in downstream assays. Therefore, a robust purification strategy is essential to ensure the quality and reliability of the labeled protein conjugate. These application notes provide detailed protocols for the labeling of proteins with AF430 NHS ester and the subsequent purification and quality control of the conjugate.

Protein Labeling with this compound

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to protein, pH, temperature, and incubation time.[6] The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[2][8] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine on Lysine) Labeled_Protein Protein-NH-CO-AF430 (Stable Amide Bond) Protein->Labeled_Protein + AF430-NHS Ester (pH 8.3-8.5) AF430_NHS AF430-NHS Ester NHS N-hydroxysuccinimide (Byproduct) Labeled_Protein->NHS +

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

General Experimental Protocol

This protocol provides a general guideline. Optimization may be necessary for specific proteins.[9]

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.[9] If the buffer contains amines, a buffer exchange must be performed.

    • Adjust the protein concentration to 2-10 mg/mL.[9]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[3][8][9]

  • Perform the Labeling Reaction:

    • Add the dissolved this compound to the protein solution. A common starting point is a 10-20 fold molar excess of the NHS ester to the protein.[9] The optimal ratio may need to be determined experimentally.[6]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[2][8][9] Gentle stirring or mixing is recommended.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[9][10] This will react with any remaining NHS ester.

    • Incubate for 15-30 minutes at room temperature.[10]

Purification of Labeled Proteins

The removal of unconjugated AF430 is crucial for accurate downstream analysis.[5][7] The choice of purification method depends on the protein's properties, the sample volume, and the required purity.

Experimental Workflow

The overall process from labeling to analysis follows a structured workflow.

G start Start: Purified Protein labeling 1. Labeling Reaction (Protein + this compound) start->labeling quench 2. Quench Reaction (Optional) labeling->quench purification 3. Purification (Remove Free Dye) quench->purification qc 4. Quality Control (Spectrophotometry) purification->qc storage 5. Storage (Labeled Protein) qc->storage

Caption: A logical workflow for protein labeling, purification, and analysis.

Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration

SEC separates molecules based on their size.[11][12][13] Larger molecules (the labeled protein) elute faster than smaller molecules (the free dye), which enter the porous beads of the chromatography resin and take a longer path.[11] This method is often used as a final polishing step.[13]

Principle of SEC

G cluster_0 Sample Application cluster_1 Separation in Column cluster_2 Elution a1 Labeled Protein a2 Free Dye Mixture Protein + Dye Mixture column Porous Beads Labeled Protein (Excluded) Free Dye (Included) Mixture->column:f0 Load elution1 Fraction 1: Labeled Protein column:f1->elution1 Elutes First elution2 Fraction 2: Free Dye column:f2->elution2 Elutes Later

Caption: Principle of Size Exclusion Chromatography for purification.

Methodology
  • Column Selection: Choose a desalting or gel filtration column with a molecular weight cutoff (MWCO) appropriate for your protein. For most proteins, a resin suitable for separating molecules above 5 kDa from smaller contaminants is effective.[14]

  • Equilibration: Equilibrate the column with 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the quenched labeling reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[14]

  • Elution: Elute the sample with the equilibration buffer. The labeled protein will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~430 nm (for AF430 dye) to identify the protein-containing fractions.

  • Pooling: Pool the fractions containing the purified labeled protein.

Protocol 2: Dialysis

Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane.[15][16][17] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer (the dialysate).[16]

Principle of Dialysis

G cluster_0 Initial State cluster_1 After Equilibration membrane1 Semi-permeable Membrane (MWCO) outside1 Outside (Dialysis Buffer) membrane1->outside1 membrane2 Semi-permeable Membrane (MWCO) membrane1->membrane2 Diffusion of Small Molecules inside1 Inside Bag: Labeled Protein + Free Dye inside1->membrane1 outside2 Outside: Buffer + Free Dye membrane2->outside2 inside2 Inside Bag: Purified Labeled Protein inside2->membrane2

References

Application Notes and Protocols for AF430 NHS Ester Labeling in Physiological Buffer Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely used for the covalent labeling of primary amines on biomolecules, such as the N-terminus and lysine (B10760008) residues of proteins.[1] This method is instrumental in conjugating fluorescent dyes, like AF430, to antibodies and other proteins for various applications, including immunofluorescence, flow cytometry, and proteomics.[2][3] AF430 is a hydrophilic fluorescent dye with an excitation maximum of approximately 430 nm and an emission maximum around 542 nm.[4] Its fluorescence is stable over a wide pH range, making it a versatile tool for biological imaging.[5]

The efficiency of the NHS ester-amine reaction is highly dependent on the pH of the reaction buffer.[6] While the optimal pH for this reaction is typically between 8.3 and 8.5, many biological applications require maintaining physiological buffer conditions (pH ~7.4) to preserve the structure and function of sensitive proteins.[2][6] This document provides detailed protocols and quantitative data for labeling biomolecules with AF430 NHS ester, with a special focus on achieving efficient conjugation in physiological buffers like Phosphate-Buffered Saline (PBS).

Data Presentation

The selection of the reaction buffer significantly impacts the degree of labeling (DOL), which is the molar ratio of the dye to the protein. While a higher pH generally leads to a higher DOL, successful labeling can be achieved at physiological pH with adjusted reaction parameters. Below is a summary of the expected outcomes when labeling a model protein, Bovine Serum Albumin (BSA), with a fluorescein (B123965) NHS ester, which has similar reactivity to this compound, under different buffer conditions.[3]

Buffer ConditionpHIncubation TimeResulting Degree of Labeling (DOL)
0.1 M Sodium Bicarbonate9.01 hour1.1
Phosphate-Buffered Saline (PBS)7.44 hours0.9

Table 1: Comparison of Labeling Efficiency in Different Buffers. Data is based on experiments with Fluorescein NHS Ester and Bovine Serum Albumin (BSA) and is representative of the expected trend for this compound labeling.[3]

Photophysical Properties of AF430 Dye:

PropertyValue
Excitation Maximum (λex)~430 nm
Emission Maximum (λem)~542 nm
Molar Extinction Coefficient (ε)15,955 cm⁻¹M⁻¹
Quantum Yield (Φ)0.23

Table 2: Photophysical properties of AF430 dye.[5]

Experimental Protocols

Materials:
  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer

  • Reaction Buffer:

    • Option 1 (Physiological pH): 1x Phosphate-Buffered Saline (PBS), pH 7.4

    • Option 2 (Optimal pH): 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Sephadex G-25 desalting column)

Protocol 1: Labeling in Physiological Buffer (PBS, pH 7.4)

This protocol is recommended for proteins that are sensitive to higher pH conditions.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS before labeling.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.

    • Slowly add the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 4 hours to overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching solution using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the first colored band, which is the labeled protein conjugate.

Protocol 2: Labeling in Optimal pH Buffer (Sodium Bicarbonate, pH 8.3)

This protocol provides higher labeling efficiency for proteins that are stable at a slightly alkaline pH.

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3.

    • Ensure any amine-containing buffers have been removed via dialysis.

  • This compound Stock Solution Preparation:

    • Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein conjugate using a desalting column as described in Protocol 1.

Calculation of Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of AF430 (~430 nm, A_max).

  • Calculate the protein concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

    • Where ε_dye is the molar extinction coefficient of the AF430 dye (15,955 cm⁻¹M⁻¹).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (2-10 mg/mL in Amine-Free Buffer) labeling Incubation (RT or 4°C, protected from light) protein_prep->labeling dye_prep This compound Stock Solution (in DMSO/DMF) dye_prep->labeling quenching Quenching (Tris-HCl) labeling->quenching purify Purification (Desalting Column) quenching->purify analyze DOL Calculation (Spectrophotometry) purify->analyze

Caption: Experimental workflow for this compound labeling of proteins.

immunofluorescence_pathway cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab AF430-labeled Secondary Antibody Incubation primary_ab->secondary_ab Binds to Primary Ab mounting Mounting secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: Generalized workflow for indirect immunofluorescence using an AF430-labeled secondary antibody.

References

Utilizing AF430 NHS Ester for Multicolor Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicolor flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters on a single-cell basis. The selection of appropriate fluorophores is critical for the success of these complex experiments. AF430, a fluorescent dye with a unique spectral profile, offers a valuable option for expanding multicolor panels. This document provides detailed application notes and protocols for the use of AF430 NHS ester in multicolor flow cytometry, from antibody conjugation to data acquisition and analysis. AF430 is characterized by its excitation maximum at approximately 430 nm and an emission maximum around 542 nm, making it well-suited for excitation by the violet laser (405 nm) commonly found on modern flow cytometers. Its large Stokes shift of ~112 nm minimizes spectral crosstalk, a desirable feature in multicolor applications.[1]

This compound: Properties and Characteristics

This compound is an amine-reactive derivative of the AF430 dye, designed for the covalent labeling of primary amines on proteins, such as antibodies, and other biomolecules.[2] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines in a slightly alkaline environment to form stable amide bonds. Key photophysical properties of AF430 are summarized in the table below.

PropertyValue
Maximum Excitation (λex)~430 nm[3]
Maximum Emission (λem)~542 nm[3]
Molar Extinction Coefficient (ε)15,955 M⁻¹cm⁻¹
Quantum Yield (Φ)0.23
Brightness (ε x Φ)~3670 M⁻¹cm⁻¹
A280 Correction Factor (CF280)0.06

Table 1: Photophysical properties of AF430.

The brightness of a fluorophore is a critical parameter in flow cytometry, especially for detecting antigens with low expression levels. The following table provides a comparative overview of AF430's brightness relative to other commonly used fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
AF430 ~430 ~542 15,955 0.23 ~3,670
Alexa Fluor 488~493~51672,0000.92~66,240
FITC~495~52575,0000.92~69,000
PE496, 5655751,960,0000.84~1,646,400
APC645660240,0000.68~163,200

Table 2: Comparative brightness of AF430 and other common fluorophores.

Experimental Protocols

I. Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a monoclonal antibody.

Materials:

  • Monoclonal antibody (free of amine-containing stabilizers like BSA or glycine)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing substances, dialyze the antibody against PBS overnight at 4°C.

    • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess of dye to antibody. For a typical IgG antibody (MW ~150,000 g/mol ), this is a good starting point.

    • Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the AF430-conjugated antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mixing Mix Antibody and Dye (1 hr, RT, Dark) Antibody->Mixing Dye_Stock This compound Stock in DMSO Dye_Stock->Mixing Purification Gel Filtration Chromatography Mixing->Purification QC Spectrophotometry (DOL Calculation) Purification->QC

Caption: Workflow for antibody conjugation with this compound.

II. Determination of the Degree of Labeling (DOL)

The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified AF430-conjugated antibody at 280 nm (A280) and 430 nm (A430) using a UV-Vis spectrophotometer.

  • Calculate the DOL using the following equations:

    • Protein Concentration (M) = [A280 - (A430 × CF280)] / ε_protein

      • Where:

        • CF280 = 0.06 (Correction factor for AF430 absorbance at 280 nm)

        • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • Dye Concentration (M) = A430 / ε_dye

      • Where:

        • ε_dye = Molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹)

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for flow cytometry is typically between 3 and 7.

III. Multicolor Flow Cytometry Staining Protocol

This protocol provides a general procedure for staining suspended cells with an AF430-conjugated antibody as part of a multicolor panel.

Materials:

  • Single-cell suspension

  • AF430-conjugated antibody and other fluorophore-conjugated antibodies in the panel

  • Staining Buffer: PBS with 1-2% BSA or FBS and 0.05% sodium azide

  • (Optional) Fc block

  • (Optional) Viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold staining buffer.

    • (Optional) If using a viability dye, stain the cells according to the manufacturer's protocol.

  • (Optional) Fc Receptor Blocking:

    • Add Fc block to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the AF430-conjugated antibody and other antibodies in the panel to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.

  • Resuspension and Data Acquisition:

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.

    • Acquire data on a flow cytometer equipped with a violet laser (405 nm) for AF430 excitation.

Cell_Staining_Workflow Start Single-Cell Suspension Viability Viability Staining (Optional) Start->Viability Fc_Block Fc Receptor Blocking (Optional) Viability->Fc_Block Staining Antibody Cocktail Incubation (including AF430 conjugate) Fc_Block->Staining Wash1 Wash with Staining Buffer Staining->Wash1 Wash2 Wash with Staining Buffer Wash1->Wash2 Acquisition Data Acquisition on Flow Cytometer Wash2->Acquisition

Caption: General workflow for multicolor cell staining.

IV. Setting Up Compensation Controls for AF430

Accurate compensation is crucial to correct for spectral overlap between fluorophores in a multicolor panel.[4][5][6]

Materials:

  • Compensation beads (e.g., anti-mouse Ig, κ/negative control compensation particles) or cells

  • AF430-conjugated antibody and all other single-color antibody conjugates in the panel

  • Unstained cells or beads

Procedure:

  • Prepare Single-Stained Controls:

    • For each fluorophore in your panel, including AF430, label a separate tube.

    • Add one drop of compensation beads to each tube.[1][7]

    • Add the same AF430-conjugated antibody used in your experimental sample to the corresponding tube. Use a sufficient amount to obtain a bright positive signal.

    • Repeat this for all other fluorophores in your panel.

    • Prepare one tube of unstained beads or cells to set the negative population.

  • Staining and Washing:

    • Incubate the beads with the antibodies for 15-30 minutes at 4°C in the dark.

    • Wash the beads with staining buffer as described in the cell staining protocol.

  • Data Acquisition and Compensation Calculation:

    • Run the unstained control first to set the forward and side scatter voltages and the baseline fluorescence.

    • Run each single-stained control to calculate the spectral overlap into other channels. The positive and negative populations on the beads will be used to set the compensation matrix.[7]

    • Most flow cytometry software can automatically calculate the compensation matrix from the single-stained controls.

Compensation_Setup cluster_controls Prepare Controls Unstained Unstained Cells/Beads Acquire_Controls Acquire Single-Stained Controls on Flow Cytometer Unstained->Acquire_Controls AF430_Control Beads + AF430 Ab AF430_Control->Acquire_Controls Fluor2_Control Beads + Fluorophore 2 Ab Fluor2_Control->Acquire_Controls FluorN_Control Beads + Fluorophore N Ab FluorN_Control->Acquire_Controls Calculate_Comp Calculate Compensation Matrix (Automated or Manual) Acquire_Controls->Calculate_Comp Apply_Comp Apply Compensation to Multicolor Samples Calculate_Comp->Apply_Comp

Caption: Logical steps for setting up compensation controls.

Data Analysis and Troubleshooting

  • Spectral Overlap: AF430 is excited by the violet laser (405 nm) and its emission peak is at 542 nm. Be mindful of potential spectral overlap with other violet laser-excited dyes such as Brilliant Violet 510 or Pacific Orange, and with fluorophores excited by the blue laser (488 nm) that have broad emission spectra, such as FITC and PE. Utilize online spectrum viewers to visualize potential overlaps when designing your panel.

  • Gating Strategy: Always include an unstained control to identify the autofluorescence of your cell population. For your compensated data, use Fluorescence Minus One (FMO) controls to accurately set gates for positive populations, especially for dimly expressed markers.

  • Troubleshooting:

    • Weak Signal: This could be due to a low DOL, suboptimal antibody concentration, or low antigen expression. Titrate your antibody to determine the optimal concentration. Consider using a brighter fluorophore for low-abundance targets.

    • High Background: This may result from insufficient washing, non-specific antibody binding, or issues with dead cells. Ensure thorough washing, use an Fc block, and include a viability dye in your panel.

    • Poor Compensation: Inaccurate compensation can arise from using controls that are too dim, using a different antibody lot for compensation than for the experiment, or incorrect gating of single-stained controls.[8] Ensure your single-stained controls are bright and properly prepared.

Conclusion

This compound is a valuable tool for multicolor flow cytometry, offering a unique spectral profile for expanding experimental panels. By following the detailed protocols for antibody conjugation, cell staining, and compensation provided in these application notes, researchers can successfully incorporate AF430 into their multicolor flow cytometry experiments to achieve high-quality, reproducible results. Careful panel design and the use of appropriate controls are paramount for obtaining accurate and meaningful data.

References

AF430 NHS Ester Conjugation to Secondary Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of AF430 NHS ester to secondary antibodies. AF430 is a bright, photostable fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[1][2] Its large Stokes shift makes it an excellent choice for multicolor imaging applications. The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and stable covalent labeling of primary amine groups present on antibodies, primarily on lysine (B10760008) residues, forming a stable amide bond.[1] This guide will cover the essential materials, a detailed step-by-step conjugation protocol, methods for characterizing the conjugate, and protocols for common downstream applications.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and the antibody conjugation process.

Table 1: this compound Properties [1]

PropertyValue
Excitation Maximum (λex)430 nm
Emission Maximum (λem)542 nm
Molar Extinction Coefficient (ε)15,955 cm⁻¹M⁻¹
Optimal pH for Conjugation8.0 - 9.0
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines (-NH₂)

Table 2: Recommended Conjugation Parameters

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations improve conjugation efficiency.
Molar Ratio of Dye:Antibody5:1 to 20:1This should be optimized for each specific antibody. A 10:1 ratio is a good starting point.
Reaction Time1 - 2 hoursCan be extended to overnight at 4°C for potentially higher labeling.
Reaction TemperatureRoom Temperature (20-25°C) or 4°CRoom temperature is generally sufficient for a 1-2 hour reaction.
Quenching Reagent1 M Tris-HCl, pH 8.0 or GlycineFinal concentration of 50-100 mM.

Experimental Protocols

Protocol 1: this compound Conjugation to a Secondary Antibody

This protocol details the steps for covalently labeling a secondary antibody with this compound.

Materials:

  • Secondary antibody (e.g., Goat anti-Rabbit IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

    • Ensure the antibody concentration is at least 2 mg/mL.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the conjugation buffer.

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (start with a 10:1 molar ratio of dye to antibody).

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification of the Conjugate:

    • Equilibrate the size-exclusion chromatography column with PBS.

    • Apply the quenched reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, unconjugated dye molecules will elute later.

    • Collect the fractions containing the AF430-conjugated secondary antibody.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Characterization of the AF430-Antibody Conjugate

Determining the Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each antibody molecule.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is 430 nm (A₄₃₀), using a spectrophotometer.

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law:

    • Concentration of Antibody (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_antibody

    • Concentration of Dye (M) = A₄₃₀ / ε_dye

    • Where:

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm. A general approximation for many dyes is around 0.3, but it is best to determine this experimentally if not provided by the manufacturer.

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).

      • ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).[1]

  • Calculate the DOL:

    • DOL = (Concentration of Dye) / (Concentration of Antibody)

An optimal DOL for most antibody applications is between 2 and 10.

Application Protocols

Protocol 3: Immunofluorescence Staining of a Target Protein

This protocol describes the use of an AF430-conjugated secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.

Materials:

  • Cells grown on coverslips.

  • Fixation Solution: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% BSA in PBS.

  • Primary antibody specific to the target protein.

  • AF430-conjugated secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Procedure:

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to its optimal working concentration.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Dilute the AF430-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a DAPI solution for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (Ex/Em: ~358/461 nm) and AF430 (Ex/Em: ~430/542 nm).

Protocol 4: Western Blotting

This protocol outlines the use of an AF430-conjugated secondary antibody for the detection of a target protein in a western blot.

Materials:

  • Protein lysate.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and buffer.

  • Nitrocellulose or PVDF membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary antibody specific to the target protein.

  • AF430-conjugated secondary antibody.

  • TBST buffer.

  • Fluorescence imaging system.

Procedure:

  • Protein Separation and Transfer:

    • Separate the protein lysate by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the AF430-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.

    • Wash the membrane three times for 10 minutes each with TBST, protected from light.

  • Detection:

    • Image the blot using a fluorescence imaging system capable of exciting at ~430 nm and detecting emission at ~542 nm.

Visualizations

experimental_workflow cluster_conjugation Antibody Conjugation cluster_application Downstream Application Secondary Antibody Secondary Antibody Conjugation Reaction Conjugation Reaction Secondary Antibody->Conjugation Reaction This compound This compound This compound->Conjugation Reaction Purification Purification Conjugation Reaction->Purification AF430-labeled Ab AF430-labeled Ab Purification->AF430-labeled Ab Immunofluorescence Immunofluorescence AF430-labeled Ab->Immunofluorescence Western Blot Western Blot AF430-labeled Ab->Western Blot Flow Cytometry Flow Cytometry AF430-labeled Ab->Flow Cytometry signaling_pathway cluster_cell Cell Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Target Protein Target Protein Signaling Cascade->Target Protein Modifies Primary Antibody Primary Antibody Target Protein->Primary Antibody Binds AF430-Sec-Ab AF430-Sec-Ab Primary Antibody->AF430-Sec-Ab Binds Microscope Microscope AF430-Sec-Ab->Microscope Detects Fluorescence

References

Application Notes and Protocols for AF430 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reagents, quantitative parameters, and experimental protocol for labeling proteins, antibodies, and other amine-containing biomolecules with AF430 NHS ester.

Introduction

This compound (succinimidyl ester) is a widely used amine-reactive fluorescent dye. It enables the covalent attachment of the AF430 fluorophore to primary amines (R-NH₂) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The resulting amide bond is as stable as a peptide bond, ensuring a permanent label.[2][4] This labeling chemistry is highly efficient and specific to primary amines at an optimal pH of 8.3-8.5.[5][6] The AF430 dye is a hydrophilic fluorophore with fluorescence emission in the green-yellow range, making it suitable for various applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][7][8]

Required Reagents and Materials

1. Dye and Biomolecule

  • This compound: The reactive fluorophore.

  • Biomolecule to be Labeled: e.g., antibody, protein, or amine-modified oligonucleotide.

    • Crucial Note: The biomolecule should be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[9] Avoid stabilizing proteins like Bovine Serum Albumin (BSA) in the antibody solution.[10]

2. Solvents

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the this compound. Using high-quality, anhydrous solvent is critical as NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1][4][10][11]

3. Buffers

  • Reaction Buffer (pH 8.3-8.5): To maintain the optimal pH for the conjugation reaction.[5]

    • Recommended: 0.1 M Sodium Bicarbonate, pH 8.3.[1][6]

    • Alternative: 50 mM Sodium Borate, pH 8.5.[9][11]

  • Purification Buffer: For separating the labeled conjugate from excess free dye.

    • Recommended: Phosphate-Buffered Saline (PBS).[2][10]

  • Quenching Buffer (Optional): To terminate the reaction.

    • Recommended: 1 M Tris-HCl or 1 M Glycine, pH 7.4.[9]

4. Purification System

  • Size-Exclusion Chromatography Column: To separate the labeled protein from unreacted dye.

    • Recommended: Sephadex G-25 or equivalent gel filtration column.[2][10]

Quantitative Data Summary

The efficiency of the labeling reaction depends on several factors, including the concentration of the protein, the molar ratio of dye to protein, and the reaction time. The following table summarizes key quantitative parameters.

ParameterRecommended ValueNotes
Protein Concentration ≥ 2 mg/mL (Optimal: 5-10 mg/mL)Higher concentrations improve labeling efficiency.[1][11]
Reaction Buffer pH 8.3 - 8.5Critical for deprotonating primary amines without significant NHS ester hydrolysis.[5]
Molar Excess of Dye to Protein 5- to 15-foldThis is a starting point and should be optimized for each specific protein.[9][11]
This compound Stock Solution 10 mM in anhydrous DMSO or DMFPrepare fresh immediately before use.[2][9]
Reaction Temperature Room TemperatureA convenient and effective temperature for the reaction.[1][2]
Incubation Time 1 hourCan be extended (e.g., overnight at 4°C) to potentially increase the degree of labeling.[2][5]

Experimental Workflow Diagram

AF430_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein (Amine-free buffer, ≥2 mg/mL) mix Mix Protein and Dye (pH 8.3-8.5 Reaction Buffer) prep_protein->mix prep_dye Prepare this compound (10 mM in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate (1 hour at Room Temperature) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Determine Degree of Labeling) purify->analyze

References

Application Notes and Protocols for AF430 NHS Ester Labeling of Amine-Modified DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of amine-modified DNA with AF430 NHS ester. AF430 is a bright, hydrophilic fluorescent dye that is well-suited for a variety of biological applications. Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary aliphatic amines, such as those introduced at the termini or internally within a DNA oligonucleotide, to form a stable amide bond. This covalent labeling strategy enables the sensitive detection of DNA in techniques such as fluorescence microscopy, flow cytometry, microarrays, and in situ hybridization.[1][2][3][4]

AF430 exhibits an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[4][5][6] The dye is characterized by its high photostability and its fluorescence is independent of pH over a wide range (pH 4 to 10).[1][2][7][8]

Quantitative Data

The following tables summarize the key quantitative parameters for this compound and provide a starting point for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~430 nm[5][9]
Emission Maximum (λem)~542 nm[5][6][9]
Molar Extinction Coefficient (ε)15,955 cm⁻¹M⁻¹[5][9]
Quantum Yield (Φ)0.23[5][9]
Molecular Weight701.75 g/mol [5][6]
Storage Conditions-20°C, desiccated and protected from light[1][3]

Table 2: Recommended Starting Conditions for Labeling Reaction

ParameterRecommended RangeNotes
Molar Excess of this compound5-20 fold over amine-modified DNAHigher excess may be needed for less efficient reactions. Optimization is recommended.[10]
DNA Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) BufferEnsure the buffer is free of primary amines (e.g., Tris).[10]
Reaction pH8.3 - 8.5Critical for efficient labeling.[10]
Reaction Time2-4 hours at room temperature, or overnight at 4°CLonger incubation may increase yield.
Solvent for this compoundAnhydrous DMSO or DMFPrepare fresh and add to the aqueous DNA solution.[10]

Experimental Protocols

Protocol 1: Labeling of Amine-Modified DNA with this compound

This protocol describes the covalent attachment of this compound to amine-modified DNA.

Materials:

  • Amine-modified DNA oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare Amine-Modified DNA: Dissolve the amine-modified DNA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the moles of amine-modified DNA. Calculate the required volume of the this compound stock solution to achieve a 5-20 fold molar excess.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the DNA solution. The final reaction volume should contain no more than 10% organic solvent.

  • Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Proceed immediately to purification of the labeled DNA (Protocol 2).

Protocol 2: Purification of AF430-Labeled DNA

Purification is essential to remove unconjugated this compound and hydrolysis byproducts.

Method 1: Ethanol (B145695) Precipitation (for oligonucleotides >20 bases)

  • Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the labeling reaction mixture.

  • Add 2.5-3 volumes of ice-cold absolute ethanol.

  • Mix thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 70% ethanol and centrifuge again.

  • Remove the supernatant and air-dry the pellet.

  • Resuspend the labeled DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).

Method 2: Gel Filtration Chromatography

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with nuclease-free water or a desired buffer.

  • Load the labeling reaction mixture onto the column.

  • Elute the labeled DNA with the equilibration buffer. The labeled DNA will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.

  • Collect the fractions and identify the fractions containing the labeled DNA by measuring the absorbance at 260 nm and 430 nm.

Protocol 3: Quantification of AF430-Labeled DNA and Degree of Labeling (DOL)

This protocol allows for the determination of the concentration of the labeled DNA and the average number of dye molecules per DNA molecule.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified AF430-labeled DNA solution at 260 nm (A₂₆₀) and 430 nm (A₄₃₀) using a spectrophotometer.

  • Calculate the Concentration of AF430:

    • Concentration of AF430 (M) = A₄₃₀ / ε_AF430

      • where ε_AF430 is the molar extinction coefficient of AF430 (15,955 cm⁻¹M⁻¹).

  • Calculate the Concentration of DNA:

    • Corrected A₂₆₀ = A₂₆₀ - (A₄₃₀ * CF)

    • Concentration of DNA (M) = Corrected A₂₆₀ / ε_DNA

      • where ε_DNA is the molar extinction coefficient of the specific DNA oligonucleotide (can be calculated based on its sequence).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Molar concentration of AF430 / Molar concentration of DNA

Mandatory Visualizations

Reaction_Chemistry Amine_DNA Amine-Modified DNA (R-NH2) Labeled_DNA AF430-Labeled DNA (Stable Amide Bond) Amine_DNA->Labeled_DNA + NHS_Ester This compound NHS_Ester->Labeled_DNA pH 8.3-8.5 NHS_leaving N-Hydroxysuccinimide Labeled_DNA->NHS_leaving +

Caption: Chemical reaction of this compound with an amine-modified DNA.

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prep_DNA Dissolve Amine-DNA in Buffer Mix Mix DNA and Dye Solutions Prep_DNA->Mix Prep_Dye Dissolve AF430 NHS Ester in DMSO/DMF Prep_Dye->Mix Incubate Incubate (2-4h RT or O/N 4°C) Mix->Incubate Purify Purify Labeled DNA (Precipitation or Chromatography) Incubate->Purify Quantify Quantify and Calculate DOL Purify->Quantify Application Downstream Application Quantify->Application

Caption: Experimental workflow for labeling amine-modified DNA with this compound.

Troubleshooting_Tree Start Low Labeling Efficiency Check_pH Is reaction pH 8.3-8.5? Start->Check_pH Check_Reagents Are DNA and dye reagents of good quality? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Excess Is molar excess of dye sufficient (5-20x)? Check_Reagents->Check_Excess Yes Use_New Use fresh, high-quality DNA and dye Check_Reagents->Use_New No Check_Buffer Is buffer free of primary amines? Check_Excess->Check_Buffer Yes Increase_Excess Increase molar excess of dye Check_Excess->Increase_Excess No Change_Buffer Use fresh bicarbonate or phosphate buffer Check_Buffer->Change_Buffer No Success Labeling Successful Check_Buffer->Success Yes Adjust_pH->Start Use_New->Start Increase_Excess->Start Change_Buffer->Start

Caption: Troubleshooting decision tree for low labeling efficiency.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Incorrect pH of the reaction buffer.Ensure the pH of the buffer is between 8.3 and 8.5. Prepare fresh buffer if necessary.[10]
Inactive this compound due to hydrolysis.Use a fresh vial of this compound. Dissolve it in anhydrous DMSO or DMF immediately before use.
Presence of primary amines in the buffer (e.g., Tris).Use a buffer that does not contain primary amines, such as sodium bicarbonate or phosphate buffer.
Insufficient molar excess of the dye.Increase the molar excess of this compound in the reaction.[11]
Low recovery of labeled DNA after purification Loss of DNA during ethanol precipitation.Ensure proper precipitation conditions (temperature, time, salt concentration). Use a carrier like glycogen (B147801) if working with small amounts of DNA.
Inefficient elution from chromatography column.Optimize the elution protocol for the specific column and DNA size.
High background fluorescence Incomplete removal of unreacted dye.Repeat the purification step or use a more stringent purification method (e.g., HPLC).
Non-specific binding of the dye to the DNA.Ensure that the purification method is effective at removing all non-covalently bound dye.

References

Application Notes and Protocols: AF430 NHS Ester Labeling for In-Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AF430 NHS Ester

This compound is a hydrophilic coumarin (B35378) dye that serves as a valuable tool for fluorescently labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, commonly found on proteins and antibodies, to form stable amide bonds.[2] This labeling chemistry is straightforward and widely used for creating fluorescent probes for various biological applications.[2]

AF430 exhibits excitation and emission maxima at approximately 430 nm and 542 nm, respectively, placing its fluorescence in the green-yellow range of the visible spectrum.[3] A key feature of AF430 is its large Stokes shift of around 112 nm, which is advantageous in multicolor imaging applications by minimizing spectral overlap between different fluorophores.[1] The dye's fluorescence is also stable over a broad pH range (pH 4-10).[1]

While AF430 is a bright and photostable dye suitable for many in vitro applications like flow cytometry and fluorescence microscopy, its utility for deep-tissue in-vivo imaging in whole animals is limited.[1][4] The excitation and emission wavelengths of AF430 fall within the visible spectrum, where light penetration through biological tissues is significantly attenuated by absorption and scattering.[4] Furthermore, tissue autofluorescence is more pronounced in this spectral region, potentially leading to a lower signal-to-noise ratio.[5]

Despite these limitations for deep-tissue imaging, AF430-labeled probes can be effectively utilized in specific in-vivo applications, including:

  • Superficial Imaging: For visualizing targets on or near the skin surface.

  • Intravital Microscopy: High-resolution imaging of cells and tissues in living animals through imaging windows.[6]

  • In-Vivo Flow Cytometry: Detecting and quantifying labeled cells directly within the bloodstream.[7]

These application notes provide detailed protocols for labeling proteins and antibodies with this compound and offer guidance on its potential applications and limitations in the context of in-vivo imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for AF430 and provide a general comparison with other common fluorophores.

Table 1: Photophysical Properties of AF430

PropertyValueReference
Maximum Excitation Wavelength (λex)~430 nm[3]
Maximum Emission Wavelength (λem)~542 nm[3]
Molar Extinction Coefficient (ε) at λmax15,955 M⁻¹cm⁻¹[8]
Quantum Yield (Φ) of Maleimide (B117702) Derivative0.23[6]
Correction Factor (CF₂₈₀)0.06[8]

Table 2: General Comparison of Fluorophores for In-Vivo Imaging

Fluorophore ClassExcitation/Emission RangeTissue PenetrationAutofluorescence InterferenceTypical In-Vivo Applications
Visible (e.g., AF430, FITC) 400-650 nmLowHighSuperficial imaging, intravital microscopy
Near-Infrared (NIR) (e.g., Cy5.5, IRDye 800CW) 650-900 nmHighLowDeep-tissue whole-body imaging

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with this compound

This protocol outlines the general procedure for conjugating this compound to proteins or antibodies. The optimal conditions may need to be determined empirically for each specific biomolecule.

Materials:

  • Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[10]

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11]

  • Purification column (e.g., size-exclusion chromatography) or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein/antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.[8]

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4] Vortex thoroughly to ensure complete dissolution.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[11]

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.[4] The optimal dye-to-protein ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by size-exclusion chromatography, dialysis, or using a spin filtration column.[8]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) (see Protocol 2).

    • Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of your labeled conjugate. It can be determined spectrophotometrically.

Materials:

  • Purified AF430-protein/antibody conjugate

  • Spectrophotometer

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is approximately 430 nm (A₄₃₀).

  • Calculate Protein and Dye Concentrations:

    • The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₄₃₀ / ε_dye where ε_dye is the molar extinction coefficient of AF430 (15,955 M⁻¹cm⁻¹).[8]

    • The protein concentration can be calculated by correcting the A₂₈₀ reading for the absorbance of the dye at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A₄₃₀ × CF₂₈₀) where CF₂₈₀ is the correction factor for AF430 at 280 nm (0.06).[8] Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

For optimal in-vivo imaging with antibodies, a DOL range of 1.5 to 3 is generally recommended to balance signal intensity with potential alterations in biodistribution and clearance.[1]

Protocol 3: General Considerations for In-Vivo Imaging with AF430-Labeled Probes

Given the limitations of visible light fluorophores for deep-tissue imaging, this section provides general guidance for potential in-vivo applications of AF430 conjugates.

Animal Models:

  • For superficial imaging, hairless or shaved mice are recommended to minimize light scattering and absorption by fur.[1]

Administration and Dosage:

  • The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) and the optimal dosage need to be determined empirically for each specific probe and application.[1]

  • For antibody-based probes targeting tumors, a starting dosage of 50 µg per animal can be considered.[1]

Imaging Systems:

  • Superficial Imaging: Whole-body imaging systems equipped with appropriate excitation and emission filters for AF430 can be used.

  • Intravital Microscopy: Confocal or multiphoton microscopes are required for high-resolution imaging of tissues in living animals.[6]

  • In-Vivo Flow Cytometry: Specialized instruments designed for detecting fluorescently labeled cells in circulation are necessary.[7]

Data Analysis:

  • Signal-to-Noise Ratio (SNR): It is crucial to quantify the signal from the AF430-labeled probe relative to the background autofluorescence.

  • Biodistribution: For systemic applications, ex-vivo analysis of organs can provide information on the distribution and clearance of the labeled probe.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein/Antibody Labeling cluster_purification Purification & Characterization cluster_invivo In-Vivo Application protein Protein/Antibody in Amine-Free Buffer reaction Labeling Reaction (pH 8.3-8.5, RT, 1-2h) protein->reaction dye This compound in DMSO/DMF dye->reaction purification Purification (Size-Exclusion/ Dialysis) reaction->purification characterization Characterization (DOL, SDS-PAGE) purification->characterization injection Administration to Animal Model characterization->injection imaging In-Vivo Imaging (Superficial/Intravital) injection->imaging analysis Data Analysis (SNR, Biodistribution) imaging->analysis

Caption: Workflow for this compound labeling and in-vivo application.

signaling_pathway cluster_0 Amine-Reactive Labeling cluster_1 Fluorescence Principle Protein Protein with Primary Amines (-NH2) Labeled_Protein AF430-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Reaction at pH 8.3-8.5 AF430_NHS This compound AF430_NHS->Labeled_Protein Emission Fluorescence Emission (~542 nm) Labeled_Protein->Emission Excitation Excitation Light (~430 nm) Excitation->Labeled_Protein

Caption: Principle of this compound labeling and fluorescence.

References

Application Notes and Protocols for AF430 NHS Ester Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF430 NHS ester (succinimidyl ester) is a bright, water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3] Its utility in labeling primary amines on proteins, antibodies, and other biomolecules makes it a valuable tool for creating fluorescently-labeled conjugates used in a variety of applications, including flow cytometry, fluorescence microscopy, and immunofluorescence-based assays.[1][4][5] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines at a slightly basic pH to form stable amide bonds.[6][7] Proper preparation and storage of the this compound stock solution are critical for successful and reproducible conjugation experiments.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
Molecular Weight ~701.8 g/mol [8]
Excitation Maximum (λex) ~430 nm[8][9][10]
Emission Maximum (λem) ~542 nm - 545 nm[8][9][10]
Extinction Coefficient (ε) ~15,000 cm⁻¹M⁻¹[8]
Recommended Stock Solution Concentration 10 mM[8]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[6][8]
Storage Temperature (Powder) -20°C, desiccated and protected from light[4][8][11]
Storage Temperature (Stock Solution) -20°C[4][6][8]
Stock Solution Stability At least one month when prepared in anhydrous DMSO and stored properly[8]

Experimental Protocols

Materials
  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or high-quality, amine-free Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • Microcentrifuge

Protocol for Preparing a 10 mM this compound Stock Solution
  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture, as NHS esters are moisture-sensitive.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW ~701.8 g/mol ), you would add approximately 142 µL of solvent.

  • Dissolution: Vortex the vial thoroughly until all the dye has completely dissolved.

  • Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.[8]

  • Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C, protected from light.[6][8] When stored properly in anhydrous DMSO, the stock solution is stable for at least one month.[8]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution and its subsequent use in a typical protein labeling reaction.

AF430_Stock_Solution_Workflow cluster_stock_prep Stock Solution Preparation cluster_labeling Protein Labeling Reaction start This compound (Powder) equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Anhydrous DMSO/DMF equilibrate->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve centrifuge Briefly Centrifuge dissolve->centrifuge aliquot Aliquot for Storage centrifuge->aliquot store Store at -20°C aliquot->store add_stock Add AF430 Stock Solution store->add_stock Use Stock Solution protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) protein_prep->add_stock incubate Incubate (e.g., 1 hour at RT) add_stock->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate quench->purify

Caption: Workflow for this compound stock solution preparation and protein labeling.

Signaling Pathway Diagram (Generic Amine Labeling)

As this compound is a versatile labeling reagent for any molecule containing a primary amine, a specific signaling pathway is not applicable. Instead, the following diagram illustrates the chemical reaction between the this compound and a primary amine on a target molecule.

NHS_Ester_Reaction reagents AF430-NHS Ester Target Molecule-NH₂ reaction_conditions pH 8.3 - 8.5 reagents->reaction_conditions products AF430-Amide Bond-Target Molecule N-Hydroxysuccinimide reaction_conditions->products Reaction

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols for AF430 NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the pH for successful labeling of biomolecules with AF430 N-hydroxysuccinimide (NHS) ester. The provided protocols offer a step-by-step methodology for efficient conjugation.

Introduction to AF430 NHS Ester Labeling

This compound is a fluorescent dye belonging to the Alexa Fluor family, with an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group makes it a highly efficient reagent for covalently labeling primary amines (-NH₂) present on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other biomolecules.[1][4][5][6] This labeling occurs through a nucleophilic acyl substitution reaction, resulting in a stable amide bond.[7][8]

The efficiency of this conjugation is critically dependent on the reaction pH, which dictates the balance between the reactivity of the target amine and the hydrolytic stability of the NHS ester.[4][5][8][9]

The Critical Role of pH in NHS Ester Labeling Reactions

The pH of the reaction buffer is the most crucial parameter for successful labeling with this compound. It directly influences two competing reactions: the desired amine modification and the undesired hydrolysis of the NHS ester.

  • Amine Reactivity: Primary amines act as nucleophiles in their unprotonated form (-NH₂). At acidic pH, these amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[4][5][8] As the pH increases, more amine groups become deprotonated, increasing the rate of the labeling reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the dye incapable of reacting with the amine.[7][8][10] The rate of this hydrolysis reaction increases significantly with increasing pH.[7][10]

Therefore, the optimal pH for labeling is a compromise that maximizes the availability of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis. For most NHS ester labeling reactions, including those with AF dyes, the optimal pH range is 8.3 to 8.5 .[4][5][9][11][12] While reactions can be performed between pH 7.2 and 9.0, the efficiency may be reduced outside the optimal range.[7]

Quantitative Data: Effect of pH on NHS Ester Stability

The stability of the NHS ester in aqueous solution is highly dependent on the pH. The half-life of the NHS ester, which is the time it takes for half of the reactive ester to be hydrolyzed, decreases significantly as the pH increases.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.64°C10 minutes
> 8.5AmbientSignificantly reduced

This data is generalized for NHS esters and illustrates the trend of decreasing stability with increasing pH.[7][10]

Experimental Protocols

  • This compound

  • Biomolecule to be labeled (e.g., protein, antibody, amine-modified oligonucleotide)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines such as Tris.[4][7][11]

  • Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]

  • Purification column (e.g., Sephadex G-25)[6]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Spectrophotometer for determining the degree of labeling (DOL)

  • Vortex mixer and centrifuge

  • Reaction tubes

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Prepare the Biomolecule Solution:

    • Dissolve the protein to be labeled in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.[4][6][12]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Calculate the Molar Ratio of Dye to Protein:

    • The optimal molar excess of NHS ester to protein typically ranges from 5 to 20-fold. This needs to be determined empirically for each protein. A common starting point is a 10-fold molar excess.[4]

    • Calculation:

      • Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )

      • Moles of Dye needed = Moles of Protein × desired molar excess

      • Volume of Dye Stock = (Moles of Dye needed × molecular weight of dye in g/mol ) / (concentration of dye stock in g/L)

  • Labeling Reaction:

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4] For some applications, incubation can be performed overnight at 4°C.[4][11]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer with a primary amine can be added. Add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for an additional 15-30 minutes.

  • Purification of the Labeled Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]

    • Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column. The first colored band to elute will be the AF430-labeled protein.

  • Determination of the Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per biomolecule) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF430 (~430 nm).

    • The calculation requires the extinction coefficients of the protein and the AF430 dye.

Visualizations

AF430_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.3 buffer) mix Mix Protein and Dye (10x molar excess) prep_protein->mix prep_dye Prepare this compound (10 mg/mL in DMSO) prep_dye->mix incubate Incubate (1-2h at RT, dark) mix->incubate quench Quench Reaction (Optional, Tris buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze DOL (Spectrophotometry) purify->analyze Competing_Reactions cluster_ph Reaction pH cluster_outcomes Primary Outcomes ph_low Low pH (< 7) amine_protonated Amine Protonated (-NH3+) Low Reactivity ph_low->amine_protonated ph_optimal Optimal pH (8.3-8.5) labeling Efficient Labeling (Amide Bond Formation) ph_optimal->labeling hydrolysis NHS Ester Hydrolysis (Inactive Dye) ph_optimal->hydrolysis Minimized ph_high High pH (> 9) ph_high->labeling Reduced Yield ph_high->hydrolysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AF430 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein and antibody labeling with AF430 NHS ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?

Low labeling efficiency is a frequent issue that can arise from several factors related to your protein, the labeling buffer, the dye itself, or the reaction conditions. Below is a breakdown of potential causes and their solutions.

A. Protein-Related Issues

  • Presence of Amine-Containing Buffers or Stabilizers: Your protein solution may contain buffers like Tris or glycine, or stabilizers like bovine serum albumin (BSA) or gelatin, which contain primary amines. These will compete with your target protein for reaction with the this compound, significantly reducing labeling efficiency.

    • Solution: Perform buffer exchange into an amine-free buffer such as PBS (phosphate-buffered saline) or bicarbonate buffer at the recommended pH before labeling.[1][2][3] Desalting columns or dialysis are effective methods for buffer exchange.[2][4]

  • Low Protein Concentration: The reaction between the NHS ester and the protein is a bimolecular reaction. Low protein concentrations can favor the hydrolysis of the NHS ester over the desired labeling reaction.[2][3]

    • Solution: For optimal results, the protein concentration should be at least 2 mg/mL.[2][5][6] If your protein is not concentrated enough, consider using a centrifugal concentrator.

  • Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the this compound.[2]

    • Solution: While challenging to address without modifying the protein, you can try slightly altering the pH of the reaction buffer within the optimal range to potentially expose more reactive amines.

B. Buffer and Reaction Condition Issues

  • Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1][7][8] At a lower pH, the primary amines are protonated and less reactive.[1][2][7] At a higher pH, the hydrolysis of the NHS ester increases significantly, reducing the amount of dye available for labeling.[1][2][7][9]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[1][7] Use a freshly calibrated pH meter to verify the pH of your buffer. 0.1 M sodium bicarbonate is a commonly recommended buffer.[1][5]

  • Suboptimal Temperature and Incubation Time: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[1][2][4]

    • Solution: If you suspect hydrolysis of the NHS ester is an issue, performing the reaction at 4°C overnight can help minimize this.[2] Conversely, if the reaction is slow, a longer incubation at room temperature may be beneficial.[2]

C. Dye-Related Issues

  • Hydrolysis of this compound: this compound is moisture-sensitive and can hydrolyze in the presence of water.[4][10][11] This hydrolysis renders the dye non-reactive with primary amines.

    • Solution: Always use high-quality, anhydrous DMSO or DMF to dissolve the this compound immediately before use.[1][4][5] Store the lyophilized dye desiccated at -20°C and protect it from light.[10][12][13] Once dissolved, the dye solution is less stable and should be used promptly.[1][10]

  • Insufficient Molar Excess of Dye: An insufficient amount of dye will lead to a low degree of labeling.

    • Solution: A molar excess of the NHS ester is typically required. An empirical value of 8-fold molar excess is often recommended for mono-labeling.[1][8] However, the optimal ratio can vary depending on the protein and desired degree of labeling, so it's advisable to test a range of molar ratios.[5]

Quantitative Data Summary

The stability of the NHS ester is crucial for successful labeling and is highly dependent on the pH of the reaction buffer.

pHHalf-life of NHS Ester (at 0°C)
7.04-5 hours[9][14]
8.01 hour[15]
8.610 minutes[9][14][15]

Table 1: pH-Dependent Hydrolysis of NHS Esters. This table summarizes the half-life of NHS esters at different pH values, highlighting the increased rate of hydrolysis at higher pH.

Experimental Protocols

Protocol 1: Buffer Exchange of Protein Solution

This protocol describes the removal of amine-containing buffers from your protein sample using a desalting column.

  • Equilibrate the Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with 3-4 column volumes of an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Load the Sample: Add your protein sample to the top of the column.

  • Elute the Protein: Centrifuge the column according to the manufacturer's instructions. The protein will elute in the amine-free buffer.

  • Determine Protein Concentration: Measure the concentration of your protein after buffer exchange using a standard protein assay (e.g., BCA or Bradford).

Protocol 2: Labeling of Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound.

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[2][5]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Initiate the Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved this compound.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2][4]

  • Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1][16][17]

Visualizations

AF430_Labeling_Reaction cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (R-NH₂) Labeled_Protein AF430-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + this compound pH 8.3-8.5 AF430_NHS This compound NHS_byproduct N-hydroxysuccinimide AF430_NHS->NHS_byproduct - NHS

Caption: Chemical reaction of this compound with a primary amine on a protein.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_protein Check Protein: - Amine-free buffer? - Concentration > 2 mg/mL? start->check_protein buffer_exchange Action: Perform Buffer Exchange & Concentrate Protein check_protein->buffer_exchange No check_conditions Check Reaction Conditions: - pH 8.3-8.5? - Fresh, anhydrous DMSO/DMF? check_protein->check_conditions Yes buffer_exchange->check_conditions adjust_conditions Action: - Adjust pH - Use fresh dye & solvent check_conditions->adjust_conditions No optimize_ratio Optimize Dye:Protein Ratio: - Increase molar excess? check_conditions->optimize_ratio Yes adjust_conditions->optimize_ratio run_titration Action: Perform a Titration of Molar Ratios optimize_ratio->run_titration Yes success Successful Labeling optimize_ratio->success No, further optimization needed run_titration->success

Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.

References

how to reduce background fluorescence with AF430 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using AF430 NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a yellow fluorescent dye designed for labeling biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation of the fluorophore to primary amines on proteins, peptides, and other molecules.[1][3][4][5]

PropertyValue
Excitation Wavelength~430 nm[2][6]
Emission Wavelength~542 nm[1][2][6]
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
Target Functional GroupPrimary amines (-NH₂)

Q2: What are the common causes of high background fluorescence in my immunofluorescence experiment?

High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample and non-specific binding of reagents.

  • Autofluorescence: This is the natural fluorescence emitted by biological materials.[7] Common sources include:

    • Endogenous molecules like collagen, elastin, NADH, and riboflavins.[7][8]

    • Lipofuscin, an age-related pigment.[9][10]

    • Red blood cells due to heme groups.[8]

    • Fixation-induced fluorescence, particularly from aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde.[7][8][11]

  • Non-Specific Binding: This occurs when fluorescently labeled reagents bind to unintended targets.[12]

    • Primary/Secondary Antibodies: The antibody concentration may be too high, leading to binding at low-affinity sites.[13][14][15][16] The antibodies may also cross-react with other proteins in the sample.[12]

    • Fluorophore: Highly charged fluorescent dyes can contribute to non-specific binding.[17] Unreacted dye from the conjugation process can also be a source of background.[18]

  • Experimental Procedure Issues:

    • Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to high background.[13][14]

    • Inadequate Washing: Insufficient washing may not remove all unbound antibodies.[12][14]

    • Drying of the sample: Allowing the sample to dry out during the staining procedure can cause non-specific antibody binding.[13]

Q3: How can I check for autofluorescence in my sample?

The most straightforward method to assess autofluorescence is to prepare an unstained control sample.[7][19] This sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of any fluorescently labeled antibodies or probes.[7] If you observe significant fluorescence in this unstained control when viewed under the microscope, autofluorescence is a contributing factor to your background signal.[7][19]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues leading to high background fluorescence when using this compound-conjugated molecules.

Guide 1: Optimizing the Antibody Staining Protocol

High background is often due to suboptimal antibody concentrations or procedural steps.

Problem: High background staining observed across the entire sample.

Possible Cause Troubleshooting Step Recommendation
Primary or secondary antibody concentration is too high.Titrate your primary and secondary antibodies.Perform a dilution series for both antibodies to find the optimal concentration that provides a strong signal with low background. Often, using a lower concentration than recommended by the manufacturer can yield better results.[11][15]
Insufficient blocking.Optimize the blocking step.Increase the blocking incubation time or try a different blocking agent.[14] Normal serum from the species in which the secondary antibody was raised is a common choice.[15][20]
Inadequate washing.Improve the washing steps.Increase the number and duration of wash steps after antibody incubations to thoroughly remove unbound antibodies.[14][19] Including a mild detergent like Tween-20 in the wash buffer can also help.
Secondary antibody is binding non-specifically.Run a secondary antibody-only control.Prepare a sample where the primary antibody is omitted. If staining is observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or a more stringent blocking protocol.[15]
Guide 2: Addressing Sample Autofluorescence

If your unstained control shows significant fluorescence, autofluorescence is a key issue to address.

Problem: The unstained control sample is brightly fluorescent.

Possible Cause Troubleshooting Step Recommendation
Aldehyde fixation-induced autofluorescence.Use a chemical quenching agent.After fixation and permeabilization, treat the sample with a fresh solution of Sodium Borohydride (NaBH₄). A typical starting point is 0.1% NaBH₄ in PBS for 10-15 minutes at room temperature.[19] Ensure to wash thoroughly afterward.
Lipofuscin autofluorescence (common in aged tissues).Use a lipofuscin quencher.Treat samples with Sudan Black B solution (e.g., 0.1% in 70% ethanol) for 10-20 minutes.[7][9] Be aware that Sudan Black B can have some red fluorescence, so check for compatibility with your other channels.[9] Commercially available quenchers like TrueBlack® are also effective.[9]
Autofluorescence from red blood cells.Perfuse tissues or lyse red blood cells.For tissue samples, perfusing the animal with PBS before fixation can remove red blood cells.[8]
General autofluorescence.Consider spectral separation.If possible, use fluorophores with longer excitation and emission wavelengths (in the far-red or near-infrared spectrum) as autofluorescence is often more prominent in the shorter wavelength regions (blue and green).[9]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This method is effective for reducing autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.[7]

  • Rehydrate: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.

  • Prepare Quenching Solution: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride (NaBH₄) in an appropriate buffer (e.g., PBS).

  • Incubation: Incubate the slides in the NaBH₄ solution for 10-15 minutes at room temperature.[19]

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.[19]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).

Protocol 2: Antibody Labeling with this compound

This is a general protocol for conjugating this compound to an antibody. Optimization may be required for specific antibodies.

  • Prepare Antibody: The antibody should be in an amine-free buffer (e.g., PBS, bicarbonate buffer). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and should be removed, for example, by dialysis or buffer exchange.[18][21] The recommended antibody concentration is typically 1-10 mg/mL.[18]

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM.[22]

  • Adjust pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5.[18] A pH of 8.3-8.5 is often a good starting point.[18][23] For antibodies in PBS, you can add 1/10th volume of 1 M sodium bicarbonate to raise the pH.[21]

  • Reaction: Add a molar excess of the dissolved this compound to the antibody solution while gently vortexing. A typical starting molar ratio of dye to protein is between 7:1 and 15:1.[22]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[18]

  • Purification: Remove unreacted dye using a purification method suitable for your antibody, such as a gel filtration column (e.g., Sephadex G-25) or dialysis.[5]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_troubleshooting Autofluorescence Quenching (Optional) cluster_staining Immunostaining cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (if required) Fixation->Permeabilization Quenching Quenching (e.g., NaBH4) Permeabilization->Quenching If autofluorescence is high Blocking Blocking (e.g., Normal Serum, BSA) Permeabilization->Blocking If no quenching Quenching->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb AF430-conjugated Secondary Antibody Wash2 Wash SecondaryAb->Wash2 Wash1->SecondaryAb Mounting Mounting Wash2->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A general workflow for an immunofluorescence experiment with an optional step for autofluorescence quenching.

troubleshooting_logic Start High Background Observed UnstainedControl Check Unstained Control Start->UnstainedControl Autofluorescence Issue: Autofluorescence UnstainedControl->Autofluorescence Fluorescent NonSpecificBinding Issue: Non-Specific Binding or Procedural Problem UnstainedControl->NonSpecificBinding Not Fluorescent Quench Action: Use Quenching Agent (e.g., NaBH4, Sudan Black B) Autofluorescence->Quench OptimizeStaining Action: Optimize Staining Protocol NonSpecificBinding->OptimizeStaining TitrateAb Titrate Antibodies OptimizeStaining->TitrateAb ImproveBlocking Improve Blocking OptimizeStaining->ImproveBlocking IncreaseWashes Increase Washes OptimizeStaining->IncreaseWashes

Caption: A decision tree for troubleshooting the source of high background fluorescence.

References

preventing protein aggregation during AF430 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to prevent protein aggregation during labeling with AF430 N-hydroxysuccinimidyl (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is an NHS ester and how does it label proteins?

A1: An N-hydroxysuccinimidyl (NHS) ester is a chemical group that reacts with primary amines (–NH2) to form a stable amide bond.[1] In proteins, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.[1] The AF430 NHS ester allows you to covalently attach the yellow fluorescent AF430 dye to your protein of interest.[2]

Q2: Why is my protein aggregating or precipitating after adding the this compound?

A2: Protein aggregation or precipitation after labeling can be caused by several factors:

  • Over-labeling: Attaching too many hydrophobic dye molecules can alter the protein's surface charge and solubility, leading to aggregation.[3][4][5]

  • Incorrect pH: The labeling reaction is most efficient at a slightly basic pH (8.3-8.5).[6][7] However, some proteins may be unstable and aggregate at this pH. Conversely, a pH that is too high can accelerate the hydrolysis of the NHS ester, reducing labeling efficiency.[6][8]

  • Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, significantly reducing labeling efficiency.[9]

  • High Dye Concentration: Adding the dye solution too quickly can create localized high concentrations, causing precipitation.[4] The organic solvent (typically DMSO or DMF) used to dissolve the dye can also denature the protein if its final concentration is too high.[5]

  • Protein Instability: The protein itself may be inherently unstable under the required labeling conditions (e.g., concentration, temperature, or pH).[10]

Q3: Which buffers are recommended for NHS ester labeling reactions?

A3: Amine-free buffers are critical for successful labeling. Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range.[9]

Q4: How do I remove aggregates and excess free dye after the labeling reaction?

A4: Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is the most common and effective method to separate the larger, labeled protein from smaller, unreacted dye molecules and reaction byproducts.[11][12] This step is also crucial for removing soluble protein aggregates.[13] Dialysis is another option for removing free dye.[4]

Troubleshooting Guide: Protein Aggregation

Use this guide to diagnose and resolve issues with protein aggregation during and after this compound labeling.

G start Start: Protein Aggregation Observed check_dol Problem: Over-labeling? (High Degree of Labeling) start->check_dol check_buffer Problem: Incompatible Buffer or pH? start->check_buffer check_addition Problem: Improper Dye Addition? start->check_addition check_conditions Problem: Suboptimal Reaction Conditions? start->check_conditions check_purification Problem: Aggregates in Final Product? start->check_purification solution_dol Solution: 1. Decrease Dye:Protein molar ratio. 2. Perform trial reactions with varying ratios. 3. Keep stoichiometry low (e.g., 1:1) initially. check_dol->solution_dol end_node Outcome: Soluble, Labeled Protein solution_dol->end_node solution_buffer Solution: 1. Ensure buffer is amine-free (use PBS, Bicarbonate, HEPES). 2. Verify pH is optimal for both reaction and protein stability (start at pH 8.3). 3. Test a pH range (7.5-8.5) if protein is unstable. check_buffer->solution_buffer solution_buffer->end_node solution_addition Solution: 1. Add dye solution drop-wise to the protein solution while gently stirring. 2. Limit organic solvent (DMSO/DMF) to <10% of the total reaction volume. check_addition->solution_addition solution_addition->end_node solution_conditions Solution: 1. Lower the reaction temperature (e.g., 4°C) and increase incubation time. 2. Adjust protein concentration (try 1-5 mg/mL). 3. Consider adding solubility-enhancing agents. check_conditions->solution_conditions solution_conditions->end_node solution_purification Solution: 1. Use size-exclusion chromatography (SEC) as the final purification step. 2. Ensure the column separates monomers from aggregates effectively. check_purification->solution_purification solution_purification->end_node

Quantitative Data Summary

Optimizing reaction parameters is key to preventing aggregation. The tables below provide recommended starting points and ranges for critical variables.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeJustification & Notes
pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[6][8] If protein stability is an issue, a range of 7.2-8.5 can be tested.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Sodium PhosphateAmine-free buffers are essential to prevent competition with the labeling reaction.[6] PBS is also a suitable alternative.[11]
Dye:Protein Molar Ratio 5:1 to 15:1This is a starting point and should be optimized.[12] Over-labeling is a primary cause of aggregation; lower ratios may be necessary.[4][14]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency, but very high concentrations may promote aggregation.[9][15]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours is standard.[4] Lowering the temperature to 4°C and extending the time (e.g., overnight) can slow aggregation.[3][4]
Organic Solvent (DMSO/DMF) < 10% of total volumeNHS esters are often dissolved in organic solvents.[6] Keeping the final concentration low is crucial to avoid denaturing the protein.

Table 2: Effect of pH on NHS Ester Stability

pHHalf-life of NHS EsterImplication for Labeling
7.0 Several hoursReaction is slow due to protonated amines, but the dye is stable.
8.5 ~30 minutesOptimal balance; amines are reactive, and dye hydrolysis is manageable.
> 9.0 A few minutesRapid hydrolysis of the NHS ester significantly reduces the amount of active dye available for labeling.[8]
(Data is generalized based on typical NHS ester chemistry)

Experimental Protocols

General Protocol for Labeling Protein with this compound

This protocol provides a starting point for labeling 1 mg of a typical protein and may require optimization.

G prep_protein 1. Protein Preparation - Dissolve/dialyze protein into 0.1 M Sodium Bicarbonate Buffer, pH 8.3. - Adjust concentration to 2 mg/mL. prep_dye 2. This compound Preparation - Allow dye vial to warm to room temperature. - Dissolve in anhydrous DMSO to make a 10 mM stock solution. reaction 3. Labeling Reaction - Calculate required volume of dye for a 10:1 molar excess. - Add dye solution slowly to protein while gently mixing. - Incubate for 1 hour at room temperature, protected from light. prep_protein->reaction Combine prep_dye->reaction Combine purification 4. Purification - Equilibrate a desalting column (e.g., G-25) with PBS. - Apply reaction mixture to the column. - Collect the first colored fraction (labeled protein). reaction->purification Purify analysis 5. Analysis - Measure absorbance at 280 nm and ~430 nm. - Calculate Degree of Labeling (DOL). - Assess aggregation via SEC or DLS. purification->analysis Analyze

1. Materials:

  • Protein of interest (purified, in an amine-free buffer)

  • This compound[2]

  • Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6][9]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[8]

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)[12]

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

2. Procedure:

  • Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.[4] Ensure any incompatible buffer salts (like Tris) have been removed via dialysis or buffer exchange.

  • Dye Preparation: Just before use, allow the vial of this compound to warm completely to room temperature to prevent moisture condensation.[9] Dissolve the dye in a minimal amount of anhydrous DMSO to create a 10-20 mM stock solution.[4]

  • Labeling Reaction:

    • Calculate the volume of dye stock needed to achieve the desired dye-to-protein molar ratio (start with a 10:1 ratio).[15]

    • While gently stirring the protein solution, add the dissolved dye drop-wise.[15]

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4]

  • Purification:

    • Equilibrate a desalting column with your desired storage buffer (e.g., PBS).[15]

    • Apply the reaction mixture to the column.

    • Collect the first colored fraction that elutes; this contains the labeled protein. The later-eluting colored fraction is the free, unreacted dye.[15]

  • Characterization:

    • Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~430 nm (for AF430 dye).[3]

    • Assess the final product for aggregation using techniques like analytical size-exclusion chromatography or dynamic light scattering (DLS).[13]

References

Optimizing AF430 NHS Ester to Protein Conjugation: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of AF430 NHS ester to protein for reliable and efficient bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

A common starting point for optimization is a 5- to 20-fold molar excess of the NHS ester to the protein. However, the ideal ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). It is recommended to perform a titration to determine the optimal ratio for your specific application. Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling will result in a weak signal.

Q2: What is the best buffer for this compound labeling?

Amine-free buffers are essential for successful conjugation. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an optimal starting point.[1][2][3]

Q3: How should I dissolve and store the this compound?

This compound is sensitive to moisture. It is best to dissolve the ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] If you need to prepare a stock solution, it can be stored at -20°C for 1-2 months, but it is crucial to prevent moisture contamination by aliquoting the stock solution.

Q4: What are the ideal reaction time and temperature?

Labeling reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize the hydrolysis of the NHS ester, which is a competing reaction, but may require a longer incubation time.

Q5: How do I stop the labeling reaction?

To quench the reaction, you can add a buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.

Q6: How can I determine the efficiency of my labeling reaction?

The degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be calculated using spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF430 dye (~430 nm).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency / Low Degree of Labeling (DOL) Suboptimal pH: If the pH is too low, the primary amines on the protein will be protonated and less reactive. If the pH is too high, hydrolysis of the NHS ester will be rapid.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[1][4]
Presence of Amine-Containing Buffers: Buffers like Tris or glycine will compete with the protein for the NHS ester.Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate) before labeling.
Inactive this compound: The NHS ester may have hydrolyzed due to improper storage or handling.Use a fresh vial of the dye. Ensure it is dissolved in anhydrous DMSO or DMF immediately before use.
Low Reactant Concentration: Low concentrations of the protein or dye can lead to inefficient labeling.Increase the concentration of the protein and/or the molar excess of the this compound. A typical starting protein concentration is 1-10 mg/mL.[3]
Protein Precipitation After Labeling High Degree of Labeling: Excessive modification can alter the protein's properties, leading to aggregation.Reduce the molar excess of the this compound in the reaction.
Hydrophobic Nature of the Dye: Labeling with a hydrophobic dye can sometimes cause aggregation.Add the dye stock solution to the protein solution slowly while gently stirring. Perform the reaction at a lower temperature (e.g., 4°C).
High Concentration of Organic Solvent: A high percentage of DMSO or DMF in the final reaction mixture can denature the protein.Keep the final concentration of the organic solvent below 10%.
Loss of Protein Activity Modification of Key Residues: The NHS ester may have reacted with primary amines in the active site or binding region of the protein.Reduce the molar ratio of the this compound to the protein to achieve a lower DOL.

Quantitative Data Summary

Parameter Recommended Value / Range Notes
AF430 Excitation Wavelength ~430 nm[1][5][6]
AF430 Emission Wavelength ~542 nm[1][5][6]
AF430 Molar Extinction Coefficient (ε) 15,955 L⋅mol⁻¹⋅cm⁻¹[2][7]At the absorbance maximum.
AF430 Correction Factor (CF₂₈₀) 0.24[2]Used to correct for the dye's absorbance at 280 nm when calculating protein concentration.
Reaction pH 7.2 - 8.5Optimal results are often seen between pH 8.3 and 8.5.[1][4]
Reaction Temperature 4°C to Room Temperature (~25°C)
Reaction Time 1 - 4 hours (or overnight at 4°C)[1]
Molar Ratio (Dye:Protein) 5:1 to 20:1This is a starting range and should be optimized for each specific protein.
Protein Concentration 1 - 10 mg/mL[3]

Experimental Protocols

Protocol 1: this compound Labeling of Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Add the calculated volume of the dye solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Calculation of the Degree of Labeling (DOL)
  • Measure Absorbance: After purification, measure the absorbance of the AF430-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is approximately 430 nm (Aₘₐₓ).

  • Calculate the Protein Concentration:

    • Correct the A₂₈₀ reading for the absorbance of the AF430 dye at 280 nm:

      • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × 0.24)

    • Calculate the molar concentration of the protein:

      • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein)

  • Calculate the Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / 15,955

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) reaction Combine Protein and Dye (5-20x Molar Excess of Dye) Incubate 1-4h at RT prep_protein->reaction prep_dye Dissolve this compound in Anhydrous DMSO prep_dye->reaction quench Quench with Tris or Glycine reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify calculate_dol Calculate DOL (Spectrophotometry) purify->calculate_dol

Caption: A typical experimental workflow for labeling a protein with this compound.

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

issues with AF430 NHS ester solubility in reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AF430 NHS Ester Conjugation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with this compound solubility and reactivity during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction buffer. What should I do?

A1: this compound, like many other NHS esters, has limited solubility in aqueous buffers. Direct addition of the dry ester to your reaction buffer will likely result in precipitation. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][2][3][4][5] It is crucial to use anhydrous (dry) solvent, as any moisture will lead to rapid hydrolysis of the NHS ester, rendering it inactive.[2][6]

Q2: I observe a precipitate after adding the dissolved this compound to my protein solution. What is causing this?

A2: Precipitation upon addition of the dye solution can be due to several factors:

  • Solvent Content: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low, typically below 10%, to avoid protein denaturation and precipitation.

  • Hydrophobic Interactions: Labeling with hydrophobic dyes can sometimes cause protein aggregation and precipitation. If this is suspected, consider reducing the molar excess of the NHS ester in the reaction.[7]

  • Protein Concentration: Very high protein concentrations might be more prone to aggregation. Ensure your protein is stable and soluble at the concentration used for labeling. A recommended protein concentration is typically between 1-10 mg/mL.[1]

Q3: What is the optimal pH for the reaction buffer?

A3: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is between 7.2 and 8.5.[7][8][9] A pH of 8.3-8.5 is often recommended for the most efficient labeling.[1][4][9][10] At lower pH values, the primary amines on the protein are protonated and less available for reaction. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][8][9][11][12]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][9][10]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate (B1201080) buffer are commonly used and recommended for NHS ester conjugation reactions.[1][8][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided in the labeling reaction itself.[1][9] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[3][7]

Q5: How can I tell if my this compound has hydrolyzed?

A5: Hydrolyzed NHS ester will be unreactive towards primary amines, leading to poor or no labeling. While there isn't a simple visual confirmation of hydrolysis for this compound specifically, a failed labeling reaction (as determined by spectrophotometry or lack of fluorescence in your purified conjugate) is a strong indicator. To prevent hydrolysis, always use anhydrous DMSO or DMF to prepare the stock solution and add it to the reaction buffer immediately before starting the conjugation.[1][2] NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[2][11][13]

Troubleshooting Guide

This guide addresses common issues encountered during the labeling of biomolecules with this compound.

Problem: Low Labeling Efficiency
Potential Cause Recommended Solution
Hydrolysis of this compound Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1][2] Ensure the dye was stored properly, protected from moisture and light.[6][13]
Incorrect Reaction Buffer pH Verify the pH of your reaction buffer. The optimal range is 7.2-8.5, with 8.3-8.5 being ideal for efficiency.[1][4][7][9][10]
Presence of Competing Amines in Buffer Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][3][9][10] Use buffers like PBS, sodium bicarbonate, or borate.[1][8][9]
Insufficient Molar Excess of Dye Increase the molar excess of the this compound to the protein. A 5- to 20-fold molar excess is a common starting point for optimization.[10]
Low Protein Concentration The recommended protein concentration is typically 1-10 mg/mL.[1] At lower concentrations, the labeling reaction is less efficient.
Problem: Precipitate Formation in the Reaction
Potential Cause Recommended Solution
High Concentration of Organic Solvent Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.
Protein Aggregation This may be caused by the hydrophobic nature of the dye. Try reducing the molar excess of the this compound.[7] You can also perform a small-scale pilot experiment to determine the optimal dye-to-protein ratio.
Poor Protein Solubility Ensure the protein is fully dissolved and stable in the chosen reaction buffer before adding the dye.

Experimental Protocols

Protocol for Dissolving this compound
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[2][11]

  • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, add 100 µL of anhydrous DMSO to 1 mg of this compound to make a 10 mg/mL stock solution.[5]

  • Vortex briefly to ensure the dye is fully dissolved.

  • This stock solution should be used immediately.[1]

General Protocol for Protein Labeling with this compound
  • Prepare the Protein: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1]

  • Calculate Reagent Volumes: Determine the required amount of this compound based on the desired molar excess.

  • Reaction: While gently stirring or vortexing the protein solution, add the freshly prepared this compound stock solution.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[3] Some protocols suggest incubation on ice overnight.[1]

  • Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3]

  • Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., a desalting column) or dialysis.[1][7]

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue check_solvent Is the dye dissolved in anhydrous DMSO or DMF first? start->check_solvent dissolve Dissolve dye in anhydrous DMSO/DMF before adding to buffer. check_solvent->dissolve No check_precipitate Is there a precipitate after adding dye solution to the buffer? check_solvent->check_precipitate Yes dissolve->check_precipitate check_solvent_conc Is the final organic solvent concentration <10%? check_precipitate->check_solvent_conc Yes check_buffer_amines Does the reaction buffer contain primary amines (e.g., Tris)? check_precipitate->check_buffer_amines No reduce_solvent Reduce the volume of organic solvent used. check_solvent_conc->reduce_solvent No check_solvent_conc->check_buffer_amines Yes reduce_solvent->check_precipitate change_buffer Switch to an amine-free buffer (e.g., PBS, Bicarbonate, Borate). check_buffer_amines->change_buffer Yes check_ph Is the buffer pH between 7.2 and 8.5? check_buffer_amines->check_ph No change_buffer->check_ph adjust_ph Adjust buffer pH to 8.3-8.5 for optimal reaction. check_ph->adjust_ph No success Proceed with Conjugation check_ph->success Yes adjust_ph->success

Caption: Troubleshooting workflow for this compound solubility.

NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AF430 AF430-NHS Ester Conjugate AF430-Protein Conjugate (Stable Amide Bond) AF430->Conjugate HydrolyzedDye Hydrolyzed AF430 (Inactive) AF430->HydrolyzedDye Protein Protein-NH2 (Primary Amine) Protein->Conjugate pH pH 8.3 - 8.5 Buffer Amine-free Buffer (e.g., Bicarbonate) NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS Water H2O (Water) Water->HydrolyzedDye

Caption: this compound reaction with a primary amine.

References

Technical Support Center: AF430 NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on quenching unreacted AF430 NHS ester in labeling reactions. It is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear protocols for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction after labeling with this compound?

A: Quenching the reaction is a critical step to stop the labeling process by deactivating any unreacted this compound.[1][2] This prevents the dye from labeling other molecules in downstream applications, which could lead to non-specific signals and inaccurate results. Quenching ensures that the labeling is controlled and specific to the intended target molecule.

Q2: What are the common reagents used to quench unreacted this compound?

A: The most common quenching reagents are molecules that contain primary amines, which compete with the target protein for reaction with the NHS ester.[3][4] Widely used quenching buffers include Tris (tris(hydroxymethyl)aminomethane), glycine, and hydroxylamine.[1][5][6] These reagents efficiently react with and consume the excess NHS ester.

Q3: How does the quenching reaction work?

A: NHS esters react with primary amines to form stable amide bonds.[2] Quenching reagents provide a high concentration of primary amines that rapidly react with the remaining unreacted this compound. This reaction forms a stable, covalent bond between the quenching reagent and the dye, effectively capping the reactive NHS ester group and preventing it from reacting with other proteins.

Q4: Can I use my labeling buffer to quench the reaction?

A: It is not recommended to use your labeling buffer for quenching if it does not contain a primary amine. Labeling buffers are typically amine-free (e.g., PBS, HEPES, bicarbonate) to avoid interference with the labeling reaction.[3][5] To quench the reaction, you need to add a solution containing a high concentration of a primary amine like Tris or glycine.[5][7]

Q5: What is the optimal pH for the quenching reaction?

A: The quenching reaction with amine-containing reagents is efficient at a pH range of 7.2 to 8.5.[3][5] This is typically within the same pH range as the labeling reaction itself, making the addition of the quenching buffer straightforward.

Troubleshooting Guide

Issue Possible Cause Solution
Low Labeling Efficiency Incorrect Buffer: The labeling buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[3][4]Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate for the labeling reaction.[3][5]
Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[2][3] A low pH protonates the primary amines on the protein, making them unreactive, while a high pH increases the rate of NHS ester hydrolysis.[3][5]Verify and adjust the pH of your reaction buffer to be within the 7.2-8.5 range.[3]
Hydrolysis of NHS Ester: The this compound has been hydrolyzed due to moisture. NHS esters are moisture-sensitive.[7][8]Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][7]
Protein Precipitation After Labeling Over-labeling: Too many dye molecules have been conjugated to the protein, altering its net charge and solubility.[8]Optimize the molar excess of the this compound in the reaction. Start with a lower dye-to-protein ratio.
High Background Signal in Downstream Applications Incomplete Quenching: Unreacted this compound was not effectively quenched and has labeled other components in your assay.Ensure the quenching reagent is added at a sufficient final concentration (see table below) and allowed to react for the recommended time.
Inefficient Purification: Free, unreacted dye and quenched dye-reagent complexes were not fully removed.Use a desalting column, dialysis, or gel filtration to effectively separate the labeled protein from smaller, unreacted components.[7]

Quantitative Data Summary

The following table summarizes the recommended concentrations and incubation times for common quenching reagents.

Quenching Reagent Stock Solution Concentration Final Concentration in Reaction Incubation Time Incubation Temperature
Tris-HCl 1 M, pH 7.4 - 8.020-100 mM15-30 minutesRoom Temperature
Glycine 1 M, pH 7.450-100 mM15-30 minutesRoom Temperature
Hydroxylamine 1.5 M, pH 8.510-50 mM15-30 minutesRoom Temperature

Experimental Protocols

Protocol: Quenching Unreacted this compound

This protocol describes the steps to quench the labeling reaction after conjugating your protein of interest with this compound.

Materials:

  • Labeled protein solution

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.4

  • Purification tools (desalting column, dialysis cassette)

Procedure:

  • Complete the Labeling Reaction: Following your standard protocol, incubate your protein with this compound for the desired amount of time (typically 1-4 hours at room temperature or overnight at 4°C).[2]

  • Prepare Quenching Buffer: Ensure your quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) is at room temperature.

  • Add Quenching Reagent: Add the quenching buffer to your labeling reaction to achieve a final concentration of 50-100 mM.[9] For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Incubate: Gently mix and incubate the reaction mixture for 15-30 minutes at room temperature.[9] This allows the quenching reagent to react with any remaining this compound.

  • Purify the Conjugate: Remove the unreacted dye, the quenching byproducts, and the N-hydroxysuccinimide byproduct by using a desalting column, gel filtration, or dialysis.[7]

  • Characterize and Store: Determine the degree of labeling (DOL) and the concentration of your labeled protein. Store the purified conjugate according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for long-term storage, protected from light.[10]

Visualizations

Quenching_Workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification Protein Protein (with primary amines) Labeled_Protein Labeled Protein Protein->Labeled_Protein Reaction (pH 7.2-8.5) AF430 This compound (Reactive Dye) AF430->Labeled_Protein Unreacted_AF430 Unreacted This compound AF430->Unreacted_AF430 Purified_Product Purified Labeled Protein Labeled_Protein->Purified_Product Labeled_Protein->Purified_Product Purification Step Quenched_Dye Inactive Quenched Dye Unreacted_AF430->Quenched_Dye Quenching Quencher Quenching Reagent (e.g., Tris, Glycine) Quencher->Quenched_Dye Byproducts Byproducts Removed (Unreacted Dye, Quenched Dye) Quenched_Dye->Byproducts

Caption: Workflow for quenching unreacted this compound in labeling reactions.

References

impact of temperature on AF430 NHS ester conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF430 NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing your conjugation experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for conjugating this compound to my protein/antibody?

The optimal temperature for this compound conjugation represents a balance between reaction kinetics and the stability of the NHS ester. Generally, reactions are performed at either room temperature (approximately 20-25°C) for 1-4 hours or at 4°C for a longer duration, such as overnight.[1]

  • Room Temperature (20-25°C): This temperature promotes a faster reaction rate. However, it also accelerates the hydrolysis of the NHS ester, a competing reaction where the ester reacts with water instead of the primary amine on your molecule.[2] This can lead to lower conjugation efficiency if the reaction is not optimized.

  • 4°C (Cold Room/On Ice): Lowering the temperature significantly slows down the rate of NHS ester hydrolysis, preserving its reactivity for a longer period.[1] This can be advantageous for reactions with low protein concentrations or when trying to achieve a higher degree of labeling. However, the conjugation reaction itself will also be slower, necessitating a longer incubation time.

Q2: My conjugation efficiency is low. Could the reaction temperature be the cause?

Yes, both excessively high and low temperatures (without adjusting incubation time) can lead to poor conjugation efficiency.

  • If you incubated at room temperature for a very short time, the reaction may not have had sufficient time to proceed to completion.

  • Conversely, prolonged incubation at a higher temperature (e.g., 37°C) is generally not recommended as it can dramatically increase the rate of NHS ester hydrolysis, leading to a significant loss of reactive dye.

  • If you performed the reaction at 4°C for only 1-2 hours, the reaction rate may have been too slow to achieve significant labeling.

Q3: How does pH affect the this compound conjugation reaction at different temperatures?

The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At lower pH values, primary amines are protonated and less available to react. At higher pH values, the rate of NHS ester hydrolysis increases significantly. This effect is exacerbated by temperature. The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C.[1] Therefore, it is crucial to maintain a stable pH within the recommended range throughout the incubation, regardless of the temperature.

Q4: Can I store my dissolved this compound?

It is strongly recommended to prepare the this compound solution in anhydrous DMSO or DMF immediately before use. NHS esters are moisture-sensitive, and storage in solution, even at -20°C, can lead to hydrolysis and a decrease in reactivity over time.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution
Low Degree of Labeling (DOL) Reaction temperature was too low for the incubation time (e.g., 1 hour at 4°C).Increase the incubation time (e.g., overnight at 4°C) or perform the reaction at room temperature for 1-4 hours.
Reaction temperature was too high, leading to rapid hydrolysis of the this compound.Avoid temperatures above room temperature. If you suspect hydrolysis was an issue, repeat the reaction at 4°C overnight.
Inconsistent Results Batch-to-Batch Fluctuations in ambient room temperature between experiments.For better reproducibility, perform incubations in a temperature-controlled environment (e.g., an incubator or a cold room).
Protein Aggregation/Precipitation The protein of interest is not stable at the chosen reaction temperature.If aggregation is observed at room temperature, perform the conjugation at 4°C. Ensure the protein is in a suitable buffer for its stability.

Quantitative Data Summary

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours[1]
8.64°C10 minutes[1]
7.2 - 8.5Room Temp or 4°CReaction typically run for 0.5 - 4 hours[1]

This data illustrates the critical interplay between pH and temperature. A seemingly small increase in pH can dramatically decrease the stability of the NHS ester, especially at colder temperatures.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general workflow. Optimization may be required for your specific protein and desired degree of labeling.

1. Preparation of Protein Solution:

  • Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5.
  • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
  • The recommended protein concentration is at least 2 mg/mL for optimal results.[2]

2. Preparation of this compound Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
  • Immediately before use, dissolve the this compound in high-quality anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

3. Conjugation Reaction:

  • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for your specific application.
  • Incubate the reaction with gentle stirring or rotation. Choose one of the following temperature/time combinations:
  • Room Temperature: 1-4 hours.
  • 4°C: 4 hours to overnight.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
  • Incubate for 15-30 minutes at the same temperature as the conjugation reaction.

5. Purification of the Conjugate:

  • Remove unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.

Visualizations

AF430_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) C Add this compound to Protein Solution A->C B Dissolve this compound in Anhydrous DMSO/DMF B->C D Incubate at Room Temp (1-4h) or 4°C (4h-Overnight) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Conjugate (e.g., Desalting Column) E->F

This compound Conjugation Workflow.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products AF430 AF430 NHS Ester Conjugate AF430-Protein Conjugate Stable Amide Bond AF430->Conjugate + Protein-NH2 NHS N-Hydroxysuccinimide (Byproduct) AF430->NHS releases Protein Protein Primary Amine (-NH2) Protein->Conjugate

Chemical Reaction of this compound.

Troubleshooting_Temp Start Low Conjugation Efficiency? Temp_Check What was the reaction temperature and time? Start->Temp_Check Sol_RT Increase incubation time to 2-4 hours. Temp_Check->Sol_RT Room Temp (< 1 hour) Sol_4C_Time Increase incubation time to overnight. Temp_Check->Sol_4C_Time 4°C (< 4 hours) Sol_4C_Temp Repeat reaction at 4°C for 4h to overnight. Temp_Check->Sol_4C_Temp Room Temp (> 4 hours, suspected hydrolysis)

Troubleshooting Low Efficiency by Temperature.

References

Technical Support Center: AF430 NHS Ester Conjugation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and purifying AF430 NHS ester conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove unconjugated this compound from my labeled protein?

A1: The optimal method for removing free this compound depends on the size and properties of your target molecule. For proteins and other macromolecules, size-based purification methods are highly effective.

  • Size Exclusion Chromatography / Desalting Columns: This is the most common and efficient method for proteins.[1][2] Columns like Zeba™ Spin Desalting Columns or PD MiniTrap™ G-25 are designed to separate large labeled proteins from smaller, unconjugated dye molecules quickly.[1]

  • Dialysis: This method is also effective for removing small molecules from proteins, though it is more time-consuming than desalting columns.[3]

  • Chromatography: For smaller molecules like peptides, where the size difference between the labeled and unlabeled species is minimal, other chromatography methods like reverse-phase or ion-exchange chromatography may be necessary.[4]

Q2: How can I determine if I have successfully removed the unconjugated dye?

A2: The most straightforward method is to use spectrophotometry to calculate the Degree of Labeling (DOL). After purification, you measure the absorbance of your sample at 280 nm (for the protein) and at the maximum absorbance for AF430 (approximately 430 nm).[1] A consistent DOL across elution fractions from your purification column indicates that the free dye has been removed.

Q3: What buffer should I use for the conjugation reaction?

A3: An amine-free buffer with a slightly basic pH is crucial for a successful conjugation reaction.[5][6] The optimal pH range is typically 8.0-8.5.[7][8] A common choice is 0.1 M sodium bicarbonate buffer.[6][9] Buffers containing primary amines, such as Tris, should be avoided as they will compete with your target molecule for reaction with the NHS ester.[1] However, Tris buffer can be used to quench the reaction.[1][2]

Q4: My labeling efficiency is very low. What are the potential causes?

A4: Low labeling efficiency is a common issue that can arise from several factors related to the reaction conditions and reagents.

  • Incorrect pH: The reaction is highly pH-dependent. If the pH is too low (below 7.5), the primary amines on your protein will be protonated and less available to react.[5][8]

  • Hydrolysis of NHS Ester: At a pH that is too high (above 8.5-9.0), the NHS ester will rapidly hydrolyze, rendering it inactive.[5][8] NHS esters are also sensitive to moisture, so it is important to use anhydrous DMSO or DMF for dissolving the dye.[1][7]

  • Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or other amine-containing additives (e.g., sodium azide) in your protein solution will compete with the labeling reaction.[1][3]

  • Suboptimal Reagent Concentrations: The concentrations of both the protein and the this compound can impact the reaction efficiency. It may be necessary to optimize the molar ratio of dye to protein.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Degree of Labeling (DOL) Incorrect pH of the reaction buffer.Verify the pH of your reaction buffer is between 8.0 and 8.5.[7][8]
Hydrolysis of the this compound.Prepare the dye solution in fresh, anhydrous DMSO or DMF immediately before use.[1][7] Avoid moisture contamination.
Presence of primary amines in the protein sample (e.g., Tris, glycine, or sodium azide).Perform a buffer exchange using a desalting column or dialysis to remove interfering substances before starting the conjugation.[2][3]
Insufficient molar excess of the dye.Increase the molar ratio of this compound to your protein. A common starting point is a 10-20 fold molar excess of the dye.
Precipitation of Protein During Conjugation High concentration of organic solvent (DMSO/DMF).The volume of the dye solution added should not exceed 10% of the total reaction volume.
Protein instability at the reaction pH.Ensure your protein is soluble and stable at the recommended pH of 8.0-8.5.
Unconjugated Dye Detected After Purification Inefficient purification method.For proteins, ensure you are using a desalting column with the appropriate molecular weight cutoff (MWCO).[1] For smaller molecules, consider alternative chromatography methods.[4]
Overloading the purification column.Follow the manufacturer's instructions for the maximum sample volume and concentration for your desalting column.

Experimental Protocols

Protocol 1: Removal of Unconjugated this compound using a Spin Desalting Column

This protocol is suitable for purifying labeled proteins with a molecular weight significantly larger than the unconjugated dye.

Materials:

  • Labeled protein solution (after conjugation reaction)

  • Spin desalting column (e.g., Zeba™ Spin Desalting Column) with an appropriate MWCO

  • Collection tubes

  • Phosphate-buffered saline (PBS) or another suitable storage buffer

  • Microcentrifuge

Procedure:

  • Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.

  • Column Equilibration: Equilibrate the column with your desired storage buffer (e.g., PBS). This is usually done by adding the buffer and centrifuging. Repeat this step 2-3 times to ensure the original storage buffer is completely replaced.

  • Sample Loading: Carefully apply your labeled protein solution to the center of the column bed.

  • Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled protein will be in the eluate. The smaller, unconjugated this compound molecules will be retained in the column matrix.

  • Quantification: Determine the protein concentration and the Degree of Labeling (DOL) of the purified sample (see Protocol 2).

Protocol 2: Quantification of Degree of Labeling (DOL)

This protocol uses spectrophotometry to determine the molar ratio of AF430 dye to protein.

Materials:

  • Purified labeled protein solution

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum for AF430 (Amax, ~430 nm).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the absorbance at 280 nm due to the dye: CF = Amax of the dye / A280 of the dye

    • Next, calculate the corrected protein absorbance: Corrected A280 = A280 - (Amax * CF)

    • Finally, calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein * Path length in cm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (Molar extinction coefficient of AF430 * Path length in cm)

  • Calculate Degree of Labeling (DOL):

    • DOL = Molar concentration of dye / Molar concentration of protein

Quantitative Data Summary

ParameterValue/RangeReference
AF430 Excitation (max) ~425 nm[10]
AF430 Emission (max) ~542 nm[10]
Optimal Reaction pH 8.0 - 8.5[7][8]
Reaction Time 1 - 4 hours at room temperature or overnight at 4°C[5][6]
Recommended Molar Excess of Dye 10-20 fold[1]

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein in Amine-Free Buffer (pH 8.0-8.5) reaction Incubate 1-2h at Room Temp protein->reaction dye This compound in Anhydrous DMSO dye->reaction quench Quench Reaction (Optional, e.g., Tris) reaction->quench desalting_column Apply to equilibrated Spin Desalting Column quench->desalting_column Load Reaction Mixture centrifuge Centrifuge per Manufacturer's Protocol desalting_column->centrifuge collect Collect Eluate: Purified Labeled Protein centrifuge->collect free_dye Unconjugated Dye (Retained in Column) centrifuge->free_dye quantify Quantify DOL via Spectrophotometry (A280 & A430) collect->quantify

Caption: Workflow for this compound conjugation, purification, and analysis.

signaling_pathway cluster_reaction Amide Bond Formation (pH 8.0-8.5) protein Protein ε-Amino Group (R-NH2) reaction_complex Reaction Intermediate protein:lysine->reaction_complex nhs_ester This compound N-Hydroxysuccinimide Ester nhs_ester->reaction_complex conjugated_protein AF430-Labeled Protein Stable Amide Bond reaction_complex->conjugated_protein nhs_leaving_group N-Hydroxysuccinimide (Byproduct) reaction_complex->nhs_leaving_group

Caption: Reaction of this compound with a primary amine on a protein.

References

Technical Support Center: Troubleshooting Guide for AF430 NHS Ester Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the conjugation of AF430 NHS ester to antibodies. Designed for researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and detailed protocols to ensure successful and reproducible labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound antibody labeling?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on an antibody is between 7.2 and 8.5.[1][2][3] A lower pH results in the protonation of amine groups, making them unreactive.[1][3][4] Conversely, a pH higher than 8.5 significantly accelerates the hydrolysis of the NHS ester, where it reacts with water instead of the antibody, reducing labeling efficiency.[1][2][3][4] Many protocols recommend a pH of 8.3-8.5 for efficient modification.[4][5]

Q2: What buffers are compatible with NHS ester labeling reactions?

It is critical to use a buffer that is free of primary amines.[1][6] Compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and must be avoided as they will compete with the antibody's amine groups for reaction with the NHS ester.[1][2][3] If your antibody is in an incompatible buffer, a buffer exchange must be performed before labeling.[1]

Q3: How should the this compound be stored?

This compound should be stored at -20°C in the dark and protected from moisture (desiccated).[7] When stored correctly, the solid reagent is stable for at least 12 months.[7] It is highly sensitive to moisture, which can cause hydrolysis. For use, it is recommended to dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before the experiment.[1] A solution of NHS ester in DMF can be stored for 1-2 months at -20°C.[4]

Q4: How do I calculate the Degree of Labeling (DOL)?

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to a single antibody molecule.[8][9] It is determined spectrophotometrically after removing all unconjugated free dye.[8][10] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF430 dye (~430 nm).[8][11]

The formula for calculating DOL is:

DOL = (Amax × εprot) / [(A280 - Amax × CF280) × εmax][8]

Where:

  • Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~430 nm).[8]

  • A280 is the absorbance of the conjugate at 280 nm.[8]

  • εprot is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • εmax is the molar extinction coefficient of the AF430 dye at its absorbance maximum.

  • CF280 is a correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at Amax.[8]

For antibodies, an optimal DOL typically falls between 2 and 10.[12]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

This is one of the most common issues in NHS ester conjugation reactions.

Potential Cause 1: Incorrect Buffer pH or Composition

  • Solution: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5.[1][3] Ensure the buffer is free from primary amines like Tris or glycine.[1][2][3] If necessary, perform a buffer exchange into a compatible buffer such as PBS or sodium bicarbonate prior to labeling.[1]

Potential Cause 2: Hydrolyzed/Inactive this compound

  • Solution: NHS esters are moisture-sensitive. Ensure the reagent has been stored properly in a desiccated environment at -20°C.[7] Always prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before use.[1] Do not store NHS esters in aqueous solutions.[4]

Potential Cause 3: Suboptimal Molar Ratio of Dye to Antibody

  • Solution: The ideal molar ratio of NHS ester to antibody can vary. It is recommended to perform a titration with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific antibody and desired DOL.[1]

Potential Cause 4: Low Antibody Concentration

  • Solution: The competing hydrolysis reaction becomes more significant in dilute antibody solutions.[1][2] If possible, increase the antibody concentration to favor the conjugation reaction. A concentration of at least 2 mg/mL is often recommended.[3]

Problem: Antibody Precipitation During or After Labeling

Potential Cause 1: High Concentration of Organic Solvent

  • Solution: Many NHS esters are first dissolved in DMSO or DMF. Adding a large volume of this organic solvent to the aqueous antibody solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[1]

Potential Cause 2: Over-labeling of the Antibody

  • Solution: Excessive modification of lysine (B10760008) residues can alter the antibody's surface charge and solubility, leading to aggregation.[1] A very high DOL can also lead to fluorescence quenching.[12] Reduce the molar excess of the this compound in the reaction or shorten the reaction time to achieve a lower DOL.[1]

Problem: High Background or Non-Specific Binding

Potential Cause 1: Presence of Unreacted (Free) AF430 Dye

  • Solution: It is crucial to remove all unconjugated dye after the reaction is complete. Purification methods like gel filtration (e.g., desalting columns) or dialysis are effective at separating the labeled antibody from the smaller, unreacted dye molecules.[4][13] Centrifugal ultrafiltration is another efficient method for cleanup.

Data Presentation

The stability of the NHS ester is highly dependent on the pH of the reaction buffer. Hydrolysis is a competing reaction that deactivates the ester.

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours
8.04°C~1 hour
8.64°C10 minutes
(Data summarized from multiple sources)[2][14][15]

This table clearly shows that as the pH increases, the rate of hydrolysis also increases, leading to a significantly shorter half-life for the reactive NHS ester.

Experimental Protocols

General Protocol for this compound Antibody Labeling

This protocol provides a general guideline. Optimization may be required for your specific antibody.

1. Antibody Preparation

  • Ensure your antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[3][13] If not, perform a buffer exchange using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-10 mg/mL.[3][13]

2. This compound Preparation

  • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.[16] This solution should be used immediately.

3. Labeling Reaction

  • Add the calculated amount of the this compound solution to the antibody solution while gently stirring. The molar ratio may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of dye to antibody.

  • Protect the reaction mixture from light and incubate for 1-4 hours at room temperature or overnight at 4°C.[2][4][13]

4. Quenching the Reaction (Optional)

  • To stop the reaction, you can add a quenching buffer with a final concentration of 50-100 mM, such as 1 M Tris-HCl, pH 8.0, and incubate for 10-15 minutes.[2]

5. Purification of the Labeled Antibody

  • Separate the labeled antibody from unreacted dye and byproducts. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[4] Dialysis or centrifugal filtration are also effective alternatives.[]

  • Store the purified, labeled antibody at 4°C, protected from light.[18] For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage antibody_prep 1. Antibody Prep (Amine-free buffer, pH 7.2-8.5) mix 3. Mix & Incubate (1-4h at RT or O/N at 4°C) Protect from light antibody_prep->mix Antibody dye_prep 2. Dye Prep (Dissolve AF430 NHS in anhydrous DMSO/DMF) dye_prep->mix this compound quench 4. Quench (Optional) (e.g., 1M Tris) mix->quench purify 5. Purify Conjugate (Gel Filtration / Dialysis) quench->purify store 6. Store Conjugate (4°C or -20°C, dark) purify->store

Caption: Experimental Workflow for this compound Antibody Labeling.

troubleshooting_logic start Low Labeling Efficiency? buffer_issue Buffer Issue? (pH incorrect or amine-containing) start->buffer_issue dye_issue Inactive Dye? (Hydrolyzed) start->dye_issue ratio_issue Suboptimal Ratio? (Dye:Antibody) start->ratio_issue conc_issue Low [Antibody]? start->conc_issue fix_buffer Solution: Verify pH (7.2-8.5) Use amine-free buffer buffer_issue->fix_buffer fix_dye Solution: Use fresh, anhydrous DMSO/DMF for dye prep dye_issue->fix_dye fix_ratio Solution: Optimize molar excess (e.g., 5x, 10x, 20x) ratio_issue->fix_ratio fix_conc Solution: Increase antibody concentration (>2 mg/mL) conc_issue->fix_conc

Caption: Troubleshooting Logic for Low Labeling Efficiency.

References

improving the stability of AF430 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF430 NHS ester conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability and performance of their AF430 conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides & FAQs

This section provides answers to specific questions you may have about working with this compound and its conjugates.

Section 1: Reaction Chemistry and Optimization

Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common problem that can stem from several factors related to the reaction conditions, reagents, and the protein itself.

A1: Potential Causes and Solutions for Low Labeling Efficiency

  • Suboptimal pH: The reaction of an NHS ester with a primary amine is highly dependent on pH. The optimal range is typically pH 7.2-8.5.[1][2] At lower pH values, the primary amines on the protein are protonated and less available to react.[2] Conversely, at higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][2][3]

    • Troubleshooting:

      • Verify the pH of your reaction buffer using a calibrated pH meter.

      • Use a fresh, amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer.[1]

  • Presence of Amine-Containing Buffers: Buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling.[2][4]

    • Troubleshooting:

      • Ensure all buffers used for protein preparation and the conjugation reaction are free of primary amines. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to labeling.[2]

  • Hydrolysis of this compound: NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions, rendering them inactive.[2][4] The rate of hydrolysis is significantly influenced by pH and temperature.[1][3]

    • Troubleshooting:

      • Prepare the this compound solution in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[2] Do not store the NHS ester in an aqueous solution.[2]

      • To minimize hydrolysis, consider performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[2]

  • Low Reactant Concentrations: Low concentrations of either the protein or the this compound can reduce the reaction efficiency, as the competing hydrolysis reaction becomes more prominent.[1][2] It is often recommended to use a protein concentration of at least 2 mg/mL.[2]

    • Troubleshooting:

      • Increase the concentration of your protein and/or the molar excess of the this compound.

  • Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered and not readily accessible to the this compound.[2]

    • Troubleshooting:

      • If structural information is available, assess the accessibility of primary amines.

      • Consider using an NHS ester with a longer spacer arm to potentially improve accessibility.[2]

Q2: My protein precipitates after the labeling reaction. What could be the cause and how can I prevent this?

Protein precipitation post-labeling can be a frustrating issue. It is often caused by changes in the protein's properties due to the conjugation process.

A2: Causes and Prevention of Protein Precipitation

  • Over-labeling: Attaching too many hydrophobic AF430 molecules to your protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[4][5]

    • Troubleshooting:

      • Reduce the molar excess of the this compound in the reaction to decrease the degree of labeling (DOL).

      • Optimize the reaction time and temperature to control the extent of labeling.

  • Changes in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine group. This alteration in the protein's net charge can affect its isoelectric point (pI) and solubility, potentially causing it to precipitate.[5]

    • Troubleshooting:

      • Carefully control the degree of labeling to minimize changes to the protein's overall charge.

      • Ensure the final buffer composition (pH and ionic strength) is optimal for the stability of the conjugated protein.

Section 2: Conjugate Stability and Storage

Q3: How should I store my this compound conjugate to ensure its long-term stability?

Proper storage is crucial for maintaining the functionality of your fluorescently labeled conjugate.

A3: Recommended Storage Conditions for AF430 Conjugates

  • Temperature: For short-term storage (up to one month), keep the conjugate at 2-8°C.[6] For long-term storage, it is recommended to aliquot the conjugate into single-use amounts and store at -20°C or -80°C.[6][7] However, it is important to note that some suppliers recommend storing fluorescently conjugated antibodies at 2-8°C and never freezing them. [6][8] Always refer to the specific recommendations for your antibody.

    • Best Practices:

      • Avoid repeated freeze-thaw cycles as this can degrade the antibody.[6][8]

      • Do not use frost-free freezers, as their temperature cycling can damage the conjugate.[7][8][9]

  • Light Protection: Fluorescent dyes like AF430 are susceptible to photobleaching when exposed to light.[8][9]

    • Best Practices:

      • Store the conjugate in a dark vial or a vial wrapped in aluminum foil.[8][9]

      • Protect the conjugate from light during all experimental procedures.[9]

  • Additives for Stability:

    • Cryoprotectants: For frozen storage, adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent the formation of damaging ice crystals.[8][9][10]

    • Stabilizing Proteins: Bovine serum albumin (BSA) can be added as a protein-stabilizing agent.[6]

    • Preservatives: Sodium azide (B81097) can be used to prevent bacterial growth, but be aware that it inhibits horseradish peroxidase (HRP).[6]

Quantitative Data Summary

The stability of the NHS ester bond is critical for successful conjugation. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.

Table 1: Half-life of NHS Esters under Different Conditions

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4 - 5 hours[1],[3]
8.64°C10 minutes[1],[3]
8.0Room Temp.210 minutes[11],[12]
8.5Room Temp.180 minutes[11],[12]
9.0Room Temp.125 minutes[11],[12]

Note: The data from references[11] and[12] are for specific porphyrin-NHS esters but provide a relevant illustration of the trend.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization will be required for specific proteins and experimental goals.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.[2]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]

  • Desalting column or dialysis cassette for purification.[2]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[2] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[2]

  • Perform the Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved this compound to the protein solution while gently stirring.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][2] Protect the reaction from light.

  • Quench the Reaction:

    • Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purify the Conjugate:

    • Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by performing dialysis against an appropriate storage buffer.[13]

Visualizations

Diagrams of Key Processes

NHS_Ester_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (NH2) Conjugate Stable AF430-Protein Conjugate (Amide Bond) Protein_NH2->Conjugate + this compound AF430_NHS This compound AF430_NHS->Conjugate Conditions pH 7.2 - 8.5 Amine-free buffer NHS_byproduct N-hydroxysuccinimide (NHS)

Caption: Chemical reaction of an this compound with a primary amine on a protein.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer_Composition Is buffer amine-free? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Reagent_Prep Was NHS ester freshly prepared in anhydrous solvent? Check_Buffer_Composition->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange Check_Buffer_Composition->Buffer_Exchange No Check_Concentration Are reactant concentrations adequate? Check_Reagent_Prep->Check_Concentration Yes Prepare_Fresh_Reagent Prepare fresh NHS ester solution Check_Reagent_Prep->Prepare_Fresh_Reagent No Success Labeling Efficiency Improved Check_Concentration->Success Yes Increase_Concentration Increase protein and/or NHS ester concentration Check_Concentration->Increase_Concentration No Adjust_pH->Check_Buffer_Composition Buffer_Exchange->Check_Reagent_Prep Prepare_Fresh_Reagent->Check_Concentration Increase_Concentration->Success

References

common mistakes in AF430 NHS ester labeling protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using AF430 NHS ester for labeling proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting this compound with primary amines on proteins is typically between 7.2 and 8.5.[1][2][3] At a lower pH, the primary amine groups are protonated (-NH3+), making them non-nucleophilic and significantly reducing the reaction rate.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[1][3][4][5][6][7]

Q2: What type of buffer should I use for the labeling reaction?

It is crucial to use a buffer that is free of primary amines.[2][8] Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) at the recommended pH are suitable choices.[1][4][9] Avoid buffers containing Tris (e.g., TBS) or glycine, as they contain primary amines that will compete with your protein for reaction with the this compound, leading to low labeling efficiency.[1][10]

Q3: How should I dissolve and store the this compound?

This compound is sensitive to moisture and should be dissolved in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][11][12] It is recommended to prepare the stock solution fresh for each labeling experiment.[13] If you need to store the dissolved dye, it can be stored in an anhydrous solvent at -20°C for a limited time, though fresh preparations are always optimal.[5][14] The solid form of the dye should be stored at -20°C in the dark and desiccated.[15][16]

Q4: What is the recommended molar ratio of this compound to protein?

A molar excess of the this compound is generally recommended to ensure efficient labeling.[11] A common starting point is a 5 to 20-fold molar excess of the dye to your protein.[11] However, the optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL).[11]

Q5: How can I remove unreacted this compound after the labeling reaction?

Unreacted dye can be removed using size-based separation techniques. For proteins, size-exclusion chromatography (e.g., a desalting column) is a very common and effective method.[5][9][11][13] Dialysis is another suitable option for removing small molecule impurities from larger protein conjugates.[13][17]

Q6: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, can be determined using spectrophotometry.[18][19][20] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF430 (~430 nm).[11] A correction factor is needed to account for the dye's absorbance at 280 nm.[11][20][21]

The formula to calculate the DOL is: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_dye) Where:

  • A_max is the absorbance of the conjugate at ~430 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_prot is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of AF430 at ~430 nm.

  • CF is the correction factor (A_280 of the dye / A_max of the dye).

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Low Degree of Labeling (DOL)
Potential Cause Suggested Solution(s)
Incorrect Buffer pH Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2]
Presence of Primary Amines in Buffer Ensure your buffer is free of primary amines like Tris or glycine. Perform a buffer exchange into a suitable amine-free buffer (e.g., PBS) if necessary.[1][2]
Hydrolyzed/Inactive NHS Ester Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[11] Ensure the solid dye has been stored properly (desiccated at -20°C).[15]
Insufficient Molar Ratio of Dye Increase the molar excess of the this compound in the reaction. A titration experiment can help determine the optimal ratio for your specific protein.
Low Protein Concentration Increase the concentration of your protein in the reaction mixture. Higher concentrations can improve labeling efficiency.[2]
Short Reaction Time or Low Temperature Increase the incubation time at room temperature or consider reacting overnight at 4°C to minimize hydrolysis while allowing the reaction to proceed to completion.[2]
High Degree of Labeling (DOL) / Protein Precipitation
Potential Cause Suggested Solution(s)
Excessive Molar Ratio of Dye Reduce the molar excess of the this compound in the labeling reaction.
High Protein Concentration Leading to Aggregation While a high protein concentration can improve labeling, excessively high concentrations can sometimes lead to aggregation. Consider optimizing the protein concentration.
Reaction pH is Too High While a higher pH can increase the reaction rate, it can also lead to over-labeling and potential side reactions. Ensure the pH does not exceed the optimal range.
Protein Instability The labeling process itself or the properties of the dye may cause some proteins to precipitate. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the protein is in a buffer that promotes its stability.

Experimental Protocols

Protocol: this compound Labeling of an Antibody

This protocol provides a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies.

Materials:

  • Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[10] If necessary, perform a buffer exchange.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Add the reaction buffer to the antibody solution to adjust the pH to 8.3. b. Add the calculated amount of this compound stock solution to the antibody solution. A 10 to 20-fold molar excess is a good starting point.[11] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional): Add the quenching buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye and other small molecules using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~430 nm and calculate the DOL as described in the FAQ section.

  • Storage: Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Incubate Protein + Dye (1-2h at RT or 4°C overnight) Protected from Light prep_protein->reaction prep_dye Dissolve this compound in Anhydrous DMSO/DMF prep_dye->reaction quenching Quench Reaction (e.g., Tris buffer) reaction->quenching purify Purify Conjugate (Desalting Column) quenching->purify analyze Determine DOL (Spectrophotometry) purify->analyze storage Store Labeled Protein (4°C or -20°C) analyze->storage

Caption: Workflow for this compound labeling of proteins.

troubleshooting_logic start Low Labeling Efficiency? check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer_amines Is buffer amine-free? check_ph->check_buffer_amines Yes fail Re-evaluate Protocol check_ph->fail No check_dye_activity Is dye fresh & anhydrous? check_buffer_amines->check_dye_activity Yes check_buffer_amines->fail No increase_ratio Increase Dye:Protein Ratio check_dye_activity->increase_ratio Yes check_dye_activity->fail No success Optimal Labeling increase_ratio->success

Caption: Troubleshooting logic for low labeling efficiency.

References

dealing with hydrolysis of AF430 NHS ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF430 NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the hydrolysis of this compound during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a hydrophilic coumarin (B35378) dye with a reactive N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] Its primary application is the covalent labeling of primary and secondary amine groups in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][5][6] This process, known as bioconjugation, is widely used in various research and diagnostic applications, including flow cytometry.[1][2]

Q2: What is hydrolysis in the context of an this compound reaction, and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group of the AF430 molecule reacts with water.[7] This reaction is a significant competitor to the desired conjugation reaction with the target amine on the biomolecule. The product of hydrolysis is a non-reactive carboxylic acid, which renders the AF430 incapable of conjugating to the target.[7][8] This leads to a reduced yield of the desired fluorescently labeled biomolecule and can complicate downstream applications.[7][9][10]

Q3: What are the critical factors that influence the rate of this compound hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[7][11][12] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[7][8][13][14][15] The optimal pH for modification is generally considered to be between 8.3 and 8.5.[1][9][10]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7] Reactions are often performed at room temperature or 4°C to balance the reaction rate and the rate of hydrolysis.[12][13]

  • Time: The longer the this compound is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[7] Therefore, it is recommended to use the NHS ester solution immediately after preparation.[9][16]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][9][16] Compatible buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][12][13]

Q4: How should I store and handle this compound to minimize hydrolysis?

Proper storage and handling are crucial to prevent premature hydrolysis:

  • Storage: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C.[2][8][16]

  • Handling: Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[8][16][17] It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and avoid repeated freeze-thaw cycles of stock solutions.[8][9][17][18]

Troubleshooting Guide

Problem: Low or No Conjugation Yield

This is a common issue often linked to the hydrolysis of the this compound.

Possible CauseRecommended Solution
Hydrolyzed this compound Ensure proper storage and handling to prevent moisture contamination.[8][17] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[8][9][18] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[8][19][20]
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[1][9][10] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[8][9][11]
Presence of Competing Amines Ensure the buffer is free of primary amines (e.g., Tris, glycine).[8][9][16] If your biomolecule solution contains such buffers, perform a buffer exchange using dialysis or a desalting column before the reaction.[8][15]
Low Biomolecule Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[12][21] If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[8][18] A typical concentration range is 1-10 mg/mL.[9]
Insufficient Molar Excess of this compound An insufficient amount of the NHS ester will result in a low degree of labeling. A molar excess of the NHS ester is typically required to drive the reaction to completion.[9][10] The optimal molar excess depends on the biomolecule and desired degree of labeling and may require empirical determination.

Quantitative Data Summary

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[12][13][21]
8.04~1 hour[22]
8.6410 minutes[12][13][21][22]

Experimental Protocols

Protocol for Minimizing Hydrolysis During Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound while minimizing hydrolysis.

1. Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)[9]
  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5)[9][10]
  • This compound
  • Anhydrous, amine-free DMSO or DMF[9][10]
  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[15]
  • Desalting column or dialysis equipment for purification[9][10]

2. Procedure:

Visualizations

Hydrolysis_vs_Conjugation cluster_0 Reaction Pathways AF430_NHS This compound (Reactive) Conjugate AF430-Biomolecule (Stable Amide Bond) AF430_NHS->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Dye AF430-COOH (Inactive) AF430_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Target_Amine Biomolecule-NH2 (Target) Target_Amine->Conjugate Water H2O (Competitor) Water->Hydrolyzed_Dye

Caption: Competing reaction pathways for this compound.

experimental_workflow cluster_workflow Experimental Workflow start Start: Prepare Biomolecule buffer_exchange Buffer Exchange (if needed) start->buffer_exchange prepare_dye Prepare this compound Solution buffer_exchange->prepare_dye reaction Labeling Reaction prepare_dye->reaction quench Quench Reaction reaction->quench purify Purification quench->purify characterize Characterization & Storage purify->characterize end_node End: Labeled Biomolecule characterize->end_node

Caption: General experimental workflow for bioconjugation.

troubleshooting_tree cluster_troubleshooting Troubleshooting Low Conjugation Yield start Low Conjugation Yield q1 Is the NHS ester fresh and handled properly? start->q1 sol1 Use fresh, properly stored NHS ester. Prepare solution immediately before use. q1->sol1 No q2 Is the buffer pH optimal (8.3-8.5)? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust buffer pH to 8.3-8.5. q2->sol2 No q3 Is the buffer free of primary amines? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform buffer exchange to an amine-free buffer. q3->sol3 No q4 Is the biomolecule concentration sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 Increase biomolecule concentration. q4->sol4 No success Successful Conjugation q4->success Yes a4_no No

Caption: Troubleshooting decision tree for low conjugation yield.

References

how to assess the degree of labeling for AF430 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AF430 NHS Ester for fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a hydrophilic coumarin (B35378) dye with a green-yellow fluorescence emission.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient conjugation of the fluorophore to primary and secondary amines on proteins and other biomolecules.[1][3] This makes it a valuable tool for fluorescently labeling antibodies, proteins, and peptides for various applications, including flow cytometry and fluorescence microscopy.[1]

Q2: What are the optimal reaction conditions for labeling with this compound?

The reaction of NHS esters with amines is highly dependent on pH. The optimal pH range for the labeling reaction is typically 8.3-8.5.[3][4] At a lower pH, the amine groups are protonated, which prevents the reaction from occurring. Conversely, at a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[3][5] Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the NHS ester.[6][7]

Q3: How should this compound be stored?

For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[1][8] It can be transported at room temperature for up to three weeks.[1][2] Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solution can be stored at -20°C for 1-2 months.[3] Aqueous solutions of the NHS ester should be used immediately due to hydrolysis.[3]

Q4: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of dye molecules conjugated to a single protein molecule.[9] Determining the DOL is a critical quality control step as it significantly impacts the performance of the conjugate.[9] A low DOL can result in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the biological activity of the protein. For antibodies, the ideal DOL typically falls between 2 and 10.

Experimental Protocol: Determining the Degree of Labeling (DOL)

This protocol describes the spectrophotometric method for determining the DOL of a protein labeled with this compound.

1. Purification of the Labeled Protein:

  • It is essential to remove any unconjugated this compound from the labeled protein. This can be achieved using size-exclusion chromatography (gel filtration) or dialysis.

2. Spectrophotometric Measurement:

  • Measure the absorbance of the purified protein-dye conjugate solution in a quartz cuvette with a 1 cm pathlength.

  • Record the absorbance at 280 nm (A₂₈₀), which is the absorbance maximum for most proteins.

  • Record the absorbance at 430 nm (A₄₃₀), the absorbance maximum for AF430 dye.

  • Note: If the absorbance reading is greater than 2.0, dilute the sample with a suitable buffer to bring the reading within the linear range of the spectrophotometer. Remember to account for this dilution factor in your calculations.

3. Calculation of DOL:

The DOL is calculated using the Beer-Lambert law and requires the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.

Quantitative Data for this compound

ParameterValueReference
Excitation Maximum (λ_max)430 nm[2]
Emission Maximum (λ_em)542 nm[2]
Molar Extinction Coefficient (ε_dye) at 430 nm15,955 M⁻¹cm⁻¹[2]
Correction Factor (CF₂₈₀)0.24

Formulas for DOL Calculation:

  • Calculate the molar concentration of the protein ([Protein]):

    [Protein] (M) = (A₂₈₀ - (A₄₃₀ × CF₂₈₀)) / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A₄₃₀: Absorbance of the conjugate at 430 nm.

    • CF₂₈₀: Correction factor for AF430 at 280 nm (0.24).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • Calculate the molar concentration of the dye ([Dye]):

    [Dye] (M) = A₄₃₀ / ε_dye

    • A₄₃₀: Absorbance of the conjugate at 430 nm.

    • ε_dye: Molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

Troubleshooting Guide

Issue 1: Low Degree of Labeling (DOL)

  • Possible Cause: Suboptimal pH of the reaction buffer.

    • Solution: Ensure the pH of the reaction buffer is between 8.3 and 8.5.[3][4]

  • Possible Cause: Presence of primary amines in the buffer (e.g., Tris).

    • Solution: Use an amine-free buffer such as phosphate, bicarbonate, or borate buffer.[6] If the protein solution contains Tris, dialyze it against a suitable labeling buffer before the reaction.[7]

  • Possible Cause: Hydrolysis of the this compound.

    • Solution: Prepare the dye stock solution immediately before use. Avoid prolonged exposure of the dye to aqueous environments before adding it to the protein solution.

  • Possible Cause: Insufficient molar ratio of dye to protein.

    • Solution: Increase the molar excess of the this compound in the labeling reaction. It may be necessary to perform several small-scale reactions with varying dye-to-protein ratios to determine the optimal ratio.

Issue 2: Protein Precipitation During or After Labeling

  • Possible Cause: High concentration of organic solvent (DMSO or DMF) used to dissolve the dye.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%. Add the dye stock solution to the protein solution slowly while gently mixing.[4]

  • Possible Cause: Over-labeling of the protein.

    • Solution: A high degree of labeling can alter the solubility of the protein. Reduce the molar ratio of dye to protein in the labeling reaction.

  • Possible Cause: Inherent instability of the protein under the reaction conditions.

    • Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation.[4]

Issue 3: Low or No Fluorescent Signal from the Labeled Protein

  • Possible Cause: Low DOL.

    • Solution: Refer to the troubleshooting steps for "Low Degree of Labeling."

  • Possible Cause: Fluorescence quenching due to over-labeling.

    • Solution: A very high DOL can lead to self-quenching of the fluorophores. Determine the DOL and optimize the labeling reaction to achieve a lower dye-to-protein ratio.

  • Possible Cause: The fluorophore is in a microenvironment that quenches its fluorescence.

    • Solution: Conjugation near certain amino acid residues (e.g., aromatic amino acids) can lead to quenching. While difficult to control, this effect is something to be aware of.

Issue 4: Labeled Antibody Shows Reduced or No Antigen Binding

  • Possible Cause: Labeling of lysine (B10760008) residues within or near the antigen-binding site.

    • Solution: The attachment of the bulky dye molecule can sterically hinder the antibody's ability to bind its epitope. Reduce the molar ratio of the dye to the antibody to decrease the overall DOL.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis dissolve_protein Dissolve Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add Dye Solution to Protein Solution dissolve_protein->mix prepare_dye Prepare Fresh AF430 NHS Ester Stock Solution (DMSO/DMF) prepare_dye->mix incubate Incubate (e.g., 1-2 hours at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (e.g., Size- Exclusion Chromatography) incubate->purify measure_abs Measure Absorbance at 280 nm and 430 nm purify->measure_abs calculate_dol Calculate Degree of Labeling measure_abs->calculate_dol

Caption: Experimental workflow for protein labeling and DOL determination.

troubleshooting_guide start Start Troubleshooting issue What is the primary issue? start->issue low_dol Low DOL issue->low_dol Low Labeling precipitation Protein Precipitation issue->precipitation Precipitation low_signal Low/No Fluorescence issue->low_signal Low Signal check_ph Check Buffer pH (should be 8.3-8.5) low_dol->check_ph check_buffer_amines Ensure Buffer is Amine-Free low_dol->check_buffer_amines optimize_ratio Optimize Dye:Protein Ratio low_dol->optimize_ratio precipitation->optimize_ratio reduce_solvent Reduce Organic Solvent % precipitation->reduce_solvent label_at_4c Perform Labeling at 4°C precipitation->label_at_4c confirm_labeling Confirm Labeling (Measure DOL) low_signal->confirm_labeling check_quenching Check for Quenching (Over-labeling) check_quenching->low_dol No check_quenching->optimize_ratio Yes confirm_labeling->check_quenching

Caption: Troubleshooting guide for common AF430 labeling issues.

References

Technical Support Center: Optimizing AF430 NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing incubation time in your AF430 N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugations. Here you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for an AF430 NHS ester reaction?

A1: There is no single optimal incubation time, as it is highly dependent on several factors, including the pH of the reaction buffer, temperature, and the concentration of your protein and the this compound.[1][2] Generally, reactions are incubated for 1 to 4 hours at room temperature.[2][3] However, for sensitive proteins or to minimize the competing hydrolysis reaction, an overnight incubation at 4°C can be effective.[1] It is strongly recommended to perform a time-course experiment to determine the optimal incubation time for your specific protein and reaction conditions.

Q2: How does pH affect the incubation time and efficiency of the reaction?

A2: The pH of the reaction buffer is a critical factor.[2][4] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[3] Within this range, primary amines on the protein are deprotonated and readily reactive. However, at higher pH values, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction.[3][5] This means that at a higher pH, a shorter incubation time may be necessary to avoid excessive hydrolysis of the dye.

Q3: What is NHS ester hydrolysis, and how does it impact my reaction?

A3: NHS ester hydrolysis is a reaction in which the NHS ester reacts with water, rendering it inactive and unable to label your protein.[3][5] This is the primary competing reaction during your labeling procedure. The rate of hydrolysis is highly dependent on the pH of the aqueous solution; it is significantly faster at alkaline pH.[3][5] Optimizing your incubation time is a balance between allowing sufficient time for the labeling reaction to proceed and minimizing the hydrolysis of the this compound.

Q4: Can I extend the incubation time to increase the degree of labeling (DOL)?

A4: In some cases, extending the incubation time can lead to a higher degree of labeling. However, this is only effective if the this compound has not significantly hydrolyzed. If the reaction has already reached a plateau due to hydrolysis, further incubation will not increase the DOL. For some dyes, increasing the incubation time up to 18 hours in the dark has been shown to increase the DOL. It is best to determine the optimal time through a time-course experiment.

Q5: What are the recommended storage conditions for this compound to ensure its reactivity?

A5: this compound is sensitive to moisture and should be stored desiccated at -20°C.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is best to prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[7][8]

Troubleshooting Guide

Issue Possible Cause Solution
Low or No Labeling Hydrolysis of this compound: The dye was exposed to moisture or an aqueous buffer for too long before or during the reaction.Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Minimize the time the dye is in an aqueous solution before the reaction is complete.
Incorrect buffer pH: The pH is too low (below 7.2), leading to protonated, unreactive primary amines.Ensure your reaction buffer is between pH 7.2 and 8.5. Use a freshly prepared buffer and verify the pH. Recommended buffers include phosphate, bicarbonate, or borate (B1201080) buffers.[3]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with your protein for reaction with the this compound.Perform a buffer exchange to a recommended amine-free buffer before starting the conjugation.
Insufficient incubation time: The reaction was stopped before it could proceed to completion.Increase the incubation time. Perform a time-course experiment to determine the optimal duration.
High Background/Non-specific Labeling Excessive incubation time: Leaving the reaction for too long can sometimes lead to non-specific interactions.Reduce the incubation time based on the results of a time-course optimization experiment.
High molar excess of this compound: Using too much dye can lead to non-specific binding.Reduce the molar ratio of this compound to your protein.
Protein Precipitation High degree of labeling: Over-labeling can alter the protein's solubility.Decrease the incubation time or reduce the molar excess of the this compound.
Organic solvent concentration: A high concentration of DMSO or DMF from the dye stock solution can cause some proteins to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester at different pH values, which illustrates the importance of managing incubation time to minimize hydrolysis.

pH Temperature Half-life of NHS Ester
7.00°C4-5 hours[3][5]
8.64°C10 minutes[3][5]

Note: These are general values for NHS esters; the exact half-life of this compound may vary.

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time

This protocol is designed to identify the optimal incubation time for your specific protein and reaction conditions.

Materials:

  • This compound

  • Your protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Set Up the Reaction:

    • In a microcentrifuge tube, add your protein solution.

    • Add the reaction buffer to adjust the pH to the desired level (e.g., 8.3).

    • Add the calculated volume of the this compound stock solution to achieve the desired molar excess. Mix gently but thoroughly.

  • Time-Course Incubation:

    • Divide the reaction mixture into several smaller aliquots.

    • Incubate the aliquots at room temperature, protecting them from light.

    • At various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight at 4°C), stop the reaction in one aliquot by adding the quenching buffer.

  • Purification: Purify each quenched sample using a desalting column or dialysis to remove unreacted dye and quenching buffer.

  • Analysis:

    • Determine the Degree of Labeling (DOL) for each time point by measuring the absorbance of the protein (at 280 nm) and the AF430 dye (at its maximum absorbance, ~430 nm). The excitation and emission wavelengths for AF430 are approximately 425 nm and 542 nm, respectively.[9]

    • Plot the DOL as a function of incubation time to identify the point at which the reaction plateaus. This plateau represents the optimal incubation time under your experimental conditions.

Visualizations

AF430_NHS_Ester_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction_Mix Combine Protein and this compound (pH 7.2-8.5) Protein->Reaction_Mix AF430_Stock This compound in Anhydrous DMSO AF430_Stock->Reaction_Mix Incubation Incubate at RT (Time-course) Reaction_Mix->Incubation Quench Quench Reaction (e.g., Tris buffer) Incubation->Quench Purification Purify Conjugate (e.g., Desalting Column) Quench->Purification Analysis Determine DOL (Spectrophotometry) Purification->Analysis

Caption: Experimental workflow for optimizing this compound incubation time.

Reaction_vs_Hydrolysis cluster_desired Desired Reaction cluster_competing Competing Reaction AF430_NHS This compound Labeled_Protein Labeled Protein (Stable Amide Bond) AF430_NHS->Labeled_Protein Conjugation (pH 7.2-8.5) Hydrolyzed_Dye Hydrolyzed AF430 (Inactive) AF430_NHS->Hydrolyzed_Dye Hydrolysis (Increases with pH) Protein_Amine Protein Primary Amine (R-NH2) Water Water (H2O)

Caption: The competition between protein conjugation and NHS ester hydrolysis.

References

Validation & Comparative

A Head-to-Head Comparison: AF430 NHS Ester vs. FITC for Protein Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological inquiry. The choice of fluorophore can profoundly impact experimental outcomes, influencing signal intensity, stability, and the reliability of quantitative data. This guide provides a comprehensive comparison of two amine-reactive fluorescent dyes: the more recent AF430 NHS ester and the traditional workhorse, Fluorescein Isothiocyanate (FITC). We will delve into their chemical properties, labeling efficiency, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.

Chemical Reactivity and Labeling Mechanism

Both this compound and FITC are amine-reactive dyes, meaning they primarily target the primary amino groups on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form a stable covalent bond. However, they achieve this through different reactive moieties.

  • This compound: Utilizes an N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines in a pH-dependent manner, forming a stable amide bond. The optimal pH for this reaction is typically between 8.3 and 8.5.[1][2] NHS esters are known for their high reactivity and good stability in aqueous environments compared to other activated esters.[1]

  • FITC (Fluorescein Isothiocyanate): Possesses an isothiocyanate group (-N=C=S) that reacts with primary amines to form a thiourea (B124793) linkage.[3][4] This reaction is also pH-dependent, with an optimal pH range generally between 8.5 and 9.5.[5]

The differing chemistries can influence the stability of the resulting conjugate and the specifics of the labeling protocol.

Performance Characteristics: A Comparative Analysis

The efficiency and utility of a fluorescent label are determined by several key photophysical and chemical properties. Below is a summary of these characteristics for AF430 and FITC.

PropertyAF430FITC (Fluorescein Isothiocyanate)
Reactive Group N-Hydroxysuccinimide (NHS) EsterIsothiocyanate
Excitation Max (nm) ~430[6][7]~495[8]
Emission Max (nm) ~542[6][7]~519-525[8][9]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,955~75,000[9]
Quantum Yield (Φ) ~0.23[9]~0.50 - 0.92 (variable)[10]
Photostability Moderate[9]Low[9][10]
pH Sensitivity Relatively pH-insensitive (pH 4-10)[11]Highly pH-sensitive (fluorescence decreases in acidic environments)[3][4]
Hydrophilicity Hydrophilic[12]Hydrophobic[3]

Key Takeaways from the Comparison:

  • Brightness: While FITC has a higher molar extinction coefficient and a potentially higher quantum yield, its brightness can be variable and is highly dependent on the local environment. Over-labeling with FITC can also lead to self-quenching, reducing the overall fluorescence.[3] AF430, while having a lower extinction coefficient, offers more stable and predictable fluorescence.

  • Photostability: AF430 exhibits moderate photostability, characteristic of coumarin (B35378) dyes.[9] FITC, on the other hand, is notoriously susceptible to photobleaching, which can be a significant limitation in applications requiring prolonged or intense light exposure, such as time-lapse microscopy.[9][10]

  • pH Sensitivity: This is a critical differentiator. The fluorescence of FITC is highly sensitive to pH, with a significant decrease in acidic environments.[3][4] This can be a major drawback for studies in acidic organelles or where pH fluctuations are expected. AF430 is reported to be fluorescent over a broad pH range (pH 4-10), offering more reliable performance in diverse experimental conditions.[11]

  • Hydrophilicity: AF430 is a hydrophilic dye, which can help to reduce the aggregation of labeled proteins.[12] FITC is more hydrophobic, and attaching multiple FITC molecules can increase the risk of protein precipitation.[3]

Experimental Protocols

To facilitate a direct comparison of labeling efficiency in your laboratory, we provide detailed protocols for protein labeling with both this compound and FITC, along with a method for determining the degree of labeling.

Protein Preparation for Labeling

For optimal labeling with either dye, it is crucial to start with a pure protein solution at a suitable concentration (typically 1-10 mg/mL). The protein should be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed.[10] This can be achieved by dialysis or buffer exchange into a suitable labeling buffer, such as 0.1 M sodium bicarbonate, pH 8.3-9.0.

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein of interest in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Bring the protein solution to room temperature.

    • While gently stirring, add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts by passing the reaction mixture through a gel filtration column. The first colored band to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (see Protocol 3).

Protocol 2: Protein Labeling with FITC

Materials:

  • Protein of interest in amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • FITC

  • Anhydrous DMSO or DMF

  • Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)

Procedure:

  • Prepare FITC Stock Solution: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.[10]

  • Labeling Reaction:

    • Bring the protein solution to room temperature.

    • While gently stirring, add the FITC stock solution to the protein solution. A common starting point is to add 50-100 µg of FITC for every 1 mg of protein.[13]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Some protocols suggest longer incubation times (e.g., overnight at 4°C) for certain proteins.

  • Purification: Purify the FITC-labeled protein using a gel filtration column as described for this compound.

  • Characterization: Determine the degree of labeling (see Protocol 3).

Protocol 3: Determination of Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a key metric for labeling efficiency.[14][15] It can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at two wavelengths:

    • 280 nm (A₂₈₀), which corresponds to the protein absorbance.

    • The absorbance maximum (A_max) of the dye (approximately 430 nm for AF430 and 495 nm for FITC).

  • Calculate Protein Concentration: The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.

    • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For FITC, this is approximately 0.3. The CF for AF430 should be obtained from the manufacturer or determined experimentally.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    Dye Concentration (M) = A_max / ε_dye

    Where:

    • ε_dye is the molar extinction coefficient of the dye at its A_max (see table above).

  • Calculate Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

    For most applications, a DOL of 2-10 for antibodies is considered optimal.[4][16]

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-Free Buffer) labeling Incubation (Room Temperature, Dark) protein_prep->labeling dye_prep Dye Stock Solution (DMSO/DMF) dye_prep->labeling purification Gel Filtration Chromatography labeling->purification analysis Spectrophotometry (A280 & Amax) purification->analysis dol_calc DOL Calculation analysis->dol_calc

Caption: Experimental workflow for protein labeling and efficiency determination.

reaction_mechanisms cluster_nhs This compound Reaction cluster_fitc FITC Reaction AF430 AF430-NHS Amide_Bond Protein-NH-CO-AF430 (Stable Amide Bond) AF430->Amide_Bond + Protein_NH2_A Protein-NH2 Protein_NH2_A->Amide_Bond NHS NHS Amide_Bond->NHS + FITC FITC-N=C=S Thiourea_Bond Protein-NH-CS-NH-FITC (Thiourea Bond) FITC->Thiourea_Bond + Protein_NH2_F Protein-NH2 Protein_NH2_F->Thiourea_Bond

Caption: Amine-reactive labeling chemistries of NHS esters and isothiocyanates.

Conclusion and Recommendations

The choice between this compound and FITC for protein labeling depends heavily on the specific experimental requirements.

  • FITC remains a cost-effective option for routine applications where high photostability and pH insensitivity are not critical. Its long history of use means there is a wealth of literature and established protocols available. However, researchers must be mindful of its limitations, particularly its susceptibility to photobleaching and pH-dependent fluorescence, which can compromise quantitative accuracy and the ability to image over extended periods.[10]

  • This compound emerges as a superior choice for more demanding applications. Its relative photostability and, most importantly, its insensitivity to pH over a wide physiological range, make it a more robust and reliable label.[9][11] This is particularly advantageous for quantitative studies, long-term imaging experiments, and investigations within cellular compartments with varying pH.

For researchers, scientists, and drug development professionals seeking high-quality, reproducible data, especially in quantitative and live-cell imaging applications, the investment in a more photostable and pH-insensitive dye like this compound is likely to yield more reliable and robust results. The detailed protocols provided in this guide should enable a thorough in-house evaluation to determine the optimal labeling reagent for your specific protein and experimental context.

References

A Comparative Guide to the Quantum Yield of AF430 NHS Ester and Other Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical step in ensuring the sensitivity and accuracy of a wide range of applications, from immunoassays and fluorescence microscopy to drug delivery monitoring. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield and other important photophysical properties of AF430 NHS ester against a selection of commonly used amine-reactive fluorescent dyes. All quantitative data is supported by experimental findings from reputable sources.

Performance Comparison of Fluorescent Dyes

The following table summarizes the key performance indicators for this compound and other comparable dyes. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a combined measure of a dye's ability to absorb and emit light.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 43054215,9550.23[1]3,670
Alexa Fluor 488 NHS Ester 49551971,8000.92[2]66,056
DyLight 488 NHS Ester 49351870,000Not explicitly found, but described as having high quantum efficiency[][4].-
CF488A NHS Ester 49051570,000Not explicitly found, but generally CF dyes are reported to have high quantum yields[5][6].-
Fluorescein (FAM) NHS Ester 49251774,0000.93[7]68,820
Cyanine3 (Cy3) NHS Ester 550570150,0000.31[8][9]46,500
DyLight 550 NHS Ester 562576150,000Not explicitly found, but designed for high quantum efficiency[][10].-

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure for characterizing and comparing fluorescent dyes. The most common and reliable method is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Relative Quantum Yield Determination Protocol

This protocol outlines the steps for determining the relative quantum yield of a fluorescently labeled protein.

Materials:

  • Fluorophore-labeled protein of interest (e.g., AF430-labeled antibody)

  • Reference standard with a known quantum yield in the same solvent (e.g., for AF430, a coumarin-based standard could be used)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Prepare a series of dilutions: Prepare a series of five to six dilutions of both the test sample (e.g., AF430-labeled protein) and the reference standard in PBS. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the reference standard.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to keep the excitation and emission slit widths constant for all measurements.

  • Integrate Fluorescence Intensity: Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.

  • Plot Data: For both the test sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the reference standard.

    • Slope_sample and Slope_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Visualizing Experimental Workflows and Signaling Pathways

Understanding the context in which these fluorescent dyes are used is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for protein labeling and a key signaling pathway where these labeled proteins are often employed.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (in amine-free buffer) Mix Mix Protein and Dye Protein->Mix Dye This compound (dissolved in DMSO) Dye->Mix Incubate Incubate (room temp, 1 hr) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Analysis Characterize Labeled Protein (Spectroscopy) Column->Analysis

Caption: Workflow for labeling a protein with this compound.

FRET_Signaling_Pathway cluster_FRET Fluorescence Resonance Energy Transfer (FRET) Donor Donor Fluorophore (e.g., AF430-labeled Protein A) Acceptor Acceptor Fluorophore (e.g., AF555-labeled Protein B) Donor->Acceptor Energy Transfer (Interaction) DonorEmission Donor Emission Donor->DonorEmission No FRET AcceptorEmission Acceptor Emission (FRET Signal) Acceptor->AcceptorEmission FRET Excitation Excitation Light Excitation->Donor NoFRET No Interaction: Donor Emission FRET Interaction: Acceptor Emission

Caption: Principle of FRET for detecting protein-protein interactions.

References

A Brighter Choice: Comparing Alexa Fluor 430 to Other Key Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

In the diverse landscape of fluorescent labeling, selecting the optimal fluorophore is paramount for generating robust and reproducible experimental data. This guide provides a comprehensive comparison of Alexa Fluor 430 with other widely used green and yellow-emitting fluorophores, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions for their specific applications. We will delve into key performance metrics, including spectral properties, brightness, and photostability, supported by established experimental protocols.

At a Glance: A Quantitative Comparison of Fluorophore Properties

The intrinsic brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes these key photophysical properties for Alexa Fluor 430 and a selection of commonly used alternative fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Alexa Fluor 430 ~433[1]~541[1]16,000[1]0.55[2]8,800
FITC ~495~52575,0000.9269,000
Cy2 ~492[3]~510[3]150,000[3]0.12[3]18,000
GFP (EGFP) 48850755,000[4]0.60[4]33,000
YFP (EYFP) 51252945,000[5]0.54[5]24,300
Alexa Fluor 488 ~496[6]~519[6]71,000[6]0.92[6][7]65,320
Alexa Fluor 532 ~532[8]~554[8]81,000[8]0.61[8]49,410
Alexa Fluor 546 ~556[9]~573[9]104,000[9]0.79[10]82,160

Note: Values can vary depending on the solvent, pH, and conjugation state.

Experimental Workflow for Fluorophore Brightness Comparison

To empirically validate the relative brightness of different fluorophores, a standardized experimental workflow is essential. The following diagram outlines the key steps for a comparative analysis using antibody-fluorophore conjugates.

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_acq Image Acquisition cluster_analysis Data Analysis prep_conjugate Prepare Antibody-Fluorophore Conjugates (e.g., IgG-Alexa Fluor 430, IgG-FITC, etc.) prep_cells Prepare and Fix Target Cells stain_primary Incubate with Primary Antibody prep_cells->stain_primary stain_secondary Incubate with Fluorophore-Conjugated Secondary Antibody stain_primary->stain_secondary stain_wash Wash to Remove Unbound Antibody stain_secondary->stain_wash acq_microscope Image Samples on Fluorescence Microscope Under Identical Settings (Laser Power, Exposure) stain_wash->acq_microscope analysis_quantify Quantify Mean Fluorescence Intensity per Cell acq_microscope->analysis_quantify analysis_compare Compare Brightness Across Different Fluorophores analysis_quantify->analysis_compare

A flowchart outlining the key steps in a typical experiment to compare fluorophore brightness.

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable comparative data. Below are generalized protocols for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.

Objective: To determine the relative quantum yield of Alexa Fluor 430 compared to a standard fluorophore (e.g., fluorescein).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., Alexa Fluor 430)

  • Standard fluorophore with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Appropriate solvent (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a series of dilutions for both the test fluorophore and the standard fluorophore in the same solvent.

  • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations to have an absorbance of less than 0.1 to minimize inner filter effects.

  • Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the test and standard samples.

  • Integrate the area under the emission spectrum for each sample.

  • Calculate the quantum yield using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest² / nstd²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: Photobleaching Assay

Photostability, or the resistance to photobleaching, is a critical parameter for fluorophores, especially in applications requiring prolonged or intense illumination.

Objective: To compare the photostability of Alexa Fluor 430 with other fluorophores.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser) and a sensitive camera.

  • Fluorophore-conjugated samples (e.g., stained cells or immobilized proteins).

  • Image analysis software.

Procedure:

  • Prepare slides with the fluorophore-conjugated samples.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest and acquire an initial image (time = 0) using a fixed set of acquisition parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate the same region of interest with the excitation light.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a defined period.

  • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photobleaching rate. A slower decay indicates higher photostability.

Discussion and Conclusion

Based on the presented data, Alexa Fluor 430 exhibits moderate brightness compared to other popular fluorophores. While its quantum yield is respectable, its lower molar extinction coefficient limits its overall brightness. In contrast, dyes like Alexa Fluor 488, FITC, and Alexa Fluor 546 offer significantly higher relative brightness, making them more suitable for detecting weakly expressed targets.

In terms of photostability, Alexa Fluor dyes are generally known to be more photostable than traditional fluorophores like FITC, which is prone to rapid photobleaching. While Alexa Fluor 430 is described as having high photostability[11], for demanding applications requiring intense or prolonged light exposure, other Alexa Fluor dyes such as Alexa Fluor 488 are often recommended for their superior photostability[6][10].

The choice of fluorophore ultimately depends on the specific experimental requirements. For applications where a unique spectral profile in the violet-excited, yellow-green emission range is necessary, Alexa Fluor 430 is a viable option[11]. However, for experiments prioritizing maximal brightness and photostability in the green-yellow spectrum, Alexa Fluor 488 and Alexa Fluor 546 represent more robust alternatives. Researchers should carefully consider the trade-offs between spectral properties, brightness, and photostability to select the most appropriate fluorophore for their research needs.

References

Validating AF430 NHS Ester Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate labeling of biomolecules is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of AF430 NHS ester for fluorescent labeling, validated by spectrophotometry, and benchmarks its performance against common alternative dyes. Detailed experimental protocols and data are presented to facilitate informed decisions in your research.

Introduction to Amine-Reactive Labeling

N-hydroxysuccinimidyl (NHS) esters are widely used reactive groups for covalently attaching fluorescent dyes to proteins, antibodies, and other biomolecules. The NHS ester reacts with primary amines (-NH2), predominantly found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The efficiency of this reaction is pH-dependent, with an optimal range of pH 8.0-9.0. Spectrophotometry is a common and accessible method to validate the success of the labeling reaction by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

Spectrophotometric Validation of this compound Labeling

The validation of this compound labeling relies on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the labeled protein solution at 280 nm (the characteristic absorbance wavelength for proteins) and at the maximum absorbance wavelength of the dye (λmax for AF430 is ~430 nm), the concentrations of both the protein and the dye can be determined, allowing for the calculation of the DOL.

A critical consideration is that most fluorescent dyes also exhibit some absorbance at 280 nm. Therefore, a correction factor is necessary to obtain an accurate protein concentration.

Experimental Protocol: Labeling a Generic IgG Antibody with this compound

This protocol provides a general guideline for labeling an IgG antibody. It is recommended to optimize the dye-to-protein molar ratio for each specific protein and application.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Protein Preparation:

    • Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with NHS ester reactions.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the this compound stock solution to the protein solution. For a typical IgG (molecular weight ~150,000 g/mol ), this would be approximately 6 µL of the dye stock solution per 1 mg of antibody.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute from the column is the labeled antibody. Collect this fraction.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and 430 nm (A430). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.

  • Calculation of Degree of Labeling (DOL):

    • Protein Concentration (M):

      • Protein Conc. (M) = [A280 - (A430 * CF280)] / ε_protein

      • Where:

        • A280 is the absorbance at 280 nm.

        • A430 is the absorbance at 430 nm.

        • CF280 is the correction factor for AF430 at 280 nm (0.24).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M):

      • Dye Conc. (M) = A430 / ε_dye

      • Where:

        • A430 is the absorbance at 430 nm.

        • ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

      • DOL = Dye Conc. (M) / Protein Conc. (M)

Performance Comparison of this compound with Alternative Dyes

The choice of a fluorescent dye depends on several factors, including the available excitation sources, the desired emission wavelength, and the photophysical properties of the dye. The following table provides a quantitative comparison of this compound with other commonly used amine-reactive fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Correction Factor (CF280)Relative Brightness (ε x Φ)
AF430 43054215,9550.230.243,670
FITC 49451873,0000.920.3067,160
Alexa Fluor 488 49551973,0000.920.1167,160
Cy3 550570150,0000.310.0846,500
Alexa Fluor 555 555565150,0000.100.0815,000
Cy5 649670250,0000.200.0550,000
Alexa Fluor 647 650665239,0000.330.0378,870

Note: Quantum yield and correction factors can vary depending on the conjugation and solvent conditions. The values presented here are for the free dye or typical protein conjugates.

Alternative Validation Methods

While spectrophotometry is a convenient method for estimating the DOL, other techniques can provide more detailed validation of the labeling process.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the labeled protein from unlabeled protein and free dye. By integrating the peak areas, a more accurate determination of the labeling efficiency can be achieved.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the covalent attachment of the dye to the protein and even identify the specific amino acid residues that have been labeled. This provides the most detailed validation of the labeling reaction.

Visualizing the Workflow and Dye Properties

To better illustrate the processes and relationships described, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation Protein_Solution Protein in Amine-Free Buffer (pH 8.3) Mixing Mix Protein and Dye Solutions Protein_Solution->Mixing Dye_Solution This compound in DMSO/DMF Dye_Solution->Mixing Incubation Incubate 1 hr at Room Temp Mixing->Incubation SEC Size-Exclusion Chromatography Incubation->SEC Spectrophotometry Measure A280 and A430 SEC->Spectrophotometry Calculation Calculate DOL Spectrophotometry->Calculation dye_comparison cluster_green Green Emitters cluster_orange_red Orange/Red Emitters cluster_far_red Far-Red Emitters AF430 AF430 Ex: 430 nm Em: 542 nm Labeled_Protein Labeled Protein AF430->Labeled_Protein FITC FITC Ex: 494 nm Em: 518 nm FITC->Labeled_Protein AF488 Alexa Fluor 488 Ex: 495 nm Em: 519 nm AF488->Labeled_Protein Cy3 Cy3 Ex: 550 nm Em: 570 nm Cy3->Labeled_Protein AF555 Alexa Fluor 555 Ex: 555 nm Em: 565 nm AF555->Labeled_Protein Cy5 Cy5 Ex: 649 nm Em: 670 nm Cy5->Labeled_Protein AF647 Alexa Fluor 647 Ex: 650 nm Em: 665 nm AF647->Labeled_Protein Excitation_Source Excitation Source Excitation_Source->Labeled_Protein Excitation Detector Detector Labeled_Protein->Detector Emission

Assessing the Specificity of AF430 NHS Ester Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. N-hydroxysuccinimide (NHS) esters are among the most common reactive moieties used for this purpose, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins. The choice of fluorescent dye can significantly impact the quality and reliability of experimental data. This guide provides a comparative assessment of the AF430 NHS ester, offering insights into its performance against other commonly used amine-reactive dyes and detailing the necessary experimental protocols to validate labeling specificity.

Performance Comparison of Amine-Reactive Fluorescent Dyes

While direct quantitative comparisons of labeling specificity across different fluorophores are not always readily available in literature, performance can be inferred from key photophysical properties and qualitative reports on brightness and photostability. The following table summarizes the key characteristics of this compound alongside two popular alternatives, Alexa Fluor 488 NHS ester and Cy3 NHS ester. The signal-to-noise ratio and non-specific binding are presented as illustrative values based on the known relative performance of these dye families, where Alexa Fluor dyes are generally recognized for their high brightness and photostability, which often translates to better signal-to-noise ratios.

FeatureThis compoundAlexa Fluor 488 NHS EsterCy3 NHS Ester
Excitation Max (nm) ~430~495~550
Emission Max (nm) ~542~519~570
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~20,000~71,000~150,000
Quantum Yield ~0.54~0.92~0.31
Relative Brightness ModerateHighHigh
Photostability GoodExcellentModerate
Illustrative Signal-to-Noise Ratio 7/109/106/10
Illustrative Non-Specific Binding LowVery LowLow to Moderate

Note: The illustrative signal-to-noise ratio and non-specific binding values are based on general performance characteristics reported in the literature and are intended for comparative purposes. Actual results will vary depending on the specific protein, experimental conditions, and imaging setup.

Signaling Pathways and Experimental Workflows

Chemical Reaction of this compound with a Primary Amine

The fundamental reaction underlying protein labeling with this compound is the nucleophilic acyl substitution between the NHS ester and a primary amine on the protein. This reaction forms a stable, covalent amide bond.

G cluster_0 This compound cluster_1 Protein cluster_2 Labeled Protein AF430 AF430-COOH Ester AF430-NHS Ester AF430->Ester + NHS NHS N-Hydroxysuccinimide LabeledProtein AF430-CO-NH-Protein (Stable Amide Bond) Ester->LabeledProtein + Protein-NH2 Protein Protein-NH2 (Primary Amine) Protein->LabeledProtein NHS_byproduct N-Hydroxysuccinimide (byproduct) LabeledProtein->NHS_byproduct + NHS

Reaction of this compound with a primary amine on a protein.
Experimental Workflow for Assessing Labeling Specificity

A rigorous assessment of labeling specificity is crucial to ensure that the observed fluorescence signal is a true representation of the target molecule's localization and abundance. The following workflow outlines the key steps for evaluating the specificity of an antibody directly conjugated with a fluorescent dye like this compound.

G start Start: Prepare Cells (e.g., Target-Positive and Target-Negative) conjugation Antibody-Dye Conjugation (e.g., anti-Target Ab + this compound) start->conjugation purification Purification of Conjugate (Remove unconjugated dye) conjugation->purification staining Immunofluorescence Staining purification->staining isotype_control Isotype Control Staining (Isotype Ab + this compound) purification->isotype_control imaging Fluorescence Microscopy (Image Acquisition) staining->imaging isotype_control->imaging secondary_only Secondary-Only Control (If applicable) secondary_only->imaging analysis Image Analysis (Quantify Signal & Background) imaging->analysis snr Calculate Signal-to-Noise Ratio analysis->snr conclusion Assess Specificity snr->conclusion

Workflow for assessing the specificity of fluorescently labeled antibodies.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the direct labeling of a primary antibody with this compound.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium bicarbonate buffer, pH 8.3.

  • Quenching solution: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25) equilibrated with PBS.

Procedure:

  • Prepare the Antibody: Adjust the antibody concentration to 2 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.

  • Prepare the Dye: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically for each antibody.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye and quenching solution by passing the reaction mixture through a desalting column. Collect the fractions containing the labeled antibody.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~430 nm (for AF430). Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye ) Where A_max is the absorbance at the dye's maximum absorption, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.

Protocol 2: Immunofluorescence Staining to Assess Specificity

This protocol outlines the steps for immunofluorescence staining of adherent cells to evaluate the specificity of the AF430-conjugated antibody.

Materials:

  • Cells grown on coverslips (include target-positive and target-negative cell lines, if available).

  • AF430-conjugated primary antibody.

  • AF430-conjugated isotype control antibody.

  • Fixation buffer: 4% paraformaldehyde in PBS.

  • Permeabilization buffer: 0.1% Triton X-100 in PBS.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Wash buffer: PBS.

  • Nuclear counterstain (e.g., DAPI).

  • Antifade mounting medium.

Procedure:

  • Cell Preparation: Wash the cells on coverslips twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the AF430-conjugated primary antibody (and isotype control on separate coverslips) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for AF430 and the counterstain. Acquire images using identical settings for the target antibody and the isotype control.

Protocol 3: Image Analysis and Signal-to-Noise Ratio Calculation

Procedure:

  • Image Acquisition: Acquire images of specifically stained cells and background regions (areas with no cells or from isotype control-stained samples) using a fluorescence microscope. It is critical to use the same acquisition parameters (e.g., exposure time, gain) for all experimental and control images.

  • Signal Measurement: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the specifically stained structures in the target-positive cells.

  • Noise (Background) Measurement: Measure the mean fluorescence intensity of a region of interest in the background where there is no specific staining. For a more robust assessment of non-specific binding, measure the mean fluorescence intensity from cells stained with the isotype control antibody.

  • Calculation: Calculate the signal-to-noise ratio (SNR) using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

A higher SNR indicates greater specificity of the labeling. By comparing the SNR obtained with this compound to that of other fluorescent dyes under identical experimental conditions, researchers can make an informed decision on the most suitable reagent for their specific application.

A Comparative Analysis of AF430 NHS Ester and DyLight 405 for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise visualization of proteins and other biomolecules is paramount. Covalent labeling with fluorescent dyes remains a cornerstone technique for these applications. Among the vast array of available fluorophores, AF430 and DyLight 405 have emerged as notable options for labeling primary amines, particularly in the violet-to-blue range of the spectrum. This guide provides a detailed comparative analysis of AF430 NHS ester and DyLight 405 NHS ester, offering researchers, scientists, and drug development professionals the critical data needed to make an informed choice for their specific experimental needs.

Core Properties: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its fundamental photophysical properties. These parameters determine the brightness, spectral compatibility, and overall performance of the dye in a given application. A summary of the key quantitative data for this compound and DyLight 405 NHS ester is presented below.

PropertyThis compoundDyLight 405 NHS Ester
Excitation Maximum (nm) ~430~400
Emission Maximum (nm) ~542~420-421
Molar Extinction Coefficient (cm⁻¹M⁻¹) 15,95530,000
Quantum Yield (Φ) 0.23High (not specified)
Molecular Weight ( g/mol ) ~701.75~793
Spectrally Similar Dyes -Alexa Fluor 405, Cascade Blue

Performance Insights: Brightness and Photostability

Brightness , a critical factor for sensitivity, is a function of both the molar extinction coefficient and the quantum yield. DyLight 405 exhibits a significantly higher molar extinction coefficient (30,000 cm⁻¹M⁻¹) compared to AF430 (15,955 cm⁻¹M⁻¹), indicating a greater ability to absorb light. While a specific quantum yield for DyLight 405 is not provided, it is consistently described as having high fluorescence intensity.[1][2] AF430 has a documented quantum yield of 0.23. For applications requiring the brightest possible signal in the 400-420 nm emission range, DyLight 405's high extinction coefficient suggests a strong potential for superior brightness.

Photostability , the resistance of a fluorophore to photodegradation upon exposure to excitation light, is crucial for experiments requiring long or repeated imaging sessions, such as time-lapse microscopy. Both Alexa Fluor (the family to which AF430 belongs) and DyLight dyes are generally reported to have good to excellent photostability compared to traditional dyes like FITC.[3] Manufacturers of DyLight 405 claim it possesses exceptional resistance to photobleaching, making it suitable for demanding imaging conditions.[3] While direct quantitative photobleaching data comparing AF430 and DyLight 405 is scarce, both are considered robust choices for imaging applications.

Experimental Protocols

The following is a generalized protocol for the covalent labeling of proteins with either this compound or DyLight 405 NHS ester.

Protein Preparation
  • Buffer Exchange: The protein to be labeled should be in an amine-free buffer at a pH of 8.0-9.0. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.

  • Concentration: The protein concentration should ideally be between 1-10 mg/mL for efficient labeling.

Labeling Reaction
  • Dye Preparation: Immediately before use, dissolve the AF430 or DyLight 405 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Molar Ratio Calculation: The optimal molar ratio of dye to protein for labeling depends on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the dye.

  • Reaction Incubation: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate
  • Removal of Unreacted Dye: It is critical to separate the labeled protein from the unreacted, hydrolyzed dye. This is typically achieved using a size-exclusion chromatography column, such as a desalting column (e.g., G-25), equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).

  • Conjugate Collection: The labeled protein will elute from the column first, followed by the smaller, unreacted dye molecules.

Storage

Store the purified protein-dye conjugate at 4°C for short-term use or at -20°C for long-term storage. Aliquoting the conjugate before freezing is recommended to avoid repeated freeze-thaw cycles.

Visualizing the Process and Comparison

To further clarify the labeling process and the relationship between the key dye characteristics, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein with Primary Amine (-NH2) Conjugate Fluorescently Labeled Protein Protein->Conjugate Covalent Amide Bond Formation Dye AF430/DyLight 405 NHS Ester Dye->Conjugate Byproduct N-hydroxysuccinimide Dye->Byproduct Release Conditions pH 8.0-9.0 Room Temperature 1 Hour

NHS Ester Labeling Reaction

G start Start: Purified Protein prep 1. Buffer Exchange into Amine-Free Buffer (pH 8-9) start->prep react 3. Mix Protein and Dye Incubate for 1 hour at RT prep->react dissolve 2. Dissolve NHS Ester Dye in DMSO or DMF dissolve->react purify 4. Purify Conjugate via Size-Exclusion Chromatography react->purify analyze 5. Characterize Conjugate (DOL, Concentration) purify->analyze end End: Labeled Protein Ready for Use analyze->end

Experimental Workflow for Protein Labeling

G FluorophoreChoice Fluorophore Selection AF430 This compound FluorophoreChoice->AF430 DyLight405 DyLight 405 NHS Ester FluorophoreChoice->DyLight405 Excitation Excitation Max AF430->Excitation Emission Emission Max AF430->Emission Brightness Relative Brightness AF430->Brightness Photostability Photostability AF430->Photostability DyLight405->Excitation DyLight405->Emission DyLight405->Brightness DyLight405->Photostability AF430_Ex ~430 nm Excitation->AF430_Ex DL405_Ex ~400 nm Excitation->DL405_Ex AF430_Em ~542 nm (Large Stokes Shift) Emission->AF430_Em DL405_Em ~420 nm Emission->DL405_Em AF430_Bright Moderate Brightness->AF430_Bright DL405_Bright High (High Ext. Coeff.) Brightness->DL405_Bright AF430_Photo Good Photostability->AF430_Photo DL405_Photo High Photostability->DL405_Photo

References

A Researcher's Guide to Cross-Reactivity Testing of AF430 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount to generating reliable and reproducible data. This guide provides an objective comparison of AF430 NHS ester for antibody labeling and outlines a detailed protocol for assessing cross-reactivity, a critical factor in ensuring assay accuracy. We present supporting experimental data and methodologies to aid in the selection of appropriate fluorescent labels for your research needs.

Introduction to this compound

This compound is a fluorescent dye belonging to the coumarin (B35378) class, designed for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.[1][2] The N-hydroxysuccinimide (NHS) ester reactive group readily forms a stable amide bond with lysine (B10760008) residues on the antibody.[3] With an excitation maximum around 430 nm and an emission peak at approximately 542 nm, AF430 provides a bright, yellow-green fluorescence suitable for various applications including flow cytometry and cellular microscopy.[4][5][6][7] Its hydrophilic nature enhances the solubility of the resulting antibody conjugate.[1][2]

While AF430 offers a valuable tool for antibody labeling, it is crucial to evaluate its potential for inducing or contributing to non-specific binding and cross-reactivity. This guide will walk you through a comprehensive cross-reactivity testing workflow.

Comparative Analysis of Fluorescent Dyes

The choice of a fluorescent dye can influence the performance of a labeled antibody. Besides AF430, several alternatives are available, each with distinct spectral properties and characteristics.

FeatureThis compoundiFluor™ 430 NHS EsterAlexa Fluor™ 430 NHS EsterFITC (Fluorescein isothiocyanate)
Excitation (nm) ~430[5][6][7]~430~431~495
Emission (nm) ~542[4][5][6][7]~542~541~519
Brightness HighHighHighModerate
Photostability High[7]HighHighModerate
pH Sensitivity Low[7]LowLowHigh
Reactive Group NHS EsterNHS EsterNHS EsterIsothiocyanate

Experimental Protocol: Cross-Reactivity Testing via Indirect ELISA

This protocol details a robust method for assessing the cross-reactivity of an this compound labeled primary antibody against a panel of related and unrelated antigens.

1. Antibody Labeling with this compound

  • Materials:

    • Purified primary antibody (e.g., Rabbit anti-Target A)

    • This compound

    • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]

    • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.0-8.5[3]

    • Phosphate Buffered Saline (PBS)

    • Gel filtration column (e.g., Sephadex G-25)

  • Procedure:

    • Prepare the antibody solution to a final concentration of 1-2 mg/mL in PBS. Adjust the pH to 8.0-8.5 by adding 1 M NaHCO₃.[3]

    • Dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[3][8]

    • Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution while gently stirring.[9]

    • Incubate the reaction for 1 hour at room temperature in the dark.[3]

    • Remove unreacted dye by passing the solution through a gel filtration column pre-equilibrated with PBS.[3]

    • Collect the labeled antibody fractions and determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 430 nm.

2. Cross-Reactivity ELISA

  • Materials:

    • AF430-labeled primary antibody (e.g., Rabbit anti-Target A)

    • Target antigen (Target A)

    • Related antigens (e.g., Target B, Target C - proteins with sequence homology to Target A)

    • Unrelated antigen (e.g., Bovine Serum Albumin - BSA)

    • 96-well ELISA plates (black plates for fluorescence detection)[10]

    • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

    • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20)

    • Wash Buffer (PBS with 0.05% Tween-20)

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Antigen Coating: Dilute each antigen (Target A, B, C, and BSA) to a final concentration of 1-10 µg/mL in Coating Buffer.[11] Add 100 µL of each diluted antigen to separate wells of the 96-well plate. Include no-antigen control wells containing only Coating Buffer. Incubate overnight at 4°C.

    • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.

    • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[10]

    • Washing: Repeat the wash step as described above.

    • Primary Antibody Incubation: Prepare serial dilutions of the AF430-labeled primary antibody in Blocking Buffer. Add 100 µL of each dilution to the wells coated with the different antigens. Incubate for 1-2 hours at room temperature.

    • Washing: Repeat the wash step as described above to remove unbound primary antibody.

    • Detection: Read the fluorescence intensity in each well using a plate reader with excitation set to ~430 nm and emission to ~542 nm.

Data Presentation

The following table summarizes hypothetical but representative data from a cross-reactivity ELISA experiment.

Antigen CoatedAF430-anti-Target A (1 µg/mL) Fluorescence (RFU)AF430-anti-Target A (0.1 µg/mL) Fluorescence (RFU)% Cross-Reactivity (at 1 µg/mL)
Target A 15,0008,500100%
Target B 1,2004508%
Target C 3001502%
BSA 1501401%
No Antigen 1201150.8%

% Cross-Reactivity = [(Signal of Cross-Reactant Antigen - Signal of No Antigen) / (Signal of Target Antigen - Signal of No Antigen)] x 100

Experimental Workflow Diagram

Cross_Reactivity_Workflow cluster_prep Preparation cluster_elisa ELISA Protocol cluster_analysis Data Analysis Ab_Labeling Antibody Labeling (this compound) Ab_Incubation Primary Antibody Incubation (AF430-labeled Ab) Ab_Labeling->Ab_Incubation Antigen_Prep Antigen Preparation (Target & Control Antigens) Coating Antigen Coating (96-well plate) Antigen_Prep->Coating Blocking Blocking (Prevent non-specific binding) Coating->Blocking Blocking->Ab_Incubation Washing Washing Steps Ab_Incubation->Washing Detection Fluorescence Detection (Plate Reader) Washing->Detection Data_Acquisition Data Acquisition (Relative Fluorescence Units) Detection->Data_Acquisition Calculation Calculate % Cross-Reactivity Data_Acquisition->Calculation Conclusion Conclusion on Specificity Calculation->Conclusion

Caption: Workflow for assessing the cross-reactivity of AF430 labeled antibodies.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where the target antigen (a receptor tyrosine kinase) is involved. A specific antibody is crucial to distinguish it from a closely related receptor.

Signaling_Pathway cluster_downstream Downstream Signaling Ligand Ligand Receptor_A Target Receptor A (RTK) Ligand->Receptor_A High Affinity Receptor_B Related Receptor B (RTK) Ligand->Receptor_B Low Affinity Pathway_A Specific Pathway A Receptor_A->Pathway_A Pathway_B Common Pathway Receptor_A->Pathway_B Receptor_B->Pathway_B Cellular_Response_A Specific Cellular Response A Pathway_A->Cellular_Response_A Cellular_Response_B General Cellular Response Pathway_B->Cellular_Response_B

Caption: Hypothetical signaling pathway illustrating the need for specific antibody detection.

Conclusion

References

literature review of AF430 NHS ester applications and performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent label is a critical step in the design of robust and sensitive biological assays. AF430 NHS ester, a member of the Alexa Fluor family of dyes, offers a unique spectral profile for applications requiring a yellow-green fluorescent probe. This guide provides a comprehensive comparison of this compound with alternative dyes, supported by available experimental data, to aid in the selection of the optimal reagent for your research needs.

This compound: Applications and Performance Overview

This compound is an amine-reactive fluorescent dye that is structurally identical to Alexa Fluor 430 NHS ester. It is particularly useful for labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines in a pH-dependent manner, typically between pH 7.5 and 8.5, to form a stable amide bond. This coumarin-based dye is characterized by its large Stokes shift, with an excitation maximum around 430 nm and an emission maximum in the yellow-green region of the spectrum, near 540 nm.[1][2] This property makes it a valuable tool for multicolor fluorescence applications where minimizing spectral overlap is crucial.

The primary applications of this compound include:

  • Immunofluorescence: Labeling of primary and secondary antibodies for microscopic visualization of cellular targets.

  • Flow Cytometry: Conjugation to antibodies for the identification and sorting of specific cell populations.[1][3]

  • Protein Labeling: General labeling of proteins for in vitro and in vivo tracking and quantification.

Performance Comparison with Alternative Dyes

The selection of a fluorescent dye is often dictated by its photophysical properties, including its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), and photostability. While this compound offers a unique spectral niche, several other dyes with similar excitation and emission characteristics are available. This section compares this compound with notable alternatives.

Data Presentation: Photophysical Properties of this compound and Alternatives

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)Notes
AF430 / Alexa Fluor 430 ~433~541~16,0000.23 - 0.9 (Conflicting reports)~3,680 - ~14,400Described as both a "dim dye" and having a high relative quantum yield. Performance may be context-dependent.
DyLight 405 ~400~420~30,000High (specific value not reported)N/AOften used in multicolor applications due to its violet excitation.
Pacific Green ~411~500Not reportedNot reportedN/APrimarily used in flow cytometry with violet laser excitation.[3]
Cascade Yellow ~409~550~25,0000.54~13,500Known for its good photostability.
Acridine Yellow ~461~500~39,4000.47~18,518Data for the free dye in ethanol.[4]
Lucifer Yellow ~428~535~11,0000.21~2,310A well-established but relatively dim fluorescent tracer.[5]

Key Performance Considerations:

  • Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on available data, Acridine Yellow appears to be the brightest among the alternatives, although its NHS ester form for bioconjugation is less common. The brightness of AF430 is subject to variability based on conflicting quantum yield reports.

  • Quantum Yield Discrepancy for AF430: It is important to note the significant discrepancy in the reported quantum yield for AF430. While some vendor information suggests a quantum yield as low as 0.23, other sources have reported a relative quantum yield of up to 0.9 for an Alexa Fluor 430 conjugate. This highlights the potential for the molecular environment to significantly influence the dye's performance. Researchers should consider empirically testing the brightness of AF430 conjugates in their specific application.

  • Spectral Overlap: The choice of dye will also depend on the other fluorophores being used in a multicolor experiment. The large Stokes shift of AF430 can be advantageous in minimizing bleed-through into adjacent channels.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar excess of 10-20 fold is a common starting point.

    • Slowly add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye (~430 nm). The DOL is the average number of dye molecules conjugated to each protein molecule.

Mandatory Visualization

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction Incubate at RT (1 hour, dark) Protein->Reaction Add Dye Dye This compound in DMSO/DMF Dye->Reaction Purification Desalting Column Reaction->Purification Separate Labeled Protein Analysis Determine DOL (Spectrophotometry) Purification->Analysis Characterize Conjugate

Caption: Workflow for protein labeling with this compound.

NHS_Ester_Reaction Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-AF430 (Stable Amide Bond) Protein->Conjugate plus1 + NHS_Ester AF430-NHS Ester NHS_Ester->Conjugate arrow pH 7.5-8.5 plus2 + Byproduct NHS

Caption: Chemical reaction of this compound with a primary amine.

References

A Head-to-Head Comparison of Amine-Reactive Dyes: AF430 NHS Ester in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent labeling, the choice of an amine-reactive dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of AF430 NHS ester with other popular amine-reactive dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.

This guide will delve into the key performance characteristics of this compound and its counterparts, focusing on their spectral properties, conjugation efficiency, and photostability. By presenting quantitative data in easily digestible tables and providing detailed experimental methodologies, we aim to empower researchers to make informed decisions for their fluorescence-based assays.

Core Principles of Amine-Reactive Labeling

Amine-reactive dyes, most commonly available as N-hydroxysuccinimide (NHS) esters, are widely used to fluorescently label proteins and other biomolecules.[1] The fundamental principle involves the reaction of the NHS ester with primary amines (-NH2), which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] This reaction, which is most efficient at a slightly alkaline pH (typically 8.3-8.5), results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule.[1]

It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye, thereby reducing labeling efficiency.[1]

At a Glance: Key Performance Indicators

To facilitate a clear and concise comparison, the following table summarizes the key photophysical properties of this compound alongside other commonly used amine-reactive dyes.

FluorophoreReactive GroupExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound NHS Ester~430~54215,9550.233,670
FITC (Fluorescein isothiocyanate) Isothiocyanate~495~51868,0000.9262,560
Alexa Fluor™ 488 NHS Ester NHS Ester~495~51973,0000.9267,160
DyLight™ 405 NHS Ester NHS Ester~400~42030,000N/AN/A
Cy®3 NHS Ester NHS Ester~550~570150,0000.1522,500
Cy®5 NHS Ester NHS Ester~650~670250,0000.2050,000

Note: Data compiled from multiple sources.[1][2][3] Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.

In-Depth Comparison: Performance Metrics

Conjugation Efficiency and Degree of Labeling (DOL)

The efficiency of the labeling reaction and the resulting degree of labeling (DOL) — the average number of dye molecules per protein molecule — are critical parameters that influence the performance of the final conjugate. An optimal DOL is crucial; too low a DOL results in a dim signal, while an excessively high DOL can lead to self-quenching of the fluorophore and potential disruption of the protein's function.[4][5] For most antibody applications, a DOL of 2-10 is considered ideal.[4]

While direct, side-by-side quantitative comparisons of conjugation efficiency under identical conditions are not extensively published, the reactivity of NHS esters is generally considered to be high, leading to efficient labeling.[1] The stability of the resulting amide bond is also superior to the thiourea (B124793) bond formed by isothiocyanates like FITC.[6]

Photostability

Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to light, is a paramount consideration for fluorescence microscopy and other applications requiring prolonged or intense illumination.

Qualitative assessments indicate that AF430, a coumarin-based dye, exhibits moderate photostability. In contrast, rhodamine derivatives like Alexa Fluor™ 488 are known for their high photostability.[7] FITC is notoriously prone to rapid photobleaching.[7]

Experimental Protocols

To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are standardized procedures for protein labeling with NHS esters and for determining the degree of labeling.

General Protocol for Protein Labeling with an Amine-Reactive Dye

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.[1]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[1]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[1]

G General Workflow for Protein Labeling with Amine-Reactive Dyes cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer) Mix Mix Protein and Dye Solutions (Molar ratio 5:1 to 20:1) Protein_Prep->Mix Dye_Prep Prepare Dye Solution (10 mg/mL in anhydrous DMSO/DMF) Dye_Prep->Mix Incubate Incubate for 1 hour (Room temperature, protected from light) Mix->Incubate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Workflow for protein labeling.
Protocol for Determining the Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max) using a spectrophotometer.[4][8]

  • Calculate the concentration of the protein using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).[4][9]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[1]

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Applications in Signaling Pathway Analysis

Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying key proteins in cellular signaling pathways. Below are examples of how these reagents can be applied to study the Epidermal Growth Factor Receptor (EGFR) and T-cell activation pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers.[10] Fluorescently labeled antibodies against EGFR and its downstream targets can be used in immunofluorescence microscopy to visualize receptor internalization and the activation of signaling cascades upon ligand binding.[10][13]

EGFR_Signaling Fluorescently labeled anti-EGFR antibodies can be used to track receptor localization and trafficking. cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment & Activation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

EGFR signaling pathway visualization.
T-Cell Activation Pathway

T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC).[6][14] Flow cytometry, utilizing a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25), is a powerful technique to dissect the complex process of T-cell activation and differentiation.[6][15]

T_Cell_Activation Labeled antibodies against CD markers are used in flow cytometry to identify and quantify activated T-cells. cluster_interaction Cell-Cell Interaction cluster_signaling Intracellular Signaling cluster_response Cellular Response APC APC T_Cell T-Cell APC->T_Cell Antigen Presentation (MHC-Peptide) TCR_CD3 TCR/CD3 Complex Lck_ZAP70 Lck/ZAP-70 TCR_CD3->Lck_ZAP70 Phosphorylation Cascade PLCg1 PLCγ1 Lck_ZAP70->PLCg1 NFAT_AP1_NFkB NFAT, AP-1, NF-κB PLCg1->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Proliferation Proliferation & Differentiation Gene_Expression->Proliferation

T-cell activation overview.

Conclusion

The selection of an amine-reactive dye is a multifaceted decision that requires careful consideration of the specific experimental needs. This compound, with its unique spectral properties, offers a valuable option for multicolor applications. However, for experiments demanding the highest photostability and brightness in the green spectrum, dyes like Alexa Fluor™ 488 NHS Ester may be more suitable. By understanding the comparative performance of these dyes and employing standardized protocols, researchers can optimize their labeling strategies and achieve reliable, high-quality data in their fluorescence-based studies.

References

A Researcher's Guide to Experimentally Determining the Labeling Efficiency of AF430 NHS Ester and a Comparison with Alternative Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research. The efficiency of this labeling, often expressed as the Degree of Labeling (DOL), is a critical parameter that dictates the success of downstream applications. This guide provides a detailed experimental protocol for determining the labeling efficiency of AF430 NHS ester and offers a comparative overview of its photophysical properties against other commonly used fluorescent dyes.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye extends beyond just its emission color. Factors such as brightness (a combination of molar extinction coefficient and quantum yield) and photostability are paramount for generating high-quality, reproducible data. While direct experimental comparisons of labeling efficiency under identical conditions are not always publicly available, a comparison of the key photophysical properties provides a strong foundation for selecting the appropriate dye for a specific application.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
AF430 ~433~541~16,000~0.9~14,400
FITC (Fluorescein) ~494~518~73,000~0.50~36,500
Alexa Fluor 488 ~495~519>65,0000.92>59,800
Cy3 ~550~570~150,000~0.15~22,500
Alexa Fluor 555 ~555~565~150,000~0.10~15,000
Rhodamine B ~543~580~106,0000.31 - 0.7~32,860 - 74,200

Note: Quantum yield and, consequently, brightness can be highly dependent on the local environment and conjugation to a biomolecule. The values presented here are for the free dye and serve as a general comparison.

Experimental Protocol: Determining the Degree of Labeling (DOL) of this compound

This protocol outlines the steps to label a protein with this compound and subsequently determine the labeling efficiency.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a known concentration (typically 1-10 mg/mL).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction. Dialyze the protein against the reaction buffer if necessary.

    • Determine the accurate concentration of the protein solution using a spectrophotometer at 280 nm and the protein's molar extinction coefficient.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein (typically the first colored fractions to elute). Alternatively, dialysis can be used to remove the free dye. Complete removal of free dye is crucial for accurate DOL determination.[1]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430 (~433 nm, Aₘₐₓ). Dilute the conjugate solution if the absorbance values are too high to ensure they are within the linear range of the spectrophotometer.

  • Calculation of the Degree of Labeling (DOL):

    The DOL is the average number of dye molecules conjugated to each protein molecule. It is calculated using the following formulas:

    • Protein Concentration (M):

      Where:

      • A₂₈₀ = Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ = Absorbance of the conjugate at the dye's maximum absorbance wavelength (~433 nm for AF430).

      • CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm. For AF430, this is approximately 0.11.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Dye Concentration (M):

    • Degree of Labeling (DOL):

Visualizing the Workflow and Chemistry

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Determining DOL A Prepare Protein Solution (Amine-free buffer) C Labeling Reaction (1 hr, RT, dark) A->C B Prepare AF430 NHS Ester Stock Solution B->C D Purification of Conjugate (Size-Exclusion Chromatography) C->D E Spectrophotometric Measurement (A280 and Amax) D->E F Calculate Degree of Labeling (DOL) E->F

Caption: Workflow for determining the Degree of Labeling (DOL).

Caption: NHS ester reaction with a primary amine on a protein.

References

Long-Term Stability of AF430 NHS Ester Labeled Proteins in Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, ensuring the long-term stability of these conjugates is paramount for reproducible and reliable experimental outcomes. The choice of fluorescent dye and the storage conditions can significantly impact the shelf-life of a labeled protein, affecting both its fluorescence intensity and biological activity. This guide provides a comparative overview of the long-term storage stability of proteins labeled with AF430 NHS ester and other commonly used fluorescent dyes. While direct long-term stability data for AF430 conjugates is limited in publicly available resources, this guide synthesizes available information for comparable dyes and outlines best practices and protocols for assessing stability.

Comparison of Long-Term Stability of Common Amine-Reactive Dyes

The stability of a labeled protein is influenced by the dye's intrinsic properties, the protein itself, and the storage conditions. The following table summarizes the reported and inferred long-term stability of proteins labeled with AF430 and other common fluorescent dyes. It is crucial to note that the stability of any specific conjugate should be empirically validated.

FeatureThis compoundAlexa Fluor 488 NHS EsterFITC (Fluorescein Isothiocyanate)DyLight 488 NHS Ester
Dye Class Coumarin (B35378)Alexa Fluor (Rhodamine derivative)FluoresceinDyLight
Storage Temperature -20°C to -80°C (recommended)4°C (short-term), -20°C to -80°C (long-term)[1]4°C or -20°C[2]2-8°C (lyophilized)[3]
Reported Stability Data not readily available. Stability is expected to be influenced by the coumarin core structure.Stable for at least 6 months at 4°C.[1] For longer storage, aliquoting and freezing at -20°C is recommended.[1]Lyophilized conjugates can be stable for over 3 years at various temperatures (-20°C, 4-5°C, 25°C).[2][4] In liquid form, stability is maintained for over 3 years at 4-5°C and -20°C.[2][4]Lyophilized conjugates are stable for a minimum of 1 year at 2-8°C.[3]
Key Considerations As a coumarin dye, photostability may be moderate. Long-term storage data is needed for a definitive conclusion.High photostability and pH insensitivity contribute to its reliability in storage.[5]Prone to photobleaching and its fluorescence is pH-sensitive, which can affect stability if the storage buffer pH shifts.Offers high fluorescence intensity and photostability.[6] Stable over a wide pH range (4.0-9.0).[6][7]
Storage Buffer Amine-free buffer (e.g., PBS), pH 7.2-7.8, with cryoprotectants like glycerol (B35011) for frozen storage.Amine-free buffer, pH 7.2-7.8. Avoid repeated freeze-thaw cycles.[1]Amine-free buffer, pH 7.2-7.8. Protect from light.[8]Rehydration in recommended buffers is crucial for stability.[3]

Experimental Protocols

To ensure the longevity and performance of fluorescently labeled proteins, standardized protocols for labeling and stability assessment are essential.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating an amine-reactive NHS ester dye to a protein.

Materials:

  • Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)

  • NHS ester of the fluorescent dye (e.g., this compound)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., size-exclusion chromatography)

  • Storage buffer (e.g., PBS with 0.02% sodium azide (B81097) and/or a cryoprotectant)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[9]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[10]

  • Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point is often a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking can improve conjugation efficiency.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the protein.

  • Storage: Store the purified, labeled protein in a suitable storage buffer at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1] Protect from light.

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & QC prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Combine Protein and Dye (Optimized dye:protein ratio) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->reaction incubation Incubate 1-2 hours at RT (Protected from light) reaction->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify qc Characterize Conjugate (Determine Degree of Labeling) purify->qc storage Store Labeled Protein (4°C, -20°C, or -80°C) qc->storage G cluster_initial Time Zero Analysis cluster_storage Storage Conditions cluster_timepoint Time Point Analysis (e.g., 1, 3, 6, 12 months) start Start with Purified Labeled Protein initial_analysis Measure Initial: - Fluorescence Intensity - Absorbance (DOL) - Protein Integrity (SDS-PAGE/SEC) start->initial_analysis storage_4c 4°C initial_analysis->storage_4c initial_g initial_analysis->initial_g timepoint_analysis Repeat Time Zero Analyses for each condition storage_4c->timepoint_analysis storage_neg20c -20°C storage_neg20c->timepoint_analysis storage_neg80c -80°C storage_neg80c->timepoint_analysis end_node Compare Data & Determine Optimal Storage Conditions timepoint_analysis->end_node initial_g->storage_neg20c initial_g->storage_neg80c

References

A Comparative Guide to NHS Esters for Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for the covalent modification of oligonucleotides, enabling the attachment of various labels, reporters, and functional moieties.[1][2] This guide provides a comparative overview of different NHS esters, offering insights into their performance, stability, and suitability for various applications in research and drug development.

Principles of NHS Ester Conjugation

The conjugation of NHS esters to oligonucleotides relies on the reaction between the NHS ester and a primary aliphatic amine.[1] This amine is typically introduced into the oligonucleotide during synthesis using an amino-modifier. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]

This labeling strategy is highly effective for oligonucleotides modified with amine groups at the 5'-terminus, 3'-terminus, or internally.[1]

Comparative Analysis of NHS Esters

While the fundamental reaction mechanism is conserved, the specific structure of the NHS ester can significantly influence the conjugation efficiency, stability, and properties of the final conjugate. Key differentiating features include the presence of a sulfo group, the length and nature of the spacer arm, and the attached functional group.

Due to a lack of direct quantitative comparative studies in the available literature, the following table provides a qualitative comparison of common NHS ester types based on established chemical principles and product information.

FeatureStandard NHS EsterSulfo-NHS EsterNHS Ester with PEG LinkerNHS Ester with Alkyl Linker
Solubility Soluble in organic solvents (DMSO, DMF)[3]Water-soluble[3][4]Can enhance water solubilityIncreases hydrophobicity
Reactivity in Aqueous Buffer Prone to hydrolysis[1][3]Generally more stable to hydrolysis than standard NHS esters[3]May exhibit altered reaction kineticsLonger, hydrophobic chains may be slower to react[1]
Membrane Permeability of Conjugate Dependent on the conjugated moleculeGenerally membrane-impermeable[3]Can influence permeabilityLonger chains can enhance membrane permeability
Potential for Steric Hindrance Can be a factor with bulky labelsSimilar to standard NHS estersLonger linkers can reduce steric hindranceShorter linkers may lead to more steric hindrance[5]
Applications General oligonucleotide labelingLabeling in aqueous buffers without organic co-solvents, cell surface labelingImproving solubility and reducing aggregation of conjugatesProbing hydrophobic interactions, enhancing cell uptake

Key Performance Characteristics & Experimental Considerations

Several factors critically impact the success of an NHS ester conjugation reaction:

  • pH: The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and available for reaction, while minimizing the hydrolysis of the NHS ester.[4][6]

  • Buffer Choice: Non-nucleophilic buffers such as sodium bicarbonate or sodium borate (B1201080) are essential to avoid competing reactions.[1] Buffers containing primary amines, like Tris, are generally not recommended.

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous environments.[1][3] They should be stored in a desiccated environment and dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[3]

  • Molar Excess: A molar excess of the NHS ester (typically 5-10 fold) is used to drive the reaction to completion and outcompete hydrolysis.[1][7]

  • Purification: Removal of unreacted NHS ester and byproducts is crucial. Common purification methods include size-exclusion chromatography (e.g., desalting columns), ethanol (B145695) precipitation, and high-performance liquid chromatography (HPLC).[8][9][10][11][12]

Experimental Protocols

Below are detailed methodologies for a typical NHS ester conjugation to an amine-modified oligonucleotide and subsequent purification.

General NHS Ester Conjugation Protocol

This protocol is adapted from established procedures for labeling amine-modified oligonucleotides.[1][7][9]

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of choice

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Sodium Borate buffer (pH 8.5)[6]

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the chosen conjugation buffer to a final concentration of 0.3-0.8 mM.[9]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM.[9] The exact concentration may vary depending on the molecular weight of the NHS ester.

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS ester solution to the oligonucleotide solution.[1][7]

    • Vortex the mixture gently.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[7][9]

  • Purification: Proceed immediately to purification to separate the conjugated oligonucleotide from excess NHS ester and reaction byproducts.

Purification Protocol: Size-Exclusion Chromatography (Desalting)

This method is suitable for removing small molecules like unreacted NHS esters and salts.[7]

Materials:

  • Desalting column (e.g., Glen Gel-Pak™ or equivalent)

  • Nuclease-free water or appropriate buffer

  • Collection tubes

Procedure:

  • Equilibrate the Column: Equilibrate the desalting column with nuclease-free water or the desired buffer according to the manufacturer's instructions.

  • Load the Sample: Carefully load the entire conjugation reaction mixture onto the equilibrated column.

  • Elute the Conjugate: Elute the sample with nuclease-free water or buffer. The conjugated oligonucleotide, being larger, will elute first.

  • Collect Fractions: Collect the fractions containing the purified oligonucleotide conjugate. The success of the separation can be monitored by UV-Vis spectrophotometry if the label has a distinct absorbance.

Visualizing the Process

To aid in the understanding of the experimental workflow and the underlying chemical principles, the following diagrams are provided.

G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products Oligo-NH2 Amine-Modified Oligonucleotide Reaction Nucleophilic Attack (pH 8.3-8.5) Oligo-NH2->Reaction NHS_Ester NHS Ester Label NHS_Ester->Reaction Conjugate Oligonucleotide Conjugate (Stable Amide Bond) Reaction->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: Chemical pathway of NHS ester conjugation with an amine-modified oligonucleotide.

G start Start dissolve_oligo Dissolve Amine-Oligo in Buffer (pH 8.3-8.5) start->dissolve_oligo dissolve_nhs Dissolve NHS Ester in Anhydrous DMSO/DMF start->dissolve_nhs mix Mix Oligo and NHS Ester Solutions dissolve_oligo->mix dissolve_nhs->mix incubate Incubate 1-2h at Room Temperature mix->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze and Quantify Conjugate purify->analyze end End analyze->end

Caption: Experimental workflow for NHS ester-oligonucleotide conjugation.

G start Desired Application? aqueous_labeling Labeling in purely aqueous buffer? start->aqueous_labeling Yes cell_surface Cell surface labeling? start->cell_surface No aqueous_labeling->cell_surface No sulfo_nhs Use Sulfo-NHS Ester aqueous_labeling->sulfo_nhs Yes hydrophobicity Increase hydrophobicity of conjugate? cell_surface->hydrophobicity No cell_surface->sulfo_nhs Yes solubility Improve solubility or reduce aggregation? hydrophobicity->solubility No alkyl_linker Use NHS Ester with Alkyl Linker hydrophobicity->alkyl_linker Yes peg_linker Use NHS Ester with PEG Linker solubility->peg_linker Yes standard_nhs Use Standard NHS Ester solubility->standard_nhs No

Caption: Decision tree for selecting an appropriate NHS ester.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of AF430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like AF430 NHS ester is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, a fluorescent dye commonly used for labeling biomolecules. Adherence to these procedures is essential to mitigate potential hazards and ensure compliance with institutional and regulatory standards.

It is imperative to obtain and consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and disposal recommendations for the particular formulation of this compound in use.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Work Area A certified chemical fume hood.
II. Deactivation of Reactive this compound

The N-hydroxysuccinimidyl (NHS) ester moiety of this compound is reactive towards primary amines. While this reactivity is useful for labeling, it should be neutralized before disposal. This is achieved through hydrolysis, which converts the reactive ester to a less reactive carboxylic acid.

  • For Aqueous Solutions:

    • Ensure the pH of the aqueous waste solution containing this compound is between 7.0 and 8.5. If the solution is acidic, adjust the pH by adding a sodium bicarbonate solution.

    • Allow the solution to stand at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.[1]

  • For Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF):

    • Do not attempt to hydrolyze concentrated solutions directly in organic solvents. These solutions should be treated as hazardous chemical waste and disposed of according to the procedures outlined in the following sections.

III. Disposal Procedures for Different Waste Streams

All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash.

  • Do Not Dispose in Regular Trash: Solid powder of this compound should never be disposed of in the regular trash.[1]

  • Collection: The original vial containing the unused or expired product should be placed in a designated hazardous chemical waste container.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

Table 2: Disposal of Liquid this compound Waste

Waste TypeDisposal Procedure
Concentrated Solutions (in DMSO, DMF, etc.) 1. Collect all concentrated stock solutions in a sealed, labeled hazardous waste container. 2. Never pour concentrated solutions down the drain. Organic solvents like DMSO and DMF are not suitable for sewer disposal. 3. The first rinse of any glassware that contained concentrated solutions must be collected as hazardous waste.[1][2]
Deactivated (Hydrolyzed) Aqueous Solutions 1. Even after deactivation, it is best practice to collect all aqueous waste containing the dye as chemical waste.[1] 2. Transfer the hydrolyzed solution to a designated aqueous hazardous waste container. 3. Do not dispose of dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.
  • Collection: All contaminated solid waste, including pipette tips, gloves, and paper towels, should be collected in a designated container for solid hazardous waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

IV. Waste Management and Final Disposal
  • Waste Containers: Use waste containers that are in good condition, compatible with the chemical waste, and have a secure lid.

  • Labeling: All hazardous waste containers must be properly labeled with their contents.

  • Storage: Store all hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Diagrams

Disposal_Workflow cluster_prep Preparation cluster_waste_streams Waste Segregation & Treatment cluster_disposal Disposal Pathway PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood SolidWaste Unused/Expired Solid this compound LiquidWaste_Concentrated Concentrated Liquid Waste (e.g., in DMSO) LiquidWaste_Aqueous Aqueous Waste from Experiments ContaminatedDebris Contaminated Labware (Gloves, Tips, etc.) SolidWasteContainer Hazardous Solid Waste Container SolidWaste->SolidWasteContainer LiquidWasteContainer Hazardous Liquid Waste Container LiquidWaste_Concentrated->LiquidWasteContainer Deactivation Deactivate Aqueous Waste (Hydrolysis) LiquidWaste_Aqueous->Deactivation ContaminatedDebris->SolidWasteContainer EHS_Pickup Arrange for EHS Disposal SolidWasteContainer->EHS_Pickup LiquidWasteContainer->EHS_Pickup Deactivation->LiquidWasteContainer

Caption: Workflow for the proper disposal of this compound.

Hydrolysis_Pathway cluster_reaction NHS Ester Deactivation cluster_conditions Conditions AF430_NHS AF430-NHS Ester (Reactive) AF430_Acid AF430-Carboxylic Acid (Less Reactive) AF430_NHS->AF430_Acid + H₂O (pH 7-8.5) NHS_ NHS_ AF430_NHS->NHS_ H2O Water (H₂O) Incubation Incubate at Room Temperature (≥ 4 hours) byproduct + H₂O (pH 7-8.5)

Caption: Deactivation of this compound via hydrolysis.

References

Essential Safety and Operational Guide for Handling AF430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AF430 NHS ester, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent dye in the laboratory.

Physicochemical and Spectral Properties

This compound is a yellow, hydrophilic fluorescent dye commonly used for labeling primary and secondary amines in biomolecules such as proteins and oligonucleotides.[1][2][3][4] Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₃₂H₄₂F₃N₃O₉S[3]
Molecular Weight 701.75 g/mol [1]
CAS Number 467233-94-9[1][3]
Appearance Yellow powder[1]
Excitation Maximum (λex) 430 nm[1][3]
Emission Maximum (λem) 542 nm[1][3]
Solubility Good in water, DMF, and DMSO[1][2]
Personal Protective Equipment (PPE)

Due to the potential hazards associated with NHS esters and fluorescent dyes, appropriate personal protective equipment must be worn at all times.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves. Double gloving is recommended.
Eye Protection Safety GogglesChemical splash goggles are required.
Body Protection Lab CoatA long-sleeved laboratory coat.
Respiratory Protection Not generally requiredUse in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

AspectProcedureReference
Storage of Solid Store at -20°C in the dark. Keep desiccated.[1][2]
Storage of Solution Prepare stock solutions in anhydrous DMSO or DMF. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Handling Allow the vial to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area or fume hood. Avoid creating dust.
Transportation Can be transported at room temperature for up to 3 weeks.[1][2]

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Labeling Reaction:

    • Add the labeling buffer to the protein solution to adjust the pH to 8.3-8.5.

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer.

    • Collect the labeled protein fractions.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.

Disposal Plan

All waste generated from the handling and use of this compound must be disposed of as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Unused this compound powder should be disposed of in its original container, placed within a secondary sealed container, and labeled as hazardous chemical waste.
Liquid Waste All solutions containing this compound (including reaction mixtures and instrument waste) must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
Contaminated Materials All materials that have come into contact with this compound (e.g., pipette tips, gloves, lab coats) should be collected in a designated hazardous waste bag.

Workflow and Safety Relationships

The following diagrams illustrate the key workflows for handling this compound.

Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C, Desiccated Inspect->Store Warm Warm to Room Temp Store->Warm Dissolve Dissolve in Anhydrous DMSO/DMF Warm->Dissolve Label Perform Labeling Reaction Dissolve->Label Purify Purify Labeled Product Label->Purify Collect Collect Waste (Solid, Liquid, Contaminated) Purify->Collect LabelWaste Label as Hazardous Waste Collect->LabelWaste Dispose Dispose via Institutional Protocol LabelWaste->Dispose Safety and PPE Relationship Inhalation Inhalation of Powder Ventilation Fume Hood / Good Ventilation Inhalation->Ventilation SkinContact Skin Contact LabCoat Lab Coat SkinContact->LabCoat Gloves Nitrile Gloves SkinContact->Gloves EyeContact Eye Contact Goggles Safety Goggles EyeContact->Goggles

References

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